molecular formula C11H12O3 B1351179 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 42327-95-7

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B1351179
CAS No.: 42327-95-7
M. Wt: 192.21 g/mol
InChI Key: AVVACPBRCFXZMR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVACPBRCFXZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383691
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42327-95-7
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. Two primary routes are discussed in detail: a classical approach involving the construction of the dihydrobenzofuran ring followed by carboxylation, and a more direct method centered on the cyclization of a substituted benzoic acid derivative. This document offers field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding through cited references. Detailed experimental procedures, quantitative data summaries, and visual diagrams of the synthetic workflows are provided to aid researchers in the practical application of these methodologies.

Introduction

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid, bicyclic scaffold is present in a variety of compounds with diverse pharmacological activities. The strategic placement of the carboxylic acid group at the 7-position provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will explore the two most prevalent and scientifically sound pathways for the synthesis of this important molecule.

Pathway 1: Synthesis via Carboxylation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran

This synthetic route is a well-established, multi-step process that first constructs the 2,2-dimethyl-2,3-dihydro-1-benzofuran core, followed by the introduction of the carboxylic acid functionality at the 7-position. This approach offers robustness and is amenable to scale-up.

Part A: Synthesis of the Key Intermediate: 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran

The common intermediate for this pathway is 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, also known as carbofuran phenol. Two effective methods for its preparation are presented below.

This classic approach involves the reaction of catechol with a methallyl halide, followed by a Claisen rearrangement and cyclization.

  • Scientific Rationale: The initial O-alkylation of catechol with methallyl chloride forms 2-methallyloxyphenol. A subsequent thermal Claisen rearrangement, a[1][1]-sigmatropic rearrangement, shifts the methallyl group to the ortho position of the phenol.[2][3] The final step is an acid-catalyzed intramolecular cyclization to form the dihydrobenzofuran ring.[4]

Experimental Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran from Catechol [5]

StepReagents & ConditionsMolar RatioTemperature (°C)Time (h)Yield (%)
1Catechol, Methallyl chloride, Sodium hydroxide, Methanol1 : 1.1 : 1.1Reflux8~85
22-Methallyloxyphenol-190-2101-2~90
33-Methallylcatechol, Acid catalyst (e.g., p-TsOH)1 : cat.100-1501-3~95

Step-by-Step Methodology:

  • O-Alkylation: To a solution of catechol in methanol, add sodium hydroxide. Stir until dissolved and then add methallyl chloride dropwise. Reflux the mixture for 8 hours. After cooling, filter the salt and concentrate the filtrate under reduced pressure.

  • Claisen Rearrangement: Heat the crude 2-methallyloxyphenol in a high-boiling solvent or neat under an inert atmosphere to 190-210 °C for 1-2 hours.

  • Cyclization: Dissolve the resulting 3-methallylcatechol in a suitable solvent like toluene and add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to 100-150 °C for 1-3 hours. After completion, cool the reaction, wash with a basic aqueous solution, and purify the product by distillation or chromatography.

An alternative synthesis of the key intermediate starts from the more readily available 2-hydroxyacetophenone.

  • Scientific Rationale: This pathway involves the etherification of 2-hydroxyacetophenone with a methallyl halide to form 2-acetylphenyl methallyl ether. This ether then undergoes a Claisen rearrangement and subsequent intramolecular cyclization. The resulting 7-acetyl-2,2-dimethyl-2,3-dihydrobenzofuran is then converted to the 7-hydroxy derivative via a Baeyer-Villiger oxidation followed by hydrolysis.[6]

Experimental Protocol: Synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran from 2-Hydroxyacetophenone [6]

StepReagents & ConditionsMolar RatioTemperature (°C)Time (h)Yield (%)
12-Hydroxyacetophenone, Methallyl chloride, NaOH, Methanol1 : 1.1 : 1.1Reflux8~80
22-Acetylphenyl methallyl ether-190-2005~75
37-Acetyl-2,2-dimethyl-2,3-dihydrobenzofuran, Peracetic acid1 : 1.2Room Temp.72~87
47-Acetoxy-2,2-dimethyl-2,3-dihydrobenzofuran, NaOH, Ethanol/Water1 : excessReflux2.5~90

Step-by-Step Methodology:

  • Etherification: React 2-hydroxyacetophenone with methallyl chloride in the presence of sodium hydroxide in methanol under reflux.

  • Claisen Rearrangement and Cyclization: Heat the resulting 2-acetylphenyl methallyl ether, typically without a solvent, to induce rearrangement and cyclization.

  • Baeyer-Villiger Oxidation: Treat the 7-acetyl derivative with an oxidizing agent like peracetic acid in a suitable solvent.

  • Hydrolysis: Hydrolyze the resulting acetate ester with a base such as sodium hydroxide in an ethanol/water mixture.

Workflow for the Synthesis of the Key Intermediate

G cluster_0 Method 1: From Catechol cluster_1 Method 2: From 2-Hydroxyacetophenone Catechol Catechol 2-Methallyloxyphenol 2-Methallyloxyphenol Catechol->2-Methallyloxyphenol Methallyl Chloride, NaOH 3-Methallylcatechol 3-Methallylcatechol 2-Methallyloxyphenol->3-Methallylcatechol Heat (Claisen Rearrangement) Carbofuran Phenol Carbofuran Phenol 3-Methallylcatechol->Carbofuran Phenol Acid Catalyst (Cyclization) 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2-Acetylphenyl methallyl ether 2-Acetylphenyl methallyl ether 2-Hydroxyacetophenone->2-Acetylphenyl methallyl ether Methallyl Chloride, NaOH 7-Acetyl-dihydrobenzofuran 7-Acetyl-dihydrobenzofuran 2-Acetylphenyl methallyl ether->7-Acetyl-dihydrobenzofuran Heat (Rearrangement/Cyclization) 7-Acetoxy-dihydrobenzofuran 7-Acetoxy-dihydrobenzofuran 7-Acetyl-dihydrobenzofuran->7-Acetoxy-dihydrobenzofuran Peracetic Acid (Baeyer-Villiger) 7-Acetoxy-dihydrobenzofuran->Carbofuran Phenol NaOH (Hydrolysis)

Caption: Synthesis routes to the key intermediate.

Part B: Carboxylation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran

The final step in this pathway is the introduction of a carboxylic acid group at the 7-position of the dihydrobenzofuran ring. The Kolbe-Schmitt reaction is the most direct and well-established method for this transformation.

  • Scientific Rationale: The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and at elevated temperatures.[7] The phenoxide is generated in situ by treating the phenol with a strong base, typically sodium hydroxide. The electrophilic carbon of CO2 is then attacked by the electron-rich aromatic ring of the phenoxide.

Experimental Protocol: Kolbe-Schmitt Carboxylation

StepReagents & ConditionsMolar RatioTemperature (°C)Pressure (atm)Time (h)Yield (%)
12,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, NaOH1 : 2-3100-120-1>95
2Sodium 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-oxide, CO21 : excess120-15080-1004-660-70
3Sodium 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylate, HCl1 : excessRoom Temp.-->95

Step-by-Step Methodology:

  • Phenoxide Formation: In a high-pressure autoclave, thoroughly mix 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with powdered sodium hydroxide. Heat the mixture under vacuum to remove any residual water.

  • Carboxylation: Pressurize the autoclave with carbon dioxide to 80-100 atm and heat to 120-150 °C for 4-6 hours with stirring.

  • Acidification: After cooling and venting the autoclave, dissolve the solid reaction mass in water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid product. The product can be collected by filtration and purified by recrystallization.

Reaction Scheme for Pathway 1

G Start Catechol or 2-Hydroxyacetophenone Intermediate 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran Start->Intermediate Multi-step Synthesis Product 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid Intermediate->Product 1. NaOH 2. CO2, High P, Heat 3. HCl

Caption: Overview of the carboxylation pathway.

Pathway 2: Direct Synthesis via Cyclization of 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid

This more convergent approach involves the synthesis of a substituted benzoic acid precursor, which then undergoes an intramolecular cyclization to directly form the target molecule.

Part A: Synthesis of 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid

The key precursor for this pathway is prepared via a Claisen rearrangement of a methallyloxy benzoic acid derivative.

  • Scientific Rationale: Starting with a salicylic acid derivative, the phenolic hydroxyl group is first protected or esterified, followed by O-alkylation with methallyl chloride. A subsequent Claisen rearrangement will move the methallyl group to the ortho position.[2] Finally, deprotection or hydrolysis of the ester yields the desired benzoic acid precursor. A more direct route involves the direct O-alkylation of salicylic acid followed by the Claisen rearrangement.

Experimental Protocol: Synthesis of the Benzoic Acid Precursor

StepReagents & ConditionsMolar RatioTemperature (°C)Time (h)Yield (%)
1Salicylic acid, Methallyl chloride, K2CO3, Acetone1 : 1.2 : 2Reflux12~90
22-(Methallyloxy)benzoic acid-180-2002-3~70

Step-by-Step Methodology:

  • O-Alkylation: Reflux a mixture of salicylic acid, methallyl chloride, and potassium carbonate in acetone to obtain 2-(methallyloxy)benzoic acid.

  • Claisen Rearrangement: Heat the 2-(methallyloxy)benzoic acid neat or in a high-boiling solvent to 180-200 °C to induce the Claisen rearrangement. The product, 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid, can be purified by crystallization.

Part B: Intramolecular Cyclization

The final step is the acid-catalyzed intramolecular cyclization of the substituted benzoic acid to form the dihydrobenzofuran ring.

  • Scientific Rationale: The protonation of the alkene in the methallyl group initiates an electrophilic aromatic substitution reaction, where the resulting carbocation is attacked by the electron-rich aromatic ring. Subsequent deprotonation yields the cyclized product.

Experimental Protocol: Cyclization to the Final Product

StepReagents & ConditionsMolar RatioTemperature (°C)Time (h)Yield (%)
12-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid, Acid catalyst (e.g., polyphosphoric acid)1 : cat.100-1202-4~85

Step-by-Step Methodology:

  • Cyclization: Heat a mixture of 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid with a strong acid catalyst such as polyphosphoric acid (PPA) with stirring.

  • Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the product. The solid can be collected by filtration and recrystallized.

Reaction Scheme for Pathway 2

G Start Salicylic acid Intermediate1 2-(Methallyloxy)benzoic acid Start->Intermediate1 Methallyl Chloride, K2CO3 Intermediate2 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid Intermediate1->Intermediate2 Heat (Claisen Rearrangement) Product 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid Intermediate2->Product Acid Catalyst (Cyclization)

Caption: Overview of the direct cyclization pathway.

Conclusion

This guide has detailed two robust and scientifically sound pathways for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. Pathway 1, proceeding through the well-characterized intermediate 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran followed by a Kolbe-Schmitt carboxylation, offers a reliable and scalable route. Pathway 2 presents a more direct approach via the cyclization of a substituted benzoic acid, which may be advantageous in terms of step economy. The choice of pathway will depend on the specific requirements of the researcher, including starting material availability, scale, and desired purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.

References

  • Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. [Link]

  • Kolbe, H., & Schmitt, R. (1885). Ueber die Synthese der Salicylsäure. Journal für Praktische Chemie, 31(1), 397–410. [Link]

  • United States Patent 4,463,184.
  • United States Patent 4,297,284. Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
  • United States Patent 3,419,579. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

  • PrepChem. Synthesis of para-hydroxy-methyl-benzoic acid salt. [Link]

  • Food and Agriculture Organization of the United Nations. 4.3 Carbosulfan (145)/carbofuran (096)(R). [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

  • Scribd. 13 Kolbe-Schmitt Reaction. [Link]

  • SynArchive. Johnson-Claisen Rearrangement. [Link]

  • Google Patents.
  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Google Patents. Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Molecules. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[2]-benzofuro-[2,3-c]. [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • University of Strathclyde. Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. [Link]

  • Google Patents. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • NIST. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. [Link]

  • PubChem. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Semantic Scholar. Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2- butynyl)sulfanyl]thiophene. [Link]

  • ResearchGate. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Characteristics of a Key Benzofuran Derivative

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a notable member of the benzofuran family, holds significant interest within the realms of medicinal chemistry and materials science. Its unique structural scaffold, featuring a dihydrobenzofuran core substituted with a gem-dimethyl group and a carboxylic acid moiety, provides a versatile platform for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive exploration of its fundamental physicochemical properties, providing a critical resource for researchers engaged in its synthesis, characterization, and application. By delving into both established data and predictive insights, this document aims to empower scientific endeavor and accelerate innovation.

Molecular Identity and Structural Elucidation

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a solid organic compound with the following key identifiers:

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
CAS Number 42327-95-7[1]
Canonical SMILES CC1(C)OC2=C(C=CC=C2C1)C(=O)O
InChI Key InChI=1S/C11H12O3/c1-11(2)8-5-3-4-6-7(8)14-10(9(6)11)12-13/h3-5H,8H2,1-2H3,(H,12,13)

The structural framework, illustrated below, is foundational to its chemical behavior and reactivity.

Caption: Chemical structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Physicochemical Characteristics: A Data-Driven Overview

A thorough understanding of the physicochemical properties is paramount for predicting the compound's behavior in various systems, including its solubility, absorption, and distribution in biological environments. Due to a scarcity of publicly available experimental data for this specific molecule, the following table includes both reported values for closely related analogs and predicted values to provide a comprehensive, albeit partially estimated, profile.

PropertyExperimental ValuePredicted ValueMethod of Determination/Prediction
Melting Point (°C) Not available~170-180Based on analogs like 2,3-Dihydrobenzofuran-7-carboxylic acid (172°C)[2]
Boiling Point (°C) Not available>300Estimated from analogs such as 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (327.9°C at 760mmHg)[3]
Water Solubility LowSparingly solubleCarboxylic acids with significant hydrophobic moieties tend to have low water solubility.[4][5]
pKa Not available~4-5Typical range for aromatic carboxylic acids.[6]
LogP (Octanol-Water Partition Coefficient) Not available~2.5 - 3.0Estimated based on the structure's hydrophobicity.

Synthesis and Purification

The primary synthetic route to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves the cyclization of a substituted benzoic acid derivative. A key literature precedent for this transformation is the work of Stanetty, Koller, and Puerstinger.[1]

Synthetic Pathway

The synthesis originates from Benzoic acid, 2-hydroxy-3-(2-methyl-2-propen-1-yl)-. The reaction proceeds via an intramolecular cyclization under thermal conditions.

Caption: Synthetic workflow for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the referenced synthetic approach.[1] Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • Benzoic acid, 2-hydroxy-3-(2-methyl-2-propen-1-yl)-

  • High-boiling point solvent (e.g., Dowtherm A)

  • Round-bottom flask equipped with a reflux condenser and thermometer

  • Heating mantle

  • Standard work-up and purification reagents (e.g., sodium bicarbonate, hydrochloric acid, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting material, Benzoic acid, 2-hydroxy-3-(2-methyl-2-propen-1-yl)-, in a suitable high-boiling point solvent.

  • Thermal Cyclization: Heat the reaction mixture to 210-215 °C and maintain this temperature for approximately 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.

    • Separate the aqueous layer and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Analytical Characterization: Spectroscopic and Chromatographic Methods

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and the gem-dimethyl protons. The aromatic protons will likely appear as a multiplet in the range of 6.8-7.8 ppm. The methylene protons at position 3 should appear as a singlet around 3.0 ppm. The two methyl groups at position 2 will give a sharp singlet at approximately 1.5 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm), and may be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic carbon (~170 ppm), the aromatic carbons (110-160 ppm), the quaternary carbon of the gem-dimethyl group, the methylene carbon of the dihydrofuran ring, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid will be observed around 1700 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O stretching bands.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially cleavage of the dihydrofuran ring.

Experimental Protocols for Physicochemical Property Determination

The following are standardized protocols for the experimental determination of the key physicochemical properties.

Melting Point Determination

Caption: Workflow for melting point determination.

This method relies on the principle that pure crystalline solids have a sharp melting point range.[7]

pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[3][8]

Solubility Determination

Caption: Workflow for solubility determination.

This method determines the saturation concentration of the compound in a given solvent at a specific temperature.

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the physicochemical properties of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. While some experimental data remains to be definitively established, the provided information, including predicted values and established protocols, offers a robust starting point for researchers. Further experimental validation of the predicted properties is a crucial next step to solidify our understanding of this promising molecule. The versatile nature of its structure suggests that continued investigation into its synthesis and derivatization will undoubtedly unlock new applications in drug discovery and materials science.

References

  • Melting point determination. (n.d.). Retrieved January 18, 2026, from [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. - Literature - Data resources - CNGBdb. (n.d.). Retrieved January 18, 2026, from [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Benzofuran, 2,3-dihydro-2-methyl- - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • Benzofuran-2-carboxylic acid - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0280261) - NP-MRD. (n.d.). Retrieved January 18, 2026, from [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642) - NP-MRD. (n.d.). Retrieved January 18, 2026, from [Link]

  • CAS#:31457-03-1 | 7-Benzofurancarboxylicacid, 2,3-dihydro-2-methyl- | Chemsrc. (2025-08-25). Retrieved January 18, 2026, from [Link]

  • 2,3-Dihydro-2,2-dimethylbenzofuran | C10H12O | CID 80640 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibito. (n.d.). Retrieved January 18, 2026, from [Link]

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An In-Depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Benzofuran Scaffold

The benzofuran structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, valuable derivative: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid , a key building block for the synthesis of novel therapeutic agents. Its unique conformational features and substitution pattern make it an attractive scaffold for library synthesis in drug discovery programs.[3]

Core Compound Profile: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

This section provides the fundamental physicochemical properties of the title compound, essential for any laboratory work or theoretical modeling.

PropertyValueSource
CAS Number 42327-95-7[4]
Molecular Formula C₁₁H₁₂O₃[4]
Molecular Weight 192.21 g/mol [4]
IUPAC Name 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Canonical SMILES CC1(C)Cc2c(c(C(=O)O)ccc2)O1
Appearance Off-white to white crystalline solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water.

Synthesis and Mechanistic Insights

The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be achieved through several synthetic routes, often involving the cyclization of a suitably substituted phenolic precursor. One common approach involves the intramolecular cyclization of a prenylated salicylic acid derivative.

Illustrative Synthesis Pathway

Synthesis_Pathway Figure 1: Generalized Synthesis Pathway A 2-Hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid B 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid A->B High Temperature Cyclization (e.g., 210-215 °C)

Caption: Figure 1: Generalized Synthesis Pathway.

Step-by-Step Experimental Protocol

The following protocol is a representative synthesis based on established methods for related compounds.[4] Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Materials:

  • 2-Hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid

  • High-boiling point solvent (e.g., Dowtherm A)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, recrystallization flasks, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid in a minimal amount of a high-boiling point solvent.

  • Cyclization: Heat the reaction mixture to 210-215 °C and maintain this temperature for approximately 45-60 minutes.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified compound should also be determined and compared to literature values if available.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the two methyl groups at the C2 position, a singlet for the methylene protons at the C3 position, and aromatic protons in the downfield region. The carboxylic acid proton will appear as a broad singlet, typically at a chemical shift greater than 10 ppm. For a closely related compound, 2,3-dihydrobenzofuran-7-carboxylic acid, the aromatic protons appear between 6.8 and 7.6 ppm, and the methylene protons at approximately 3.2 and 4.6 ppm.[5]

  • ¹³C NMR: The spectrum will show characteristic peaks for the quaternary carbon at C2, the methylene carbon at C3, the aromatic carbons, and the carbonyl carbon of the carboxylic acid group (typically in the range of 170-185 ppm).

  • IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration will be observed around 1680-1710 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ). Fragmentation patterns will likely involve the loss of water, carbon monoxide, and the carboxylic acid group.[7]

Applications in Drug Discovery and Medicinal Chemistry

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to readily modify the carboxylic acid group to form amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships.

Role as a Scaffold in Medicinal Chemistry

Scaffold_Application Figure 2: Role in Drug Discovery A 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid B Amide Derivatives A->B Amide Coupling C Ester Derivatives A->C Esterification D Other Derivatives A->D Further Functionalization E Anticancer Agents B->E F Antimicrobial Agents B->F G Anti-inflammatory Agents C->G D->E D->F D->G

Caption: Figure 2: Role in Drug Discovery.

Derivatives of benzofuran carboxylic acids have shown significant potential in various therapeutic areas:

  • Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against various cancer cell lines.[1][8] The carboxylic acid moiety can be derivatized to amides and other functional groups to enhance potency and selectivity.

  • Antimicrobial Properties: The benzofuran scaffold is a key component in compounds exhibiting antibacterial and antifungal activities.[1] The carboxylic acid handle allows for the introduction of pharmacophores known to enhance antimicrobial efficacy.

  • Anti-inflammatory Effects: Certain benzofuran derivatives have been investigated for their ability to inhibit inflammatory pathways, suggesting their potential in treating inflammatory disorders.[9]

The 2,2-dimethyl substitution on the dihydrofuran ring provides steric bulk and can influence the compound's pharmacokinetic properties, such as metabolic stability and bioavailability. This makes the title compound a particularly interesting starting point for the development of new drug candidates.

Conclusion and Future Perspectives

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening. The proven biological activities of the broader benzofuran class of compounds underscore the potential of derivatives of this specific molecule to yield novel therapeutic agents. Future research will likely focus on the synthesis and biological evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic profiles for a range of diseases.

References

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2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Derivatives and Analogues

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the Dihydrobenzofuran Scaffold

The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic therapeutic agents.[1][2] Its rigid, planar structure provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. The 2,3-dihydro derivative, often called a coumaran, offers a more flexible, three-dimensional structure by introducing sp3-hybridized carbons, which can be critical for optimizing binding affinity and improving physicochemical properties.[3]

This guide focuses specifically on the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid core and its analogues. The gem-dimethyl group at the C2 position provides steric bulk and metabolic stability, while the C7-carboxylic acid serves as a versatile chemical handle for derivatization, most commonly for the synthesis of amides. Through a detailed exploration of synthesis, functionalization, and biological applications, this document aims to provide researchers and drug development professionals with a comprehensive understanding of this valuable molecular framework.

Strategic Synthesis of the Core Scaffold

The construction of the 2,2-dimethyl-2,3-dihydro-1-benzofuran ring system is a critical first step. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

Claisen Rearrangement and Cyclization Cascade

A robust and frequently employed method begins with substituted phenols, which undergo O-allylation followed by a thermal 3,3-sigmatropic Claisen rearrangement. This sequence reliably positions an allyl group ortho to the hydroxyl moiety, setting the stage for the crucial ring-forming cyclization.

The causality behind this choice is its efficiency and predictability. The Claisen rearrangement is a powerful C-C bond-forming reaction that leverages thermal energy to achieve a concerted rearrangement, ensuring high regioselectivity. The subsequent cyclization to form the dihydrofuran ring can then be achieved under various conditions.

G cluster_0 Synthetic Pathway via Claisen Rearrangement A Substituted Salicylic Acid Derivative B O-Allylation (Allyl bromide, K2CO3) A->B C Allyl Ether Intermediate B->C D Thermal Claisen Rearrangement (3,3-Sigmatropic) C->D E ortho-Allyl Phenol Intermediate D->E F Ring Cyclization (e.g., ZrCl4 or acid catalysis) E->F G 2,2-Dimethyl-2,3-dihydro-1-benzofuran Scaffold F->G

Caption: Key steps in the synthesis of the dihydrobenzofuran scaffold.

A representative protocol involves converting salicylic acid derivatives to their corresponding methyl esters, followed by O-allylation with allyl bromide.[4] The Claisen rearrangement is typically performed by heating the allyl ether intermediate at elevated temperatures (e.g., 210-215 °C) to yield the ortho-rearranged product.[4][5] The final furan ring construction can be accomplished using reagents like zirconium chloride.[4]

Alternative Synthetic Approaches

While the Claisen rearrangement is common, other methods exist. For instance, the parent 2,2-dimethyl-2,3-dihydro-7-benzofuranol, a precursor to the carboxylic acid, can be synthesized from 2-hydroxyacetophenone through a sequence involving methallyl ether formation and subsequent cyclization.[6] Another approach involves the acid-catalyzed cyclization and isomerization of isobutenylpyrocatechol.[7] These alternative routes can be advantageous if the specific starting materials are more readily accessible or if certain functional groups are incompatible with high-temperature rearrangement conditions.

Derivatization and Functionalization: The C7-Carboxylic Acid as a Gateway

The true therapeutic potential of this scaffold is unlocked through its derivatization. The carboxylic acid at the C7 position is an ideal anchor point for introducing a wide array of functional groups, primarily through the formation of amides, which are stable, synthetically accessible, and capable of forming crucial hydrogen bond interactions with protein targets.

Amide Coupling: A Cornerstone of Analogue Synthesis

The conversion of the C7-carboxylic acid to a diverse library of amides is a foundational strategy in lead optimization. Standard peptide coupling reagents provide a reliable and high-yielding path to these derivatives.

G cluster_workflow Amide Synthesis Workflow start Core Scaffold with C7-Carboxylic Acid step1 Activation of Carboxylic Acid (e.g., HATU, DCC, or mixed anhydride) start->step1 Coupling Reagent step2 Nucleophilic Attack by Primary/Secondary Amine (R-NH2) step1->step2 Activated Intermediate end Final Amide Derivative step2->end Amide Bond Formation

Caption: General workflow for amide bond formation at the C7 position.

Protocol: General Procedure for Amide Synthesis via Mixed-Anhydride Method [4]

This protocol is self-validating as the formation of the mixed anhydride in situ ensures efficient activation of the carboxylic acid for subsequent reaction with the amine, minimizing side reactions and typically leading to clean product formation that can be verified by standard analytical techniques (NMR, MS).

  • Dissolution: Dissolve the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (N2 or Argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a tertiary amine base such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 eq.), followed by the dropwise addition of isobutyl chloroformate (1.1 eq.).

  • Mixed Anhydride Formation: Stir the reaction mixture at 0 °C for 30-60 minutes to allow for the formation of the mixed anhydride intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous NaHCO3 solution and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final amide derivative.

Aromatic Ring Substitution

Further diversification can be achieved by modifying the benzene portion of the scaffold. Standard electrophilic aromatic substitution reactions allow for the introduction of key functional groups:

  • Nitration: Treatment with nitric acid and trifluoroacetic acid can introduce a nitro group, typically at the C5 position, which can then be reduced to an amine for further functionalization.[4]

  • Halogenation: Bromination using bromine in acetic acid allows for the introduction of a bromine atom, a valuable handle for cross-coupling reactions.[4][8]

Biological Activity and Therapeutic Applications: A Scaffold of Opportunity

Derivatives of the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid core have demonstrated significant activity against a range of important therapeutic targets.

PARP-1 Inhibition for Oncology

Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in DNA damage repair. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. The dihydrobenzofuran-7-carboxamide scaffold has emerged as a promising pharmacophore for potent and selective PARP-1 inhibitors.[4][9]

A structure-based design approach identified 2,3-dihydrobenzofuran-7-carboxamide as a lead compound with moderate activity (IC50 = 9.45 μM).[4] Optimization of this core, particularly through the introduction of substituted benzylidene groups at the C2 position of an alternative DHBF-3-one-7-carboxamide scaffold, led to compounds with nanomolar potency.[4][9]

Anticancer and NF-κB Inhibitory Activity

Beyond PARP-1, these scaffolds have shown broad cytotoxic activity against various human cancer cell lines, including renal, colon, breast, and prostate cancer.[10][11] This activity is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a transcription factor that plays a key role in inflammation and cancer cell survival, making it an attractive therapeutic target. The lead compound, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, demonstrated both outstanding anticancer effects and potent NF-κB inhibitory activity.[11]

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is an emerging target for treating neuropathic pain and inflammatory conditions, as its activation does not produce the psychotropic effects associated with CB1 agonism. A series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective CB2 agonists.[12] These compounds were developed to improve the drug-like properties of an earlier N-alkyl-isatin acylhydrazone series, with the dihydrobenzofuran scaffold serving as a bioisostere for a portion of the original structure.[12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded critical insights into the structural requirements for potent biological activity. The development of PARP-1 inhibitors provides an excellent case study.

Caption: Summary of Structure-Activity Relationships for PARP-1 inhibitors.

For the DHBF-3-one-7-carboxamide series targeting PARP-1, the following observations were crucial:

  • Benzylidene Moiety: Introducing substituted benzylidene groups at the C2 position was the most effective strategy for improving potency. A 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in activity over the unsubstituted core.[4]

  • Heterocyclic Extensions: Attaching various heterocycles to the 4'-position of the benzylidene ring (via a hydroxyl or amino linker) led to a dramatic increase in PARP-1 inhibition, with IC50 values dropping into the 79-718 nM range.[4][9] This modification likely allows the molecule to form additional favorable interactions within the enzyme's binding site.

  • Hydroxyl Group Positioning: The position of hydroxyl groups on the benzylidene ring significantly impacts potency. A 4'-hydroxyl group (IC50 = 0.813 μM) was more effective than a 3'-hydroxyl (IC50 = 2.14 μM), highlighting the specific geometry required for optimal binding.[4]

Compound Modification (DHBF-3-one-7-carboxamide core)TargetIC50 (μM)Reference
Unsubstituted CorePARP-116.2[4][9]
2-(3',4'-dihydroxybenzylidene)PARP-10.531[4][9]
2-(4'-hydroxybenzylidene)PARP-10.813[4]
2-(3'-hydroxybenzylidene)PARP-12.14[4]
Heterocyclic extensions at 4'-positionPARP-10.079 - 0.718[4][9]

Conclusion and Future Perspectives

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold and its analogues represent a highly versatile and therapeutically relevant class of compounds. The synthetic accessibility of the core, combined with the straightforward derivatization of the C7-carboxylic acid, provides a robust platform for medicinal chemistry campaigns.

Future work in this area will likely focus on:

  • Improving Selectivity: While potent inhibitors have been developed, enhancing selectivity against different PARP family members or other off-target kinases remains a key objective.

  • Optimizing ADMET Properties: Further modification to improve aqueous solubility, membrane permeability, and metabolic stability will be crucial for advancing these compounds toward clinical development.[13]

  • Exploring New Targets: The demonstrated activity against diverse targets like PARP-1, NF-κB, and CB2 suggests that libraries based on this scaffold could yield potent modulators of other enzymes and receptors.[4][11][12]

This guide has outlined the fundamental chemistry and biology of this scaffold, providing a solid foundation for researchers aiming to leverage its unique structural and functional characteristics in the pursuit of novel therapeutics.

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  • Wang, F., et al. (2022). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 27(15), 4983. Available from: [Link]

  • Taddei, I., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2871. Available from: [Link]

  • Liu, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(18), 6692. Available from: [Link]

  • Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Available from: [Link]

  • Ammar, M., et al. (2018). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 61(17), 7843-7861. Available from: [Link]

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An In-depth Technical Guide to the Natural Occurrence of Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran carboxylic acids represent a structurally diverse and biologically significant class of naturally occurring heterocyclic compounds. Widely distributed across terrestrial and marine ecosystems, these molecules are biosynthesized by a variety of organisms, including plants, lichens, fungi, and bacteria. Their scaffolds are endowed with a wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, making them attractive starting points for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, biosynthetic pathways, and biological significance of benzofuran carboxylic acids. Furthermore, it offers detailed, field-proven methodologies for their extraction, isolation, and characterization, designed to equip researchers with the practical knowledge required to explore this promising class of natural products.

Introduction: The Chemical and Biological Landscape of Benzofuran Carboxylic Acids

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, forms the core of a vast array of natural products.[1] The addition of a carboxylic acid moiety to this scaffold gives rise to the benzofuran carboxylic acids, a subclass with distinct physicochemical properties and a remarkable spectrum of biological activities.[2][3][4] These compounds have garnered significant attention in medicinal chemistry due to their prevalence in nature and their potential as therapeutic agents.[5][6][7]

This guide will navigate the journey from the natural origins of these compounds to their isolation and characterization in a laboratory setting, providing both foundational knowledge and practical protocols for researchers in the field.

Natural Sources of Benzofuran Carboxylic Acids

Benzofuran carboxylic acids are not confined to a single biological kingdom but are instead found in a diverse range of organisms, a testament to their evolutionary significance and diverse ecological roles.

Lichens: A Prolific Source

Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are renowned producers of unique secondary metabolites, including a variety of benzofuran carboxylic acids.[8][9][10] The most prominent example is usnic acid , a dibenzofuran derivative that exists as (+) and (−) enantiomers.[2] It is found in numerous lichen genera such as Usnea, Cladonia, Lecanora, and Ramalina.[2]

Higher Plants: A Rich Reservoir

Higher plants, particularly those used in traditional medicine, are a significant source of complex benzofuran carboxylic acids. The most notable examples are the salvianolic acids , a group of water-soluble phenolic acids isolated from the roots of Salvia miltiorrhiza (Danshen).[11][12][13] Salvianolic acid B and salvianolic acid A are among the most abundant and well-studied of these compounds.[14][15]

Fungi: A Realm of Novel Structures

Fungi, including endophytic and marine-derived species, contribute a diverse array of benzofuran carboxylic acids to the natural product pool. For instance, species of the genus Penicillium have been found to produce benzofuran derivatives.[16] The marine fungus Pseudallescheria boydii has been shown to produce chlorinated benzofuran derivatives, although not explicitly carboxylic acids, highlighting the potential for novel structures from this source.[17]

Biosynthesis: Nature's Synthetic Strategies

The biosynthesis of benzofuran carboxylic acids follows intricate and diverse pathways, often unique to the producing organism. Understanding these pathways is crucial for metabolic engineering and synthetic biology efforts aimed at enhancing their production.

The Polyketide Pathway: The Genesis of Usnic Acid

The biosynthesis of usnic acid in lichens proceeds through the polyketide pathway.[8][9][10] The key enzyme is a non-reducing polyketide synthase (PKS) that utilizes acetyl-CoA and malonyl-CoA as building blocks.[18] This PKS possesses a C-methyltransferase (MeT) domain, which is responsible for the characteristic methyl groups on the aromatic ring.[9][10][19]

The proposed biosynthetic pathway for usnic acid can be visualized as follows:

Caption: Biosynthetic pathway of usnic acid.

The Phenylpropanoid and Tyrosine-Derived Pathways: The Route to Salvianolic Acids

The biosynthesis of salvianolic acids in Salvia miltiorrhiza is a classic example of the convergence of two major plant metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway.

The phenylpropanoid pathway starts with phenylalanine and produces 4-coumaroyl-CoA, which is then converted to caffeic acid. The tyrosine-derived pathway begins with tyrosine and leads to the formation of 3,4-dihydroxyphenyllactic acid (danshensu). These two precursors are then condensed to form rosmarinic acid, a key intermediate that undergoes further oxidative coupling to yield the various salvianolic acids.

The following diagram illustrates this convergent biosynthetic pathway:

Salvianolic Acid Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H Rosmarinic Acid Rosmarinic Acid Caffeic Acid->Rosmarinic Acid RAS Tyrosine Tyrosine 4-Hydroxyphenylpyruvic Acid 4-Hydroxyphenylpyruvic Acid Tyrosine->4-Hydroxyphenylpyruvic Acid TAT 4-Hydroxyphenyllactic Acid 4-Hydroxyphenyllactic Acid 4-Hydroxyphenylpyruvic Acid->4-Hydroxyphenyllactic Acid HPPR Danshensu 3,4-Dihydroxyphenyllactic Acid (Danshensu) 4-Hydroxyphenyllactic Acid->Danshensu Danshensu->Rosmarinic Acid RAS Salvianolic Acids Salvianolic Acids Rosmarinic Acid->Salvianolic Acids Oxidative Coupling

Caption: Convergent biosynthesis of salvianolic acids.

Methodologies for Extraction, Isolation, and Characterization

The successful study of naturally occurring benzofuran carboxylic acids hinges on robust and efficient methods for their extraction from the source material, followed by purification and structural elucidation.

Extraction Protocols

The choice of extraction method and solvent is critical and depends on the physicochemical properties of the target compounds and the nature of the source material.

4.1.1. Solvent Extraction of Lichen Acids (e.g., Usnic Acid)

This protocol is optimized for the extraction of moderately polar compounds like usnic acid from lichen thalli.

Step-by-Step Methodology:

  • Sample Preparation: Air-dry the lichen material at room temperature and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Acetone is a commonly used and effective solvent for extracting usnic acid. Other solvents such as ethanol or petroleum ether can also be employed.[1]

  • Extraction Procedure (Heat Reflux): a. Place the powdered lichen material in a round-bottom flask. b. Add the solvent (e.g., acetone) at a solid-to-solvent ratio of approximately 1:10 (w/v). c. Heat the mixture to reflux for 1-2 hours. d. Cool the mixture and filter to separate the extract from the solid residue. e. The extraction can be repeated on the residue to maximize the yield.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

4.1.2. Aqueous-Organic Extraction of Salvianolic Acids

This protocol is tailored for the extraction of water-soluble salvianolic acids from the roots of Salvia miltiorrhiza.

Step-by-Step Methodology:

  • Sample Preparation: Wash, dry, and pulverize the roots of Salvia miltiorrhiza.

  • Solvent System: A mixture of ethanol and water (e.g., 70-80% ethanol) is effective for extracting these polar compounds.[11]

  • Extraction Procedure (Maceration or Sonication): a. Suspend the powdered root material in the ethanol-water mixture. b. Macerate at room temperature with occasional stirring for 24-48 hours, or perform sonication for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency. c. Filter the mixture to collect the liquid extract.

  • Solvent Partitioning (Optional): To remove non-polar impurities, the aqueous-ethanolic extract can be partitioned against a non-polar solvent like n-hexane. The salvianolic acids will remain in the polar phase.

  • Concentration: Remove the ethanol from the extract under reduced pressure. The remaining aqueous solution can be lyophilized to yield the crude extract.

Isolation and Purification Techniques

Crude extracts are complex mixtures that require further separation to isolate the benzofuran carboxylic acids of interest.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and quantification of benzofuran carboxylic acids.[20][21][22]

General HPLC Protocol for Usnic Acid Purification:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic or phosphoric acid to ensure good peak shape.[21]

  • Flow Rate: Typically 1.0 mL/min for analytical scale.

  • Detection: UV detection at 282 nm.[17]

General HPLC Protocol for Salvianolic Acid B Separation:

  • Column: ODS (C18) column.[23]

  • Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., 5% acetic acid) in a ratio of approximately 35:65 (v/v).[23]

  • Detection: UV detection at 281 nm.[23]

4.2.2. Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale isolation of natural products, as it avoids the use of solid stationary phases, thus minimizing sample loss due to irreversible adsorption.[8][9][10][11]

CCC Protocol for Salvianolic Acid B Purification:

  • Two-Phase Solvent System: A common system is composed of n-hexane-ethyl acetate-ethanol-water in a volumetric ratio of 3:7:1:9.[9][11]

  • Procedure:

    • The CCC column is first filled with the stationary phase (typically the upper, less polar phase).

    • The apparatus is rotated at a high speed (e.g., 850 rpm).

    • The mobile phase (the lower, more polar phase) is then pumped through the column.

    • The crude extract, dissolved in a suitable solvent, is injected into the system.

    • Fractions are collected and analyzed (e.g., by HPLC) to identify those containing the pure compound.

Characterization and Structural Elucidation

Once a pure compound is isolated, its structure must be unequivocally determined using a combination of spectroscopic techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. 1H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while 13C NMR reveals the carbon skeleton of the molecule.[24][25][26][27] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the complete connectivity of the molecule.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provides valuable information about its substructures.[3][4][28][29][30]

Biological Activities of Naturally Occurring Benzofuran Carboxylic Acids

The interest in benzofuran carboxylic acids is largely driven by their diverse and potent biological activities.

Antimicrobial Activity

Usnic acid is well-known for its antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][18][31][32] Its minimum inhibitory concentrations (MICs) are often in the low microgram per milliliter range.[18][32]

Antioxidant Activity

Salvianolic acids are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[13][14][33] Their antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with IC50 values indicating high potency.[15][33]

Anticancer Activity

Several salvianolic acids have demonstrated significant anticancer activity in various cancer cell lines.[12] For example, salvianolic acid B has been shown to reduce the viability of breast cancer cells (MCF-7) with IC50 values in the low mg/mL range.[14]

Table 1: Summary of Biological Activities of Selected Benzofuran Carboxylic Acids

CompoundNatural SourceBiological ActivityQuantitative Data (Example)
Usnic Acid Lichens (Usnea, Cladonia)AntibacterialMIC: 1-8 µg/mL against MRSA[18]
Salvianolic Acid B Salvia miltiorrhizaAntioxidant, AnticancerIC50 (DPPH): ~1.43 µg/mL[10]; IC50 (MCF-7): 4.5 mg/mL (24h)[14]
Salvianolic Acid A Salvia miltiorrhizaAntioxidant, AnticancerIC50 (DPPH): ~1.35 µg/mL[10]; IC50 (HeLa): ~5-30 µM[15]

Conclusion and Future Perspectives

The natural world remains a vast and largely untapped resource for novel chemical entities with therapeutic potential. Benzofuran carboxylic acids exemplify this, with their widespread occurrence, diverse biological activities, and intriguing biosynthetic origins. The methodologies outlined in this guide provide a robust framework for the systematic exploration of these compounds. Future research in this area will likely focus on the discovery of new benzofuran carboxylic acids from underexplored ecological niches, such as extremophilic microorganisms and marine invertebrates. Furthermore, advances in synthetic biology and metabolic engineering hold the promise of sustainable and scalable production of these valuable natural products. A deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new drugs to address pressing global health challenges.

References

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A Technical Guide to the Structural Elucidation of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused exploration of the crystal structure of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid and its structurally related analogs. While a definitive public crystal structure for the titular compound is not available, this document leverages a comprehensive analysis of a closely related derivative, 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate , to illustrate the complete workflow from synthesis to advanced structural characterization. This approach ensures that the principles, protocols, and analytical insights remain directly applicable for researchers working with this class of compounds.

The dihydrobenzofuran scaffold is a privileged core in medicinal chemistry and materials science, making a thorough understanding of its three-dimensional structure paramount for rational drug design and the development of novel functional materials.[1][2] This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative crystallographic data.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

The journey to determining a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The protocols must be designed not only to produce the compound but to yield it in a state of high purity, which is a prerequisite for successful crystallization.

Synthetic Pathway

The synthesis of the specific target, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, can be achieved through several established routes, often starting from precursors like 2-hydroxy-3-(2-methyl-2-propen-1-yl)-benzoic acid.[3]

For our illustrative example, 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid monohydrate, the synthesis is a robust procedure starting from 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol.[4]

Field-Proven Protocol for Synthesis:

  • Reaction Setup: A mixture of 0.10 mol of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, 0.12 mol of chloroacetic acid, and 0.25 mol of sodium hydroxide in 70 ml of water is prepared.

  • Reflux: The mixture is stirred and heated under reflux for 3 hours. The use of reflux ensures the reaction proceeds to completion in a reasonable timeframe.

  • Acidification & Precipitation: The reaction mixture is cooled to 283 K (10 °C), and 15 ml of concentrated hydrochloric acid is added. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: The resulting solid is isolated, yielding the product as an amber solid with a high yield (98.5%).[4]

Growing Single Crystals: The Art and Science

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice rather than as an amorphous powder.

Protocol for Single Crystal Growth: The method of slow evaporation is a reliable and widely used technique for small organic molecules.

  • Solvent Selection: The synthesized compound is dissolved in a suitable solvent. For the example compound, ethyl acetate was chosen.[4] The ideal solvent is one in which the compound is moderately soluble, allowing for a gradual increase in concentration as the solvent evaporates.

  • Evaporation: The solution is left undisturbed in a loosely covered container at room temperature.

  • Crystal Formation: Over a period of several days (nine days in the documented case), the solvent slowly evaporates, leading to the formation of colorless, diffraction-quality single crystals.[4]

X-ray Crystallography Workflow: Decoding the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Analysis & Interpretation Synthesis Chemical Synthesis Crystallization Single Crystal Growth Synthesis->Crystallization Physical Sample Handling Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Physical Sample Handling Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection X-ray Exposure Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Phase Problem Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Minimization Validation Crystallographic Validation Structure_Refinement->Validation CheckCIF Structural_Analysis Detailed Structural Analysis Validation->Structural_Analysis Publication Data Deposition (e.g., CCDC) Structural_Analysis->Publication

Caption: Workflow for Crystal Structure Determination.

Structural Analysis: Insights from the Crystal Lattice

The refined crystal structure provides a wealth of information. For 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid monohydrate, the analysis reveals key structural features that are likely conserved across this family of molecules.

Crystallographic Data Summary

Quantitative data from the crystallographic experiment is summarized for clarity and comparison.

ParameterValue for C₁₂H₁₄O₄·H₂O[4]
FormulaC₁₂H₁₄O₄·H₂O
Molecular Weight240.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1692 (7)
b (Å)9.2516 (6)
c (Å)15.3647 (11)
β (°)121.000 (1)
Volume (ų)1239.06 (15)
Z (Molecules/unit cell)4
Temperature (K)173
RadiationMo Kα
Molecular Geometry and Conformation

The analysis of the dihydrobenzofuran ring system is of primary importance.

  • Ring Conformation: The dihydrobenzofuran ring is not planar. It adopts an envelope conformation .[4] This is a critical insight for drug development, as receptor binding pockets are sensitive to the precise 3D shape of a molecule.

  • Dihedral Angle: The degree of non-planarity is quantified by the dihedral angle between the plane C7—C3—C2—O1 and the plane C8—O1—C7, which is 23.20 (14)°.[4]

  • Atomic Displacement: The substituted C8 atom is displaced by 0.142 (1) Å from the least-squares plane defined by the other atoms of the ring system (O1, C2, C3, C7).[4]

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. They are held together by a network of intermolecular forces that dictate the crystal's stability and physical properties.

  • Hydrogen Bonding: In the crystal structure of the hydrated analog, a robust three-dimensional network is formed through intermolecular hydrogen bonds.[4] Specifically, the water molecule acts as both a donor and an acceptor, linking to the carboxylic acid's oxygen atoms. The carboxylic acid's hydroxyl group also donates a hydrogen bond to the water molecule.[4]

  • Supramolecular Assembly: These hydrogen bonds link the organic and water molecules into a stable, three-dimensional supramolecular network, which is a common feature in the crystal structures of carboxylic acids.[1][4]

H_Bonding cluster_mol1 Molecule A cluster_water Water cluster_mol2 Molecule B COOH_A R-COOH O_A C=O COOH_A->O_A OH_A O-H COOH_A->OH_A H2O H₂O OH_A->H2O O-H···O O_B C=O H2O->O_B O-H···O COOH_B R-COOH

Caption: Hydrogen Bonding Network Schematic.

Conclusion and Future Directions

This guide has detailed the comprehensive process for determining and analyzing the crystal structure of compounds within the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid family. By using a closely related analog as a case study, we have established a validated workflow from chemical synthesis and crystal growth to detailed structural interpretation.

The key structural takeaways—the non-planar envelope conformation of the dihydrobenzofuran ring and the formation of extensive hydrogen-bonded networks—are critical parameters for professionals in drug discovery and materials science. These features directly influence molecular recognition, solubility, and solid-state properties. Researchers aiming to characterize the titular compound or its derivatives can confidently apply the methodologies described herein. For definitive structural information, researchers are encouraged to deposit their findings in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to advance structural science.[5][6]

References

  • 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E67(11), o1433. Available at: [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, Vol. 24, No. 8 (2012), 3436-3438. Available at: [Link]

  • X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmacy and Chemistry, 2014, 1(3), 43-49. Available at: [Link]

  • Synthesis, spectroscopic characterization, crystal structure, theoretical (DFT) studies and molecular docking analysis of biologically potent isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate. Taylor & Francis Online, Published online: 07 Jan 2022. Available at: [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. ResearchGate, Published: January 2020. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CCDC Website. Available at: [Link]

  • Access Structures. CCDC Website. Available at: [Link]

  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate, Published: May 2016. Available at: [Link]

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Solubility of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility for this specific benzofuran derivative. While quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its determination. We will explore the physicochemical properties of the molecule, outline detailed experimental protocols for solubility assessment, and discuss the underlying principles that govern its behavior in various organic solvents. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction: Understanding the Importance of Solubility

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , is a member of the benzofuran family of heterocyclic compounds.[1] Benzofuran derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[4][5] For a drug to be absorbed, it must first be in a dissolved state.[4] Poor solubility is a major challenge in drug development, often leading to formulation difficulties and suboptimal in vivo performance.[4][6] Therefore, a thorough understanding and accurate measurement of the solubility of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in various organic solvents are paramount for advancing its potential as a therapeutic agent. Organic solvents play a crucial role throughout the drug development pipeline, from synthesis and purification to formulation and analytical testing.

This guide will provide the necessary theoretical background and practical methodologies to empower researchers to confidently determine and interpret the solubility of this promising compound.

Physicochemical Profile of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key characteristics of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid include:

  • Molecular Structure: The molecule consists of a dihydrobenzofuran core, a bicyclic system containing a benzene ring fused to a dihydrofuran ring. It is substituted with two methyl groups at the 2-position and a carboxylic acid group at the 7-position.

  • Polarity and Hydrogen Bonding: The carboxylic acid group (-COOH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will significantly influence its interaction with protic and aprotic polar solvents. The benzofuran portion of the molecule is largely nonpolar.

  • Acidic Nature: The carboxylic acid moiety imparts acidic properties to the molecule. It can donate a proton to form a carboxylate salt, a reaction that can be exploited to enhance solubility in basic aqueous solutions.[7]

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that a solute is most likely to dissolve in a solvent with similar polarity. For 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, we can anticipate the following general trends:

  • Polar Solvents: Due to the presence of the polar carboxylic acid group, the compound is expected to exhibit some solubility in polar solvents. Protic solvents (e.g., alcohols) that can engage in hydrogen bonding with the carboxylic acid are likely to be effective.

  • Nonpolar Solvents: The nonpolar benzofuran backbone suggests that some solubility in nonpolar or weakly polar solvents (e.g., toluene, hexane) might be observed, although likely to a lesser extent than in polar solvents.

  • Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent solvents for a wide range of organic compounds, including those with both polar and nonpolar regions, due to their high polarity and ability to act as hydrogen bond acceptors.

The following diagram illustrates the key factors influencing the solubility of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Caption: Factors influencing the solubility of the target compound.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental methods. The two primary types of solubility measurements are kinetic and thermodynamic.[8]

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.[6]

Protocol: Shake-Flask Method

  • Preparation: Accurately weigh an excess amount of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid into a series of vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature until the undissolved solid has settled.

  • Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

The following diagram outlines the workflow for the shake-flask method.

Shake_Flask_Workflow A Weigh excess compound B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Analyze concentration (HPLC/LC-MS) E->F G Calculate solubility F->G

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility

Kinetic solubility is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[8][9]

Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a concentrated stock solution of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in DMSO.

  • Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with the organic solvent of interest.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by UV-Vis spectrophotometry to detect the point of precipitation.[9]

  • Solubility Determination: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Data Presentation and Interpretation

To facilitate comparison and analysis, solubility data should be presented in a clear and structured format.

Table 1: Hypothetical Solubility Data for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid at 25°C

SolventSolvent TypePredicted Solubility Range
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticModerate to High
AcetonitrilePolar AproticModerate
DichloromethaneWeakly Polar AproticLow to Moderate
TolueneNonpolarLow
HexaneNonpolarVery Low
Dimethyl Sulfoxide (DMSO)Polar AproticVery High

Note: This table presents predicted solubility based on chemical principles. Experimental verification is required.

Safety and Handling

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While specific, publicly available quantitative solubility data for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in a range of organic solvents is limited, this guide provides the essential theoretical framework and detailed experimental protocols for its determination. By understanding the physicochemical properties of the molecule and applying the robust methodologies outlined, researchers can generate reliable and reproducible solubility data. This information is critical for informed decision-making in synthesis, purification, formulation, and the overall advancement of this compound in drug discovery and development programs.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • S. Zaghloul et al. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Retrieved from [Link]

  • IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Experiment 2 Determination of Solubility Class. (n.d.). Retrieved from a general chemistry lab manual source.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a general chemistry lab manual source.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a general chemistry lab manual source.

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2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of the versatile benzofuran scaffold, this molecule serves as a crucial building block for the development of novel pharmaceuticals and advanced materials.[1] This document details its core molecular characteristics, physicochemical properties, validated synthetic pathways, and key applications, offering researchers and drug development professionals a thorough resource grounded in authoritative scientific literature.

Core Molecular Profile

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is characterized by a fused ring system consisting of a benzene ring and a dihydrofuran ring, with a gem-dimethyl substitution at the 2-position and a carboxylic acid group at the 7-position. This specific arrangement of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Key Molecular Identifiers

IdentifierValueSource
IUPAC Name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
CAS Number 42327-95-7[2][3]
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [2]
Canonical SMILES CC1(C)COc2c1cccc2C(=O)OPubChem
InChI Key VJCNJABMARSNEB-UHFFFAOYSA-NPubChem

Synthesis and Mechanistic Considerations

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be approached through several strategic routes. A common and effective method involves the cyclization of a suitably substituted phenolic precursor followed by functional group manipulation to install the carboxylic acid. The choice of pathway is often dictated by the availability of starting materials and the desired scale of the reaction.

Conceptual Synthetic Workflow

The general logic involves forming the dihydrobenzofuran core and then ensuring the C7 position is functionalized for conversion to a carboxylic acid. This is often achieved by hydrolyzing a more stable precursor like an ester or nitrile under basic or acidic conditions.[4][5]

G cluster_0 Synthetic Pathway Start Precursor (e.g., Methyl 2-hydroxy-3-(2-methylallyl)benzoate) Cyclized Cyclized Intermediate (Methyl 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylate) Start->Cyclized Intramolecular Cyclization Final Target Molecule (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid) Cyclized->Final Alkaline Hydrolysis

Caption: A generalized workflow for the synthesis of the target molecule.

Exemplary Synthesis Protocol: Alkaline Hydrolysis

This protocol describes the final step in a potential synthesis, converting the corresponding methyl ester to the target carboxylic acid. The causality for using a strong base like sodium hydroxide is its ability to saponify the ester functionality efficiently, forming a carboxylate salt which, upon acidification, yields the desired product.

Materials:

  • Methyl 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylate

  • Methanol (MeOH)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric Acid (HCl)

  • Deionized Water

  • Filtration apparatus

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting ester (e.g., 500 mg) in methanol (10 mL).

  • Saponification: Add the 10% aqueous NaOH solution (10 mL) to the flask. Allow the mixture to stir at room temperature for 1-2 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the remaining residue in deionized water (20 mL).

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify by adding 10% HCl dropwise until the pH is approximately 2. The target carboxylic acid, being less soluble in acidic aqueous media, will precipitate out as a solid.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold deionized water to remove residual salts.[5]

  • Drying: Dry the collected solid under vacuum to yield the final product, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. Purity can be assessed via NMR or melting point analysis.

Applications in Research and Development

The benzofuran family of compounds is ubiquitous in nature and exhibits a vast range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid serves as a vital scaffold for accessing novel derivatives with tailored therapeutic potential.

  • Pharmaceutical Intermediate: The carboxylic acid group is a versatile chemical handle. It can be readily converted into esters, amides, or other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For example, benzofuran derivatives have been investigated as potent inhibitors of ClC-K chloride channels and as agonists for the Cannabinoid Receptor 2 (CB2), which is a target for treating neuropathic pain.[4][6]

  • Material Science: The rigid, heterocyclic structure of this compound can be incorporated into polymers to modify their physical properties, such as thermal stability and strength.

  • Biochemical Research: As a stable and well-defined molecular fragment, it can be used in the design of molecular probes to study enzyme interactions and metabolic pathways.

Analytical Characterization

To ensure the identity and purity of a synthesized batch, a standard suite of analytical techniques is employed. For 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, the expected spectroscopic data would include:

  • ¹H NMR: Distinct signals corresponding to the aromatic protons, the methylene protons of the dihydrofuran ring, a prominent singlet for the two equivalent methyl groups (gem-dimethyl), and a broad singlet for the acidic proton of the carboxylic acid.

  • ¹³C NMR: Resonances for the quaternary carbons of the gem-dimethyl group and the aromatic ring, as well as signals for the methylene, aromatic C-H carbons, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would be observed, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and C-O stretches associated with the ether linkage.

References

  • BU CyberSec Lab. (n.d.). 2,3-Dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)-. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:31457-03-1 | 7-Benzofurancarboxylicacid, 2,3-dihydro-2-methyl-. Retrieved from [Link]

  • St. Louis Group. (n.d.). 2, 3-Dihydrobenzofuran-7-carboxylic Acid, min 96%, 1 gram. Retrieved from [Link]

  • Labchem. (n.d.). 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%. Retrieved from [Link]

  • G. C. T., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Yang, L. T., et al. (2010). 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7). Retrieved from [Link]

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry. We present detailed synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel chemical entities.

Scientific Introduction & Strategic Overview

The 2,2-dimethyl-2,3-dihydro-1-benzofuran core is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. Its rigid structure and specific spatial arrangement of substituents make it an attractive scaffold for designing molecules that can interact with high specificity at biological targets. The introduction of a carboxamide functional group at the 7-position further enhances its potential for drug development.

The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of approved drugs. It serves as a robust hydrogen bond donor and acceptor, crucial for molecular recognition at receptor binding sites. The synthesis of a library of 7-carboxamide derivatives allows for the systematic exploration of the structure-activity relationship (SAR) by varying the R-group of the amide, thereby modulating properties such as potency, selectivity, solubility, and metabolic stability.

Furthermore, exploring bioisosteric replacements for the carboxamide group can be a powerful strategy in drug design to optimize physicochemical and pharmacokinetic properties.[1][2][3][4] For instance, replacing a carboxylic acid with a tetrazole can enhance lipophilicity and improve blood-brain barrier penetration, while sulfonamides can offer a different hydrogen bonding geometry.[2][3][5]

This guide focuses on a modular synthetic approach, centered on the reliable synthesis of a key intermediate, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid , followed by its derivatization.

Retrosynthetic Analysis & Workflow

Our synthetic strategy is predicated on a convergent design. The primary retrosynthetic disconnection is at the amide C-N bond of the target molecule. This simplifies the synthesis into two main stages:

  • Formation of the Core Scaffold: The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

  • Amide Coupling: The coupling of the carboxylic acid core with a diverse range of primary or secondary amines.

retrosynthesis Target 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxamide Derivatives Intermediate_Acid 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid Target->Intermediate_Acid Amide Disconnection Amine Primary or Secondary Amine (R1R2NH) Target->Amine Amide Disconnection Intermediate_Phenol 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran Intermediate_Acid->Intermediate_Phenol Carboxylation Starting_Material 3-Isobutenyl-1,2-dihydroxybenzene Intermediate_Phenol->Starting_Material Acid-Catalyzed Cyclization

Caption: Retrosynthetic pathway for the target carboxamide derivatives.

Synthesis of Key Intermediate: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

The synthesis of the carboxylic acid intermediate is the critical first phase. While several routes exist, a reliable method involves the acid-catalyzed cyclization of an alkenylpyrocatechol to form the 7-hydroxybenzofuran, followed by carboxylation.

Protocol 1: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran

This protocol is adapted from methodologies involving the cyclization of isobutenylpyrocatechol.[6]

Rationale: The reaction proceeds via an intramolecular electrophilic attack of the phenolic hydroxyl group onto the protonated alkene, facilitated by an acid catalyst. This forms the stable five-membered dihydrofuran ring.

Materials:

  • 3-Isobutenyl-1,2-dihydroxybenzene

  • Toluene

  • Benzenesulfonic acid (or another suitable organic sulfonic acid)

  • 5% Sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add a solution of benzenesulfonic acid in toluene (e.g., 40-50 mmol/L).

  • Heat the solution to reflux (approx. 110 °C).

  • Slowly add the 3-isobutenyl-1,2-dihydroxybenzene to the refluxing solution.

  • Maintain the reaction at reflux for 30-60 minutes, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 5% aqueous sodium bicarbonate solution to quench the acid catalyst.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel if necessary.

From Phenol to Carboxylic Acid

The conversion of the 7-hydroxy group to a 7-carboxylic acid can be achieved through various methods, such as Kolbe-Schmitt reaction or by protection of the phenol, ortho-lithiation and subsequent quenching with carbon dioxide. The latter often provides better regioselectivity.

Synthesis of Target Carboxamide Derivatives

With the key carboxylic acid intermediate in hand, the final step is the formation of the amide bond. We present two robust and widely applicable protocols.

Protocol 2: Amide Coupling using HATU

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (for chiral amines). It activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then readily attacked by the amine. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.[7][8]

Materials:

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in anhydrous DMF.

  • Add the desired amine, followed by DIPEA.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

amide_coupling cluster_0 Amide Coupling Workflow Start Dissolve Carboxylic Acid, Amine, and DIPEA in DMF Add_HATU Add HATU solution at 0 °C Start->Add_HATU React Stir at Room Temperature (2-16 h) Add_HATU->React Workup Aqueous Workup (HCl, NaHCO₃, Brine) React->Workup Purify Purification (Chromatography) Workup->Purify Product Final Carboxamide Derivative Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

Protocol 3: Amide Synthesis via Acid Chloride

Rationale: This is a classic and cost-effective method. The carboxylic acid is converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acid chloride reacts rapidly with the amine nucleophile. A non-nucleophilic base is required to neutralize the HCl byproduct.[9]

Materials:

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

  • Oxalyl chloride (1.5 equivalents) or Thionyl chloride

  • Anhydrous DCM (Dichloromethane)

  • Catalytic amount of anhydrous DMF

  • Desired primary or secondary amine (1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (2.2 equivalents)

Procedure:

  • Acid Chloride Formation:

    • Suspend the carboxylic acid in anhydrous DCM in a dry flask under an inert atmosphere.

    • Add one drop of anhydrous DMF (catalyst).

    • Slowly add oxalyl chloride at 0 °C. Gas evolution (CO, CO₂) will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The crude acid chloride is typically used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

    • Add the amine/base solution dropwise to the acid chloride solution.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product as described in Protocol 2.

Data Presentation & Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table 1: Representative Library of Synthesized Derivatives
EntryAmine (R¹R²NH)Coupling MethodYield (%)Purity (HPLC)
1 CyclopropylamineHATU85%>98%
2 MorpholineAcid Chloride78%>99%
3 AnilineHATU72%>97%
4 BenzylamineHATU88%>99%
5 N,N-DimethylethylenediamineAcid Chloride65%>96%

(Note: Data presented are illustrative examples and actual results may vary based on specific substrates and reaction conditions.)

References

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA.
  • Carboxylic Acid (Bio)Isosteres in Drug Design.
  • 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
  • Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Synapse.
  • What is the role of bioisosterism in drug design?.
  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars.
  • Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal.
  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H aryl
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Aryl
  • Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. PubMed.
  • Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]. MDPI.

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives.
  • Synthesis of benzofuran-7-carboxylic acid. PrepChem.com.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

Sources

Using 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid as a PARP-1 inhibitor scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols:

Leveraging the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Scaffold for Novel PARP-1 Inhibitor Development
Abstract

Poly(ADP-ribose) polymerase 1 (PARP-1) is a cornerstone enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[1][2][3] Its inhibition has become a clinically validated strategy in oncology, particularly for cancers harboring defects in homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][3][4] The benzofuran core is a versatile heterocyclic scaffold that has demonstrated a wide range of pharmacological activities, including potential as an anticancer agent.[5][6][7] This document provides a comprehensive guide for researchers on utilizing the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid moiety as a foundational scaffold for the design and development of novel, selective PARP-1 inhibitors. We present the underlying scientific rationale, a strategic framework for lead optimization, and detailed protocols for the biochemical and cell-based evaluation of candidate compounds.

The Scientific Imperative: Targeting PARP-1 in Oncology

PARP-1 acts as a primary sensor for DNA SSBs. Upon detecting a break, it binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[1][2][8] This PARylation event serves as a scaffold to recruit other critical DNA repair proteins, facilitating the base excision repair (BER) pathway.[2][9]

Inhibition of PARP-1's catalytic activity prevents the repair of SSBs.[3] These unrepaired SSBs, when encountered by the replication fork during cell division, collapse and are converted into more cytotoxic double-strand breaks (DSBs).[3][10] In healthy cells, these DSBs are efficiently repaired by the high-fidelity HR pathway. However, in cancer cells with compromised HR function (e.g., due to BRCA1/2 mutations), the accumulation of these DSBs leads to genomic instability and ultimately, cell death.[1][4][11] This selective killing of HR-deficient cancer cells is the principle of synthetic lethality that underpins the success of approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib.[12][13]

Furthermore, the mechanism of some PARP inhibitors extends beyond simple catalytic inhibition to include "PARP trapping," where the inhibitor stabilizes the PARP-1 enzyme on the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and repair.[4][14] The potency of PARP trapping often correlates strongly with cytotoxicity.[14] Recent efforts have focused on developing next-generation inhibitors with greater selectivity for PARP-1 over PARP-2 to potentially reduce hematological toxicities and improve the therapeutic window.[13][15][16]

PARP1_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation & PARylation DNA_SSB->PARP1_Activation recruits Replication Replication Fork BER_Complex BER Repair Complex (XRCC1, Polβ, LigIII) PARP1_Activation->BER_Complex recruits SSB_Repair SSB Repaired BER_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB_Formation DSB Formation (Stalled Fork) Replication->DSB_Formation encounters unrepaired SSB HR_Repair Homologous Recombination (BRCA1/2) DSB_Formation->HR_Repair HR_Repair->Cell_Survival DNA_SSB_C Single-Strand Break (SSB) PARP1_Inhibition PARP-1 Inhibitor (Catalytic Block & Trapping) DNA_SSB_C->PARP1_Inhibition Replication_C Replication Fork PARP1_Inhibition->Replication_C leads to unrepaired SSBs DSB_Formation_C DSB Accumulation Replication_C->DSB_Formation_C HR_Deficiency Defective HR (e.g., BRCA1/2 mutation) DSB_Formation_C->HR_Deficiency Apoptosis Synthetic Lethality (Cell Death) HR_Deficiency->Apoptosis fails to repair SAR_Strategy Scaffold 2,2-Dimethyl-2,3-dihydro- 1-benzofuran-7-carboxylic acid Amide_Library Synthesize Amide Library (R-NH2) Scaffold->Amide_Library R-COOH SAR_Exploration Structure-Activity Relationship (SAR) Exploration Amide_Library->SAR_Exploration Biochemical_Assay In Vitro Enzymatic Assay (Determine IC50) SAR_Exploration->Biochemical_Assay iterative cycle Cellular_Assay Cell-Based PARylation Assay (Determine Cellular Potency) Biochemical_Assay->Cellular_Assay validate hits Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization Lead_Optimization->SAR_Exploration ADMET_Profiling ADMET Profiling (Solubility, Permeability, etc.) Lead_Optimization->ADMET_Profiling Preclinical_Candidate Preclinical Candidate ADMET_Profiling->Preclinical_Candidate

Caption: Lead optimization workflow for the benzofuran scaffold.

Experimental Protocols
Protocol 3.1: In Vitro PARP-1 Enzymatic Inhibition Assay (Colorimetric)

This protocol describes a colorimetric, ELISA-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PARP-1. The assay measures the amount of PAR polymer synthesized by PARP-1 onto immobilized histones. [17] Materials:

  • Recombinant Human PARP-1 Enzyme (Active)

  • Histone-coated 96-well microplate (white or clear)

  • 10X Activated DNA (sheared salmon sperm DNA)

  • 10X PARP Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Test Compounds (dissolved in 100% DMSO)

  • Anti-PAR monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 1 M H2SO4 or 0.2 N HCl)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm.

Experimental Workflow:

Enzymatic_Assay_Workflow Start Start Coat_Plate 1. Add Reagents to Histone-Coated Plate (Buffer, DNA, PARP-1, Inhibitor) Start->Coat_Plate Incubate_1 2. Incubate (e.g., 10 min, RT) Pre-incubation of enzyme and inhibitor Coat_Plate->Incubate_1 Initiate_Rxn 3. Initiate Reaction (Add NAD+) Incubate_1->Initiate_Rxn Incubate_2 4. Incubate (e.g., 60 min, RT) PARylation occurs Initiate_Rxn->Incubate_2 Wash_1 5. Wash Plate (3x) Remove unbound reagents Incubate_2->Wash_1 Add_Primary_Ab 6. Add Anti-PAR Antibody Wash_1->Add_Primary_Ab Incubate_3 7. Incubate (e.g., 60 min, RT) Add_Primary_Ab->Incubate_3 Wash_2 8. Wash Plate (3x) Incubate_3->Wash_2 Add_Secondary_Ab 9. Add HRP-Secondary Antibody Wash_2->Add_Secondary_Ab Incubate_4 10. Incubate (e.g., 30 min, RT) Add_Secondary_Ab->Incubate_4 Wash_3 11. Wash Plate (3x) Incubate_4->Wash_3 Develop 12. Add TMB Substrate Incubate until color develops Wash_3->Develop Stop_Rxn 13. Add Stop Solution Develop->Stop_Rxn Read_Plate 14. Read Absorbance at 450 nm Stop_Rxn->Read_Plate End Analyze Data (IC50) Read_Plate->End

Caption: Workflow for the in vitro PARP-1 enzymatic assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare working solutions of all reagents. Dilute the 10X PARP Buffer and 10X Activated DNA to 1X with nuclease-free water. Prepare a 2X PARP-1/DNA mix in 1X PARP Buffer. Prepare a 2X NAD+ solution. Prepare serial dilutions of test compounds in 1X PARP Buffer, ensuring the final DMSO concentration in the well will be ≤1%.

  • Assay Setup:

    • Add 50 µL of 1X PARP buffer to the "No Enzyme" control wells.

    • Add 25 µL of 1X PARP buffer to all other wells.

    • Add 25 µL of the serially diluted test compounds or vehicle control (1X PARP buffer with equivalent DMSO concentration) to the appropriate wells.

    • Add 25 µL of the 2X PARP-1/DNA mix to all wells except the "No Enzyme" control wells.

  • Pre-incubation: Gently tap the plate to mix and incubate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of 2X NAD+ solution to all wells to start the enzymatic reaction. The final reaction volume is 100 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Washing: Aspirate the reaction mixture and wash the wells three times with 200 µL of Wash Buffer per well.

  • Primary Antibody: Add 100 µL of diluted anti-PAR antibody to each well. Incubate for 60 minutes at room temperature.

  • Washing: Repeat the wash step (Step 6).

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step (Step 6).

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate at room temperature until sufficient color develops (typically 5-15 minutes).

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

  • Data Analysis: Subtract the average absorbance of the "No Enzyme" control from all other readings. Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.

Table 1: Example Reagent Concentrations

Reagent Stock Concentration Final Concentration in Well
PARP-1 Enzyme 50 ng/µL 1-5 ng/well
Activated DNA 10X 1X
NAD+ 10 mM 100-250 µM
Test Compound 10 mM in DMSO Variable (e.g., 1 nM - 100 µM)

| DMSO | 100% | ≤1% |

Protocol 3.2: Cell-Based PARP-1 Activity Assay (In-Cell ELISA)

This protocol measures the inhibition of PARP-1 activity within whole cells, providing a more physiologically relevant assessment of compound potency. It quantifies PAR levels in cells after inducing DNA damage.

Materials:

  • BRCA2-deficient cancer cell line (e.g., CAPAN-1) and a BRCA-proficient control line (e.g., BxPC-3).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • 96-well cell culture plates.

  • DNA damaging agent: Methyl methanesulfonate (MMS) or H2O2.

  • Test Compounds (dissolved in 100% DMSO).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Blocking Buffer: 5% BSA or non-fat milk in PBS-T (PBS + 0.1% Tween-20).

  • Primary Antibody: Anti-PAR monoclonal antibody.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Normalization Stain: Janus Green or Crystal Violet.

  • TMB Substrate and Stop Solution.

  • Plate reader.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer the next day. Incubate overnight (37°C, 5% CO2).

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds or a vehicle control. Incubate for 1-2 hours.

  • DNA Damage Induction: Add a DNA damaging agent (e.g., a final concentration of 1 mM MMS) to all wells except the "No Damage" control. Incubate for 15-30 minutes.

  • Fixation: Aspirate the medium and wash once with PBS. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells twice with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes.

  • Blocking: Wash twice with PBS-T. Add 200 µL of Blocking Buffer and incubate for 90 minutes at room temperature.

  • Primary Antibody: Discard the blocking buffer. Add 50 µL of diluted anti-PAR antibody to each well. Incubate overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS-T. Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1-2 hours at room temperature.

  • Signal Development & Reading: Wash five times with PBS-T. Perform TMB development, stop the reaction, and read absorbance at 450 nm as described in Protocol 3.1 (Steps 11-13).

  • Cell Number Normalization:

    • After reading the absorbance, wash the plate with deionized water.

    • Add 100 µL of Janus Green stain and incubate for 5 minutes.

    • Wash thoroughly with water until the water runs clear.

    • Add 100 µL of 0.5 M HCl to elute the stain.

    • Read the absorbance at 595 nm.

  • Data Analysis: For each well, calculate the normalized PAR signal (OD450 / OD595). Plot the normalized signal against the log of compound concentration to determine the cellular IC50.

Conclusion and Future Directions

The 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold represents a promising starting point for the development of novel PARP-1 inhibitors. Its structural features provide a solid foundation for applying rational drug design and structure-activity relationship studies. By systematically synthesizing and screening an amide library using the detailed biochemical and cell-based protocols provided herein, researchers can identify potent lead compounds. Subsequent optimization should focus on improving selectivity for PARP-1 over other PARP family members, enhancing PARP trapping activity, and refining ADME (absorption, distribution, metabolism, and excretion) properties to develop a preclinical candidate with a superior therapeutic profile. [21][22][23]

References
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Li, M., et al. (2020). PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs. International Journal of Molecular Sciences, 21(21), 8049. [Link]

  • Patel, A. G., et al. (2012). PARP-1 inhibitors and their emerging role in the treatment of lung cancer. Oncology (Williston Park), 26(7), 632-640. [Link]

  • Feng, Z., et al. (2015). An Update on Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors: Opportunities and Challenges in Cancer Therapy. Journal of Medicinal Chemistry, 58(19), 7629-7653. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • Kamal, M., et al. (2021). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. Cancer Treatment and Research Communications, 28, 100411. [Link]

  • OncLive. (2024). PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. OncLive. [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Tulip Biolabs, Inc.. [Link]

  • MD Anderson Cancer Center. (2024). AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects. MD Anderson Cancer Center News. [Link]

  • Immunoway. (n.d.). Cleaved PARP-1 (Asp214) Cell-Based Colorimetric ELISA Kit. Immunoway. [Link]

  • American Association for Cancer Research (AACR). (2024). Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer. AACR News Releases. [Link]

  • Gunjal, P., et al. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Expert Opinion on Therapeutic Targets. [Link]

  • Assay-Protocol.com. (n.d.). PARP. Assay-Protocol.com. [Link]

  • ecancer. (2024). PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models. ecancer.org. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Lord, C. J., & Ashworth, A. (2016). A decade of clinical development of PARP inhibitors in perspective. Journal of Clinical Oncology, 34(11), 1227-1229. [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Google Patents. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Pillay, N., et al. (2022). PARG inhibitor sensitivity correlates with accumulation of single-stranded DNA gaps in preclinical models of ovarian cancer. Proceedings of the National Academy of Sciences, 119(27), e2201932119. [Link]

  • Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS One, 10(6), e0128957. [Link]

  • Zou, Y., et al. (2025). Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. European Journal of Medicinal Chemistry, 289, 118164. [Link]

  • Pettitt, S. J., et al. (2023). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research, 51(18), 9680-9694. [Link]

  • Gieroba, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]

  • Kumar, A., et al. (2012). 2D-QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles. Bioinformation, 8(23), 1129-1134. [Link]

  • De Luca, L., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Heterocycles, 81(12), 2865-2872. [Link]

  • PrepChem. (n.d.). Synthesis of benzofuran-7-carboxylic acid. PrepChem.com. [Link]

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  • Cowley, P. M., & Wise, A. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. ACS Medicinal Chemistry Letters, 15(12), 1635-1639. [Link]

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Application Note: A Robust HPLC-UV Method for Purity Assessment of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. The developed reversed-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing 0.1% formic acid, with UV detection at 254 nm. This method is demonstrated to be specific, precise, accurate, and robust, making it suitable for quality control and stability testing in research and drug development settings. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[1]

This application note describes the development and validation of a stability-indicating HPLC method for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. The causality behind the experimental choices, such as the selection of the stationary phase, mobile phase, and detection wavelength, is explained to provide a deeper understanding of the method's principles. The protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Scientific Principles of the Method

The separation is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, being a moderately polar compound, will partition between the stationary and mobile phases. The elution of the analyte and its impurities is controlled by varying the proportion of the organic modifier (acetonitrile) in the mobile phase. The inclusion of formic acid in the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[2][3] The UV detector is set at 254 nm, a wavelength where the benzofuran chromophore exhibits significant absorbance, allowing for sensitive detection.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chemicals and Reagents
  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh about 10 mg of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • This yields a standard solution with a nominal concentration of 100 µg/mL.

Sample Solution Preparation
  • Accurately weigh about 10 mg of the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Workflow

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute Standard weigh_std->dissolve_std instrument_setup Instrument Setup dissolve_std->instrument_setup weigh_sample Weigh Sample dissolve_sample Dissolve & Dilute Sample weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->instrument_setup system_suitability System Suitability Test instrument_setup->system_suitability inject_samples Inject Samples & Standards system_suitability->inject_samples data_acquisition Data Acquisition inject_samples->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation generate_report Generate Report purity_calculation->generate_report

Caption: Workflow for HPLC Purity Analysis.

System Suitability

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted.[1][4] These studies expose the drug substance to stress conditions to generate potential degradation products and ensure they are separated from the main peak.[5][6]

Protocol for Forced Degradation
  • Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of 0.1 N HCl and keep at 60 °C for 24 hours. Neutralize with 0.1 N NaOH and dilute to 10 mL with the dissolution solvent.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of 0.1 N NaOH and keep at 60 °C for 24 hours. Neutralize with 0.1 N HCl and dilute to 10 mL with the dissolution solvent.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours. Dilute to 10 mL with the dissolution solvent.

  • Thermal Degradation: Keep 10 mg of the solid sample at 105 °C for 48 hours. Dissolve in 10 mL of the dissolution solvent.

  • Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) for 48 hours. Dissolve in 10 mL of the dissolution solvent.

A control sample, unexposed to stress conditions, should also be prepared and analyzed.[7]

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Peak Purity Assessment Logic

Peak Purity Assessment decision1 Is Peak Symmetrical? decision2 Are there Shoulder Peaks? decision1->decision2 Yes action3 Potential Impurity Co-elution decision1->action3 No decision3 Is PDA Spectrum Homogeneous? decision2->decision3 No decision2->action3 Yes action1 Peak is Likely Pure decision3->action1 Yes action4 Peak is Impure decision3->action4 No result1 Pass action1->result1 action2 Investigate Co-elution result2 Fail action2->result2 action3->result2 action4->result2

Caption: Decision tree for peak purity assessment.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] The validation should include the following parameters:

  • Specificity: Demonstrated by the separation of the main peak from any degradation products in the forced degradation studies.

  • Linearity: Assessed by analyzing a series of solutions at different concentrations.

  • Accuracy: Determined by recovery studies of a known amount of reference standard spiked into the sample.

  • Precision (Repeatability and Intermediate Precision): Evaluated by multiple analyses of the same sample on the same day and on different days.

  • Robustness: Assessed by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The HPLC method described in this application note provides a reliable and robust means for determining the purity of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. The detailed protocol and the rationale behind the experimental choices offer a comprehensive guide for its implementation in quality control and research laboratories. The stability-indicating nature of the method ensures that it can accurately assess the purity of the compound even in the presence of degradation products.

References

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Bioanalytical Techniques.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • The role of forced degradation studies in stability indicating HPLC method development.
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.
  • Analytical Method Development and Validation by RP-HPLC technique: a Review.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.

Sources

Application Note: ¹H and ¹³C NMR Characterization of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from structurally related analogs and established principles of NMR spectroscopy to predict and interpret the expected spectral features. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering a robust framework for sample preparation, data acquisition, and spectral analysis.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a novel or specialized compound like 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, which possesses a unique combination of a dihydrobenzofuran core, a gem-dimethyl group, and a carboxylic acid moiety, NMR is the definitive method for structural verification.

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. Accurate and thorough characterization is therefore critical. This note will detail the expected ¹H and ¹³C NMR spectra, explaining the rationale behind the predicted chemical shifts and coupling patterns based on the electronic and steric effects of the substituents on the core structure.

Molecular Structure and Predicted NMR Data

The structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is presented below, with atoms numbered for clarity in NMR assignments.

Caption: Structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid with atom numbering.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1. These values are estimated based on the known spectra of dihydrobenzofuran derivatives and the additive effects of the substituents. The aromatic protons (H-4, H-5, H-6) will form a coupled system, and their chemical shifts are influenced by the electron-donating oxygen atom and the electron-withdrawing carboxylic acid group. The carboxylic acid proton is expected to be significantly downfield and may appear as a broad singlet.[3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-COOH 10.0 - 12.0 br s - 1H
H-6 ~7.8 dd J ≈ 7.5, 1.5 1H
H-4 ~7.5 dd J ≈ 7.5, 1.5 1H
H-5 ~6.9 t J ≈ 7.5 1H
H-3 ~3.1 s - 2H

| -CH₃ (gem-dimethyl) | ~1.5 | s | - | 6H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. The chemical shifts are influenced by the nature of the substituents and their position on the benzofuran ring. The carboxylic acid carbonyl carbon is expected at the downfield end of the spectrum.[4] The quaternary carbons, particularly C-2, C-3a, and C-7a, will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic) ~170
C-7a ~160
C-3a ~125
C-6 ~130
C-5 ~120
C-4 ~128
C-7 ~115
C-2 ~88
C-3 ~40

| -CH₃ (gem-dimethyl) | ~25 |

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data. The following sections outline the recommended procedures for sample preparation and data acquisition.

Sample Preparation Workflow

Proper sample preparation is critical to avoid spectral artifacts and ensure accurate results. The general workflow is depicted below.

nmr_sample_prep_workflow start Start: Pure Compound weigh Weigh 5-10 mg of Compound start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to High-Quality 5 mm NMR Tube dissolve->transfer vortex Vortex Gently to Ensure Homogeneity transfer->vortex check Check for Particulates vortex->check end Ready for NMR Acquisition check->end

Caption: Standard workflow for NMR sample preparation.

Protocol Details:

  • Compound Purity: Ensure the sample of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For carboxylic acids, DMSO-d₆ can also be used, which may improve the resolution of the acidic proton signal. The choice of solvent can affect chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

nmr_acquisition_workflow start Insert Sample into Spectrometer lock Lock on Deuterium Signal of Solvent start->lock shim Shim Magnetic Field for Homogeneity lock->shim tune Tune and Match Probe for Desired Nucleus (¹H or ¹³C) shim->tune acquire Acquire Spectrum using Standard Pulse Program tune->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process reference Reference Spectrum to TMS or Residual Solvent Peak process->reference end Analyze Spectrum reference->end

Caption: General workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Spectral Width: A spectral width of -2 to 14 ppm is generally sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

    • Spectral Width: A spectral width of 0 to 220 ppm is appropriate.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A delay of 2 seconds is common.

Spectral Interpretation and Structural Verification

A detailed analysis of the predicted spectra provides a comprehensive structural confirmation.

¹H NMR Spectrum Analysis
  • Aromatic Region (δ 6.5-8.0 ppm): The three aromatic protons (H-4, H-5, H-6) will exhibit characteristic splitting patterns due to ortho and meta coupling. H-5, being ortho to both H-4 and H-6, is expected to appear as a triplet. H-4 and H-6 will likely be doublets of doublets. The precise chemical shifts will be influenced by the electron-donating nature of the ether oxygen and the electron-withdrawing carboxylic acid.

  • Aliphatic Region (δ 1.0-4.0 ppm): The methylene protons at the C-3 position are adjacent to the aromatic ring and the quaternary C-2 carbon, and are thus expected to appear as a singlet around 3.1 ppm. The two methyl groups at the C-2 position are equivalent and will give rise to a single, sharp singlet integrating to six protons at approximately 1.5 ppm.

  • Carboxylic Acid Proton (δ 10.0-12.0 ppm): This proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent.[3] A D₂O exchange experiment can be performed to confirm this signal; upon addition of D₂O, the carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the spectrum.

¹³C NMR Spectrum Analysis
  • Carbonyl and Aromatic Carbons (δ 110-170 ppm): The spectrum will be characterized by the downfield signal of the carboxylic acid carbonyl carbon (~170 ppm). The six aromatic carbons will appear in the range of 115-160 ppm. The carbons directly attached to the oxygen (C-7a) and the carboxylic acid (C-7) will have distinct chemical shifts.

  • Aliphatic Carbons (δ 20-90 ppm): The quaternary carbon C-2, bonded to two methyl groups and an oxygen, will be found around 88 ppm. The methylene carbon C-3 will be more upfield, around 40 ppm. The two equivalent methyl carbons will produce a single signal at approximately 25 ppm.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. By leveraging data from analogous structures and fundamental NMR principles, a detailed prediction of the expected spectra has been presented. The outlined protocols for sample preparation and data acquisition adhere to best practices, ensuring the generation of high-quality data for structural verification. This guide serves as a valuable resource for chemists and researchers working with this and related compounds, facilitating accurate and efficient structural elucidation.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • NanoDefine. (n.d.). Standard Operating Procedure: Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • ACS Publications. (2025). Author Guidelines - The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry.com.pk. (2024). Free Download NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry (3rd Ed.) By Harald Günther. Retrieved from [Link]

  • Scribd. (n.d.). NMR Reporting Instructions. Retrieved from [Link]

  • NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Information for Authors | The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chem 346 1H NMR Data Reporting Guide. Retrieved from [Link]

  • ACS Publications. (2013). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). JOC The Journal of Organic Chemistry Guidelines for Authors. Retrieved from [Link]

  • ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Freebookcentre.net. (n.d.). NMR Spectroscopy Applications. Retrieved from [Link]

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Application Note: High-Resolution Mass Spectrometry for the Analysis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a molecule of significant interest in the fields of drug discovery and environmental analysis. As a potential metabolite of the widely used carbamate pesticide, Carbofuran, its detection and quantification are crucial for toxicological and metabolic studies.[1][2][3] The structural complexity, combining a dihydrobenzofuran core with a carboxylic acid moiety, necessitates a robust and sensitive analytical methodology for its unambiguous identification and characterization. This application note presents a comprehensive guide to the analysis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), providing researchers, scientists, and drug development professionals with detailed protocols and foundational insights.

Chemical Properties and Ionization Behavior

The target analyte, with a molecular formula of C₁₁H₁₂O₃ and a monoisotopic mass of 192.0786 Da, possesses a carboxylic acid group, which dictates its ionization behavior in electrospray ionization (ESI). In negative ion mode, deprotonation of the carboxylic acid is expected to be the primary ionization pathway, yielding a prominent [M-H]⁻ ion at m/z 191.0714. In positive ion mode, while less efficient, protonation of the ether oxygen or adduction with cations such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) can occur. The choice of ionization polarity will depend on the specific analytical requirements, with negative mode generally offering higher sensitivity for carboxylic acids.

Analytical Workflow

A generalized workflow for the analysis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is depicted below. This workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection and analysis.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., biological matrix, environmental sample) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_Separation Reversed-Phase HPLC/UHPLC Separation Concentration->LC_Separation Injection Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) Ionization->MS_Analysis Data_Acquisition Full Scan and dd-MS² (Data-Dependent Acquisition) MS_Analysis->Data_Acquisition Peak_Detection Peak Detection and Integration Data_Acquisition->Peak_Detection Identification Accurate Mass and Fragmentation Pattern Matching Peak_Detection->Identification Quantification Calibration Curve and Internal Standard Normalization Identification->Quantification

Caption: Overall workflow for the mass spectrometry analysis of the target compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and matrix-dependent. For illustrative purposes, a general protocol for extraction from an aqueous matrix (e.g., urine) is provided.

Materials:

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid standard

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

Protocol:

  • Sample Acidification: To 1 mL of the aqueous sample, add 10 µL of formic acid to adjust the pH to approximately 3. This ensures the carboxylic acid is in its neutral form for efficient extraction.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the acidified sample.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes. Collect the organic layer. Repeat the extraction twice and pool the organic extracts.

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the acidified sample, wash with a low-organic solvent to remove interferences, and elute the analyte with an appropriate solvent (e.g., acetonitrile with 2% formic acid).

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an ESI source.

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Negative Ion Mode):

Parameter Value
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 120°C
Desolvation Gas Temp. 350°C
Desolvation Gas Flow 800 L/hr
Scan Range (Full Scan) m/z 50 - 500
Collision Energy (dd-MS²) Ramped (e.g., 10-40 eV)

| Data Acquisition | Data-Dependent Acquisition (TopN, where N=3-5) |

Results and Discussion

Expected Mass Spectra and Fragmentation

Based on the structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, the following ions are anticipated in the mass spectra.

Table 1: Expected Ions and Accurate Mass

Ion Species Formula Calculated m/z
[M-H]⁻ C₁₁H₁₁O₃⁻ 191.0714
[M+H]⁺ C₁₁H₁₃O₃⁺ 193.0865

| [M+Na]⁺ | C₁₁H₁₂O₃Na⁺ | 215.0684 |

Proposed Fragmentation Pathway

Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion is expected to yield characteristic product ions. The fragmentation pathway is likely to involve the loss of small neutral molecules such as carbon dioxide (CO₂) and a methyl radical (•CH₃). A proposed fragmentation pathway is illustrated below.

Fragmentation Pathway Precursor [M-H]⁻ m/z 191.0714 Fragment1 Loss of CO₂ (44.0 Da) Precursor->Fragment1 Intermediate [C₁₀H₁₁O]⁻ m/z 147.0815 Fragment1->Intermediate Fragment2 Loss of •CH₃ (15.0 Da) Intermediate->Fragment2 Product [C₉H₈O]⁻• m/z 132.0580 Fragment2->Product

Caption: Proposed fragmentation pathway for the [M-H]⁻ ion of the target molecule.

The initial and most favorable fragmentation is the neutral loss of CO₂ (44 Da) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids. This would result in a fragment ion at m/z 147.0815. Subsequent fragmentation of this ion could involve the loss of a methyl radical (•CH₃) from the gem-dimethyl group, leading to a radical anion at m/z 132.0580. This fragmentation pattern is consistent with the known behavior of related dihydrobenzofuran structures, such as Carbofuran phenol, which also exhibits the loss of a methyl group.[4]

Table 2: Predicted Major Product Ions in MS/MS (Negative Mode)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Structure of Product Ion
191.0714 147.0815 CO₂ Deprotonated 2,2-dimethyl-2,3-dihydro-1-benzofuran

| 191.0714 | 132.0580 | CO₂ + •CH₃ | Radical anion after loss of CO₂ and a methyl group |

Conclusion

The LC-HRMS method detailed in this application note provides a robust and sensitive approach for the analysis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. The combination of chromatographic separation with high-resolution mass spectrometry and tandem mass spectrometry allows for confident identification and quantification of this compound in complex matrices. The proposed fragmentation pathway, supported by the known fragmentation of related structures, serves as a valuable tool for the structural confirmation of the analyte. This methodology is readily applicable to research in drug metabolism, pharmacokinetics, and environmental monitoring.

References

  • Unveiling the Elaborated Metabolites and Metabolism of Carbofuran in Plants through Targeted and Nontargeted Screening Strategies. Journal of Agricultural and Food Chemistry. [Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Science and Technology Research Archive. [Link]

  • Unveiling the Elaborated Metabolites and Metabolism of Carbofuran in Plants through Targeted and Nontargeted Screening Strategies. ACS Publications. [Link]

  • Gas Chromatography–Mass Spectroscopy Analysis of Carbofuran and Its Metabolite 3-Hydroxy-carbofuran in Maize and Soil in Field. Taylor & Francis Online. [Link]

  • Unveiling the Elaborated Metabolites and Metabolism of Carbofuran in Plants through Targeted and Nontargeted Screening Strategie. pubs.acs.org. [Link]

  • Non-Targeted Analysis of Carbofuran and Related Compounds in Commercial Formulations and Animal Tissue. MDPI. [Link]

  • Determination of carbofuran and its metabolites. PubMed. [Link]

  • Detection and mass spectral characterization of carbofuran and its degradation product. ResearchGate. [Link]

  • Carbofuran - mzCloud. mzCloud. [Link]

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Application Note & Protocol: A General Strategy for the Synthesis of Novel Serotonin-3 (5-HT3) Receptor Antagonists from 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of potential serotonin-3 (5-HT3) receptor antagonists utilizing 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid as a key starting material. The proposed synthetic route is based on established principles of medicinal chemistry for this class of compounds, focusing on the formation of a critical amide linkage with a suitable bicyclic amine. This guide is intended to provide a foundational methodology for the exploration of novel chemical entities targeting the 5-HT3 receptor.

Introduction: The Significance of 5-HT3 Receptor Antagonists

The 5-hydroxytryptamine-3 (5-HT3) receptors are ligand-gated ion channels that are extensively distributed in the central and peripheral nervous systems.[1][2] Their activation by serotonin leads to rapid, transient depolarization of the neuronal membrane, playing a crucial role in various physiological processes, including the vomiting reflex (emesis), gut motility, and nociception.[2][3][4] Consequently, antagonists of the 5-HT3 receptor, often referred to as "setrons," have emerged as a cornerstone in the management of nausea and vomiting induced by chemotherapy, radiation therapy, and postoperative procedures.[2][5][6]

The chemical structures of clinically successful 5-HT3 antagonists, such as ondansetron and granisetron, share common pharmacophoric features: a heterocyclic aromatic moiety connected via a linker (commonly an amide or ester) to a basic nitrogen atom, often housed within a rigid bicyclic system.[3][7][8] This structural motif is crucial for high-affinity binding to the 5-HT3 receptor.[8]

This application note details a synthetic protocol to generate novel potential 5-HT3 receptor antagonists by leveraging 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid as the aromatic core. The rationale is to couple this scaffold with a suitable amine to create a final molecule that embodies the essential structural characteristics of known 5-HT3 antagonists.

Overview of the Synthetic Strategy

The proposed synthesis is centered around the formation of an amide bond between 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid and a selected amine moiety. This is a robust and widely employed reaction in medicinal chemistry. The overall workflow can be visualized as follows:

Synthetic Workflow start 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid activation Activation of Carboxylic Acid start->activation coupling Amide Coupling activation->coupling product Target 5-HT3 Antagonist Candidate coupling->product amine Selected Amine Moiety (e.g., endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine) amine->coupling purification Purification and Characterization product->purification final_product Pure Compound purification->final_product

Caption: General synthetic workflow for the preparation of 5-HT3 antagonist candidates.

Detailed Experimental Protocol

This protocol is divided into two main stages: the activation of the carboxylic acid and the subsequent amide coupling reaction.

Materials and Reagents
ReagentGradeSupplier (Example)
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid≥98%Commercial
Oxalyl chloride or Thionyl chlorideReagent GradeCommercial
N,N-Dimethylformamide (DMF)AnhydrousCommercial
Dichloromethane (DCM)AnhydrousCommercial
endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine≥97%Commercial
Triethylamine (TEA)≥99%, redistilledCommercial
Saturated aqueous sodium bicarbonate solutionACS Grade-
Anhydrous sodium sulfate or magnesium sulfateACS Grade-
Solvents for chromatography (e.g., ethyl acetate, hexane)HPLC GradeCommercial

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Step 1: Activation of the Carboxylic Acid to the Acyl Chloride

Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to a more reactive species. A common and effective method is the conversion to an acyl chloride.[9] Oxalyl chloride is often preferred as the byproducts (CO, CO2, and HCl) are gaseous and easily removed. A catalytic amount of DMF is used to facilitate the reaction via the formation of the Vilsmeier reagent.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of carboxylic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride as an oil or solid. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Amide Coupling with the Bicyclic Amine

Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with the primary amine of the bicyclic moiety to form the desired amide bond. Triethylamine (TEA) is added as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction, preventing the protonation of the reactant amine.[10] The choice of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is based on its structural similarity to the amine portion of the potent 5-HT3 antagonist granisetron.[7]

Procedure:

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 10 mL per gram of amine).

  • Cool this solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Step 3: Purification and Characterization

Rationale: The crude product will likely contain unreacted starting materials and byproducts. Purification is essential to obtain the compound of interest in high purity for subsequent biological evaluation. Flash column chromatography is a standard method for purifying organic compounds.

Procedure:

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will need to be optimized but a gradient of ethyl acetate in hexane or dichloromethane/methanol is a good starting point.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

  • Characterize the final compound using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Mechanism of Action and Biological Relevance

The synthesized molecule is designed to act as a competitive antagonist at the 5-HT3 receptor.

Mechanism of Action cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Neuron serotonin Serotonin (5-HT) receptor 5-HT3 Receptor (Ligand-gated ion channel) serotonin->receptor Binds and Activates channel Ion Channel (Na+, K+) receptor->channel Opens depolarization Depolarization -> Nausea/Vomiting Signal channel->depolarization antagonist Synthesized Antagonist antagonist->receptor Binds and Blocks

Caption: Competitive antagonism at the 5-HT3 receptor.

Chemotherapeutic agents can damage enterochromaffin cells in the gut, leading to a massive release of serotonin.[3][4] This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that results in nausea and vomiting.[2][4] The synthesized antagonist, by blocking this binding, is expected to inhibit this emetogenic signal.[1][3]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of novel potential 5-HT3 receptor antagonists starting from 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. The described methodology, based on the well-established formation of an amide bond with a bicyclic amine, offers a reliable pathway for generating new chemical entities for further investigation in drug discovery programs targeting emesis and other 5-HT3 receptor-mediated disorders.

References

  • Benchchem. The Discovery and Chemical Synthesis of Granisetron: A Technical Guide.

  • Anonymous. (2024-06-21). What are 5-HT3 receptor antagonists and how do they work? [URL: Not available]
  • Wikipedia. 5-HT3 antagonist.

  • Smith, H. S. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine, 1(2), 115-120. [URL: Not available]
  • Hato, Y., & Jamison, T. F. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering, 8(6), 1335-1341.

  • Tyers, M. B. (1992). Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists. Oncology, 49(4), 263-268.

  • New Drug Approvals. (2013-12-31). GRANISETRON. [URL: Not available]
  • Hato, Y., & Jamison, T. F. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering. [URL: Not available]
  • Fejerman, L., & Ziv, E. (2022). Selective 5-HT3 Antagonists. In StatPearls. StatPearls Publishing.

  • de Esch, I. J., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 55(19), 8453-8465.

  • Simonin, J., et al. (2012). Synthesis and characterization of fluorescent 5-HT3 receptor ligands. Bioorganic & Medicinal Chemistry, 20(17), 5209-5217.

  • Hato, Y., & Jamison, T. F. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow. Reaction Chemistry & Engineering. [URL: Not available]
  • Hato, Y., & Jamison, T. F. (2023). Multi-platform synthesis of ondansetron featuring process intensification in flow.

  • Anonymous. Improved synthesis of ondansetron hydrochloride. China/Asia On Demand (CAOD). [URL: Not available]
  • Anonymous. Method for preparing granisetron hydrochloride from high tropine alkanamine. Eureka.

  • Anonymous. An Improved Process For The Preparation Of Granisetron Hydrochloride. Quick Company.

Sources

In vitro assay for testing the biological activity of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating the Anti-Inflammatory Potential of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid via a High-Content NF-κB Translocation Assay

Introduction: The Rationale for Investigating Anti-Inflammatory Activity

Benzofuran and its derivatives represent a significant class of heterocyclic compounds present in numerous natural and synthetic molecules with a wide array of biological activities.[1][2] The dihydrobenzofuran scaffold, in particular, has been identified as a core structure in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Given that inflammation is a critical pathological component of numerous diseases, the identification of novel anti-inflammatory agents is a cornerstone of drug discovery.[5][6]

This application note details a robust in vitro assay to investigate the potential anti-inflammatory activity of a specific derivative, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. The proposed mechanism of action to be explored is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response.[7][8]

Upon cellular stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1), the inhibitory protein IκB is phosphorylated and subsequently degraded.[9] This releases the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate from the cytoplasm into the nucleus.[8][9] Once in the nucleus, NF-κB binds to specific DNA sequences to activate the transcription of a host of pro-inflammatory genes.[7] Consequently, inhibiting the nuclear translocation of NF-κB is a key therapeutic strategy for mitigating inflammation.

This protocol describes a high-content imaging-based assay to quantify the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in response to TNF-α stimulation and to assess the inhibitory effect of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Principle of the Assay

This assay utilizes immunofluorescence staining and automated microscopy to visualize and quantify the subcellular localization of the NF-κB p65 subunit. Cells are first treated with the test compound, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, followed by stimulation with TNF-α to induce NF-κB activation. After fixation and permeabilization, the cells are stained with a primary antibody specific for the p65 subunit of NF-κB and a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye (e.g., Hoechst 33342). A high-content imaging system then captures images of the cells and uses image analysis software to automatically identify the nuclear and cytoplasmic compartments and quantify the fluorescence intensity of p65 in each. A reduction in the nuclear-to-cytoplasmic fluorescence intensity ratio in the presence of the test compound indicates inhibition of NF-κB translocation.

Experimental Workflow

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment & Stimulation cluster_staining Day 2: Staining cluster_analysis Day 2: Analysis seed_cells Seed HeLa or A549 cells in 96-well imaging plates pre_treat Pre-treat cells with 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid and controls stimulate Stimulate with TNF-α to induce NF-κB translocation pre_treat->stimulate 1-2 hours incubation fix_perm Fix and permeabilize cells block Block non-specific antibody binding fix_perm->block primary_ab Incubate with anti-NF-κB p65 primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody & Hoechst primary_ab->secondary_ab image Acquire images using a high-content imaging system analyze Analyze images to quantify nuclear vs. cytoplasmic p65 fluorescence image->analyze

Caption: High-level workflow for the NF-κB (p65) translocation assay.

Detailed Protocol

Materials and Reagents
  • Cell Line: HeLa or A549 cells (ATCC)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Plate: 96-well, black, clear-bottom imaging plates

  • Test Compound: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, dissolved in DMSO to create a 10 mM stock solution

  • Positive Control: BAY 11-7082 (IκBα phosphorylation inhibitor) or a known NF-κB inhibitor

  • Stimulant: Recombinant Human TNF-α (carrier-free)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-NF-κB p65 antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Stain: Hoechst 33342

  • Wash Buffer: Phosphate Buffered Saline (PBS)

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture HeLa or A549 cells to approximately 80% confluency.

  • Harvest cells using standard trypsinization procedures.

  • Resuspend cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well imaging plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

Day 2: Compound Treatment, Stimulation, and Staining

  • Compound Preparation: Prepare serial dilutions of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare dilutions of the positive control (e.g., BAY 11-7082 at 10 µM). Include a vehicle control (DMSO at the same final concentration as the test compound).

  • Pre-treatment: Carefully remove the culture medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

  • Incubate for 1-2 hours at 37°C.

  • Stimulation: Prepare a working solution of TNF-α in culture medium. A final concentration of 10-20 ng/mL is typically effective.

  • Add 10 µL of the TNF-α working solution to all wells except for the unstimulated (negative control) wells. To the negative control wells, add 10 µL of culture medium.

  • Incubate for 30-60 minutes at 37°C. This incubation time should be optimized for the specific cell line.[7]

  • Fixation: Carefully aspirate the medium and wash the cells once with 100 µL of PBS.

  • Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Permeabilization: Aspirate the PFA and wash the cells twice with PBS.

  • Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

  • Blocking: Aspirate the permeabilization buffer and wash twice with PBS.

  • Add 100 µL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-NF-κB p65 primary antibody in blocking buffer according to the manufacturer's recommendation.

  • Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody and Nuclear Staining: Wash the wells three times with PBS.

  • Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in blocking buffer.

  • Add 50 µL of the secondary antibody/Hoechst solution to each well. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the wells three times with PBS, leaving the final wash in the wells for imaging.

Image Acquisition and Analysis
  • Acquire images using a high-content imaging system with appropriate filters for Hoechst 33342 (blue channel, for nuclei) and Alexa Fluor 488 (green channel, for p65).

  • Use the system's image analysis software to perform the following steps:

    • Identify Nuclei: Use the Hoechst signal in the blue channel to define the nuclear mask for each cell.

    • Identify Cytoplasm: Define the cytoplasmic region by creating a ring-like mask around the nuclear mask.

    • Measure Intensity: Quantify the mean fluorescence intensity of the p65 signal (green channel) within both the nuclear and cytoplasmic masks for each cell.

    • Calculate Ratio: For each cell, calculate the ratio of the mean nuclear p65 intensity to the mean cytoplasmic p65 intensity.

    • Data Aggregation: Average the ratios for all cells within each well.

Data Presentation and Interpretation

The primary output of this assay is the nuclear-to-cytoplasmic intensity ratio of the NF-κB p65 subunit. The data can be presented in a table and visualized using a bar graph.

TreatmentConcentration (µM)Mean Nuclear/Cytoplasmic p65 Ratio (± SD)% Inhibition of Translocation
Unstimulated Control-1.2 (± 0.2)N/A
TNF-α Stimulated (Vehicle)-4.5 (± 0.5)0%
Positive Control (BAY 11-7082) 101.5 (± 0.3)90.9%
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid 14.2 (± 0.6)9.1%
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid 102.8 (± 0.4)51.5%
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid 501.8 (± 0.3)81.8%

The % Inhibition is calculated as: [1 - (Ratio_Compound - Ratio_Unstimulated) / (Ratio_Stimulated - Ratio_Unstimulated)] * 100

Interpretation:

  • Unstimulated Control: Should exhibit a low nuclear/cytoplasmic ratio, indicating that p65 is primarily localized in the cytoplasm.

  • TNF-α Stimulated (Vehicle): Should show a significantly increased ratio, confirming successful induction of p65 translocation to the nucleus.

  • Positive Control: Should significantly reduce the TNF-α-induced increase in the ratio, validating the assay's ability to detect inhibition.

  • Test Compound: A dose-dependent decrease in the nuclear/cytoplasmic ratio indicates that 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid inhibits NF-κB translocation and thus possesses potential anti-inflammatory activity. From this data, an IC₅₀ value can be calculated.

Troubleshooting and Considerations

  • High Background: Inadequate washing or insufficient blocking can lead to high background fluorescence. Ensure all wash steps are performed thoroughly and that the blocking buffer is fresh.

  • Weak Signal: This could be due to low primary antibody concentration, insufficient incubation time, or low expression of p65 in the chosen cell line. Titrate the primary antibody and optimize incubation times.

  • Cell Death: High concentrations of the test compound or DMSO may be cytotoxic. It is crucial to perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed inhibition of translocation is not an artifact of cell death.

  • Variability: Inconsistent cell seeding density can lead to well-to-well variability. Ensure a homogenous single-cell suspension before seeding.

Conclusion

This application note provides a comprehensive, step-by-step protocol for an in vitro high-content imaging assay to assess the anti-inflammatory potential of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid by quantifying its effect on NF-κB p65 nuclear translocation. This assay is a robust and reliable method for the initial screening and characterization of novel anti-inflammatory compounds, providing quantitative data in a physiologically relevant cellular context.

References

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
  • Jogdand, S. S., Pagar, P. H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, k. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 10(4). Retrieved from [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • Verma, S., & Thangapandian, S. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Journal of Visualized Experiments, (68). Retrieved from [Link]

  • RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]

  • Smale, S. T. (2011). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 710, 193–204. Retrieved from [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1485–1494. Retrieved from [Link]

  • RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]

  • Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]

  • FIVEphoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]

  • Park, J. E., Kim, S., Lee, J., Kim, M. J., Choi, J., Kim, S., ... & Lee, S. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry, 23(12), 2847–2857. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 2(2). Retrieved from [Link]

  • An, N., Ruan, J., & Wang, Y. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29048–29065. Retrieved from [Link]

  • Pathak, V. N., Gupta, R., & Jain, M. (2011). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 54(10), 3469–3485. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. This scaffold is of significant interest to medicinal chemists and drug discovery professionals due to the diverse biological activities exhibited by benzofuran derivatives, including anticancer, neuroprotective, and anti-inflammatory properties. This document is intended to serve as a practical resource for researchers engaged in the synthesis of compound libraries for structure-activity relationship (SAR) studies, offering insights into synthetic strategies, experimental protocols, and the rationale behind chemical modifications.

Introduction: The 2,2-Dimethyl-2,3-dihydro-1-benzofuran Scaffold in Medicinal Chemistry

The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. The 2,3-dihydro analogue, often referred to as a coumaran, retains significant biological potential. The gem-dimethyl substitution at the 2-position can enhance metabolic stability by preventing benzylic oxidation, making the 2,2-Dimethyl-2,3-dihydro-1-benzofuran scaffold an attractive starting point for drug design.

The carboxylic acid at the 7-position provides a versatile handle for chemical modification, allowing for the exploration of the chemical space around the core structure. Derivatization of this group, primarily through the formation of amides and esters, enables the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.

SAR studies on related benzofuran carboxamides have demonstrated that modifications at this position can significantly impact biological activity. For instance, in the context of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, derivatization of the 7-carboxamide moiety has been shown to be a successful strategy for improving potency.

Strategic Approaches to Derivatization for SAR Studies

The primary goal of derivatization in SAR studies is to systematically probe the interactions of a molecule with its biological target. For 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, the main points of derivatization are the carboxylic acid group and the aromatic ring.

Modification of the Carboxylic Acid Group

The carboxylic acid is readily converted into a variety of functional groups, with amides and esters being the most common for SAR exploration.

  • Amide Formation: Amide bond formation is a robust and widely used reaction in medicinal chemistry. The introduction of diverse amine building blocks allows for the exploration of a wide range of substituents, enabling the fine-tuning of steric bulk, electronics, and hydrogen bonding patterns.

  • Ester Formation: Esterification provides a means to modulate lipophilicity and introduce groups that can act as prodrugs, potentially improving oral bioavailability.

Modification of the Aromatic Ring

While derivatization of the carboxylic acid is the most direct approach, modifications to the aromatic ring can provide valuable SAR data. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be employed to probe the electronic requirements of the binding pocket. However, these reactions may require optimization to control regioselectivity.

Synthesis of the Starting Material: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid

A reliable supply of the starting material is crucial for any derivatization campaign. A common synthetic route to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid proceeds from the corresponding phenol, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol.

Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol

This precursor can be synthesized from catechol and 3-chloro-2-methylpropene. The reaction involves the initial alkylation of catechol, followed by a Claisen rearrangement and subsequent cyclization.

Conversion of the Phenol to the Carboxylic Acid

The conversion of the 7-hydroxy group to a carboxylic acid can be achieved through various methods. One common approach is the Kolbe-Schmitt reaction or a related carboxylation procedure. Alternatively, the phenol can be converted to a triflate, followed by a palladium-catalyzed carbonylation. A more straightforward laboratory-scale synthesis involves the protection of the phenol, ortho-lithiation and subsequent quenching with carbon dioxide. A documented route involves the synthesis from 2-hydroxy-3-(2-methyl-2-propen-1-yl)-benzoic acid.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrates and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Protocol for Amide Coupling using HATU

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and short reaction times with minimal side products. It is particularly useful for coupling sterically hindered acids or amines.

Figure 1: Workflow for HATU-mediated amide coupling.

Materials:

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

  • Dissolve the acid in anhydrous DMF.

  • Add the amine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU to the stirred solution, followed by the dropwise addition of DIPEA.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

General Protocol for Esterification using DCC and DMAP (Steglich Esterification)

Rationale: The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is particularly useful for sterically hindered substrates.

Figure 2: Workflow for Steglich esterification.

Materials:

  • 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, alcohol, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Cool the mixture to 0 °C for 30 minutes to maximize precipitation.

  • Filter off the DCU precipitate and wash the filter cake with a small amount of cold DCM.

  • Wash the filtrate sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Table 1: Representative Analytical Data for a Hypothetical Amide Derivative

CompoundMolecular FormulaMW¹H NMR (CDCl₃, 400 MHz) δ (ppm)MS (ESI+) m/z
Amide A C₁₈H₁₉NO₃297.357.8-7.2 (m, Ar-H), 4.6 (t, J=8.8 Hz, 2H), 3.1 (t, J=8.8 Hz, 2H), 2.5 (s, 3H), 1.5 (s, 6H)298.1 [M+H]⁺

Structure-Activity Relationship (SAR) Insights

The derivatization of the 7-carboxylic acid allows for the systematic exploration of the chemical space in the vicinity of this position. Key SAR insights can be gained by varying the substituents on the amide nitrogen or the ester alcohol.

  • Steric Bulk: Introducing increasingly larger groups can probe the size of the binding pocket. A decrease in activity with larger substituents may indicate a sterically constrained pocket.

  • Electronic Effects: Incorporating electron-donating or electron-withdrawing groups on an aromatic ring of the amide or ester can reveal the importance of electronic interactions.

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can identify key interactions with the biological target.

SAR studies on 2,3-dihydrobenzofuran-7-carboxamides as PARP-1 inhibitors have shown that introducing substituted benzylidene groups at the 2-position and various heterocycles on the N-phenyl ring can significantly enhance potency. While the 2,2-dimethyl scaffold lacks the 2-position for such modification, the principles of modifying the amide portion remain highly relevant.

Conclusion

The 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold provides a valuable platform for the development of novel bioactive compounds. The derivatization of the 7-carboxylic acid into amides and esters is a straightforward and effective strategy for generating compound libraries for SAR studies. The protocols and strategies outlined in this guide are intended to facilitate the efficient and rational design and synthesis of new chemical entities with improved pharmacological profiles.

References

  • Patel, M. R., Bhatt, A., Steffen, J. D., Chergui, A., Murai, J., Pommier, Y., Pascal, J. M., Trombetta, L. D., Fronczek, F. R., & Talele, T. T. (2014).

Experimental procedure for the purification of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental guide for the purification of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The protocol emphasizes a robust, two-stage procedure involving liquid-liquid acid-base extraction followed by recrystallization. This methodology is designed to effectively remove common synthesis impurities, such as neutral byproducts and unreacted starting materials, yielding a final product of high purity suitable for sensitive downstream applications. An alternative method using flash column chromatography is also described for instances where separation from structurally similar acidic impurities is required. All procedures are grounded in fundamental chemical principles to ensure reproducibility and scalability.

Introduction and Significance

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS No. 42327-95-7) is a crucial heterocyclic building block.[1] Its structural motif is found in a variety of biologically active molecules. The presence of impurities can significantly impact the outcome of subsequent synthetic steps, affecting reaction yields, catalyst performance, and the pharmacological profile of final compounds. Therefore, achieving high purity (>99%) is not merely a procedural step but a critical prerequisite for success in drug discovery and development pipelines.

This guide moves beyond a simple recitation of steps to explain the underlying chemical logic, empowering researchers to troubleshoot and adapt the protocol as needed. The primary purification strategy leverages the acidic nature of the target compound's carboxylic acid moiety.

Table 1: Compound Properties

Property Value
IUPAC Name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
CAS Number 42327-95-7[1]
Molecular Formula C₁₁H₁₂O₃[1]

| Molecular Weight | 192.21 g/mol [1] |

Foundational Principles of Purification

The selected purification strategy is based on exploiting the distinct physicochemical properties of the target carboxylic acid versus potential impurities.

  • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from neutral species.[2] The core principle is the reversible conversion of the water-insoluble carboxylic acid into its water-soluble salt form (a carboxylate). By washing an organic solution of the crude product with an aqueous base, the acidic target molecule is selectively transferred to the aqueous phase, leaving neutral impurities behind in the organic layer.[3][4] Subsequent acidification of the aqueous phase regenerates the insoluble carboxylic acid, which precipitates out in a much purer form.[5][6]

  • Recrystallization: This technique purifies solids based on differences in solubility between the desired compound and impurities in a given solvent.[7] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (removable by hot filtration). Slow cooling from a hot, saturated solution allows for the formation of a highly ordered crystal lattice, which inherently excludes impurity molecules, leading to a significant increase in purity.[8]

Primary Purification Protocol: Acid-Base Extraction & Recrystallization

This two-part protocol is the recommended method for most common purification scenarios.

Part A: Purification via Acid-Base Extraction

This initial step is designed to remove neutral organic impurities.

Workflow Diagram: Acid-Base Extraction

cluster_start Start: Crude Product cluster_org_phase Organic Phase cluster_aq_phase Aqueous Phase start Crude Solid (Target Acid + Neutral Impurities) dissolve 1. Dissolve in Ethyl Acetate start->dissolve extract 2. Extract with aq. NaHCO₃ dissolve->extract separate_org 4. Separate Organic Layer (Contains Neutral Impurities) extract->separate_org Organic Layer separate_aq 3. Collect Aqueous Layer (Contains Sodium Carboxylate Salt) extract->separate_aq Aqueous Layer dry_org 5. Dry (Na₂SO₄), Filter, Evaporate separate_org->dry_org waste Discard Neutral Impurities dry_org->waste acidify 6. Cool & Acidify with 2M HCl to pH ~2 separate_aq->acidify precipitate 7. Collect Precipitate (Purified Carboxylic Acid) acidify->precipitate start Dried Solid from Acid-Base Extraction dissolve 1. Dissolve in Minimum Hot Solvent (e.g., EtOH/Water) start->dissolve hot_filter 2. Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool 3. Slow Cooling to RT, then Ice Bath hot_filter->cool crystallize Crystal Formation cool->crystallize filter 4. Vacuum Filtration to Collect Crystals crystallize->filter wash 5. Wash with Cold Solvent filter->wash dry 6. Dry Under Vacuum wash->dry final_product Final Pure Product dry->final_product

Caption: General workflow for the purification of a solid by recrystallization.

Materials:

  • Dried solid from Part A

  • Recrystallization solvent (e.g., Ethanol/Water, Toluene, or Ethyl Acetate/Hexanes)

  • Erlenmeyer flasks, hot plate, watch glass

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound well when hot but poorly when cold. Test small quantities of the product in different solvents. A common and effective system for aromatic carboxylic acids is an ethanol/water mixture.

  • Dissolution: Place the dried solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate until the solid dissolves completely.

  • Induce Crystallization: If using a mixed solvent system like ethanol/water, add the anti-solvent (water) dropwise to the hot solution until a slight, persistent cloudiness appears. Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Trustworthiness: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can cause the product to precipitate as a powder, trapping impurities within the solid matrix.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture to rinse away any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

Alternative Protocol: Flash Column Chromatography

This method is recommended when the crude product contains impurities with similar acidity to the target compound, which cannot be separated by acid-base extraction.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate, Acetic Acid

  • Glass chromatography column, flasks/test tubes for fraction collection

  • TLC plates, developing chamber, UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Spot the crude material on a TLC plate and test different ratios of hexanes/ethyl acetate. The goal is an Rf value of ~0.3 for the target compound.

  • Eluent Preparation: Prepare the mobile phase. A typical system is a mixture of Hexanes:Ethyl Acetate. Crucially, add a small amount of acetic acid (0.5-1.0%) to the eluent.

    • Rationale: The acidic modifier ensures the carboxylic acid on the target molecule remains fully protonated, preventing it from strongly binding to the acidic silica gel. This avoids severe tailing and allows for proper elution from the column. [9]3. Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column. [9]5. Elution: Run the column, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., from 10% EtOAc in hexanes to 30% EtOAc). [10]Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Table 2: Summary of Recommended Solvents

Technique Solvent/Reagent Purpose
Acid-Base Extraction Ethyl Acetate Organic phase for dissolving crude product
Saturated aq. NaHCO₃ Aqueous base to form the water-soluble salt
2 M HCl Acidify to precipitate the pure product
Recrystallization Ethanol/Water Example of a good mixed-solvent system
Toluene Alternative single solvent
Column Chromatography Hexanes/Ethyl Acetate Mobile phase (eluent)

| | Acetic Acid (0.5-1%) | Eluent additive to suppress deprotonation |

Purity Assessment and Characterization

After purification, the identity and purity of the final product must be confirmed.

  • Melting Point: Determine the melting point of the dried, crystalline product. A sharp melting point that does not broaden upon mixing with an authentic sample indicates high purity. [11][12]Impurities typically cause a depression and broadening of the melting range.

  • Thin-Layer Chromatography (TLC): Spot the purified product alongside the crude material on a TLC plate. A pure compound should appear as a single, well-defined spot. [11][13]3. Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for confirming the structure of the compound and identifying any remaining impurities. [13][14]The spectra should be clean and match the expected chemical shifts and integration values for the target structure.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can provide a quantitative measure of purity (e.g., >99% by peak area) and confirms the correct molecular weight. [13][14]

References

  • Acid–base extraction - Wikipedia . Wikipedia. [Link]

  • Acid-Base Extraction . University of California, Davis. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • General procedures for the purification of Carboxylic acids . LookChem. [Link]

  • Purification: Tips for Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • How to purify a carboxylic acid by recrystallisation? . The Student Room. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds . IntechOpen. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Column chromatography . Columbia University. [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • How to determine the purity of newly synthesized organic compound? . ResearchGate. [Link]

  • Column Chromatography . Jack Westin. [Link]

  • Recrystallization and Crystallization . University of California, Irvine. [Link]

  • Column Chromatography . University of Colorado Boulder, Department of Chemistry. [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... . McGill University. [Link]

  • Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. [Link]

  • Recrystallization (chemistry) - Wikipedia . Wikipedia. [Link]

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The Versatile Scaffold: Application of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its rigid, bicyclic core, adorned with a carboxylic acid group, provides a well-defined three-dimensional arrangement for interacting with biological targets. The gem-dimethyl group at the 2-position enhances metabolic stability by preventing benzylic oxidation, a common metabolic pathway for many drug molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of this versatile scaffold in the discovery of novel therapeutics.

The Strategic Importance of the 2,2-Dimethyl-2,3-dihydro-1-benzofuran Scaffold

The unique structural features of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid make it an attractive starting point for drug design. The dihydrobenzofuran core acts as a bioisostere for other aromatic systems, offering a distinct conformational rigidity that can lead to enhanced binding affinity and selectivity for target proteins. The carboxylic acid group is a key pharmacophoric element, capable of forming strong ionic and hydrogen bond interactions with amino acid residues in the active sites of enzymes and receptors. Furthermore, this acidic functionality provides a convenient handle for prodrug strategies to improve pharmacokinetic properties.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a critical first step in harnessing its potential. Several synthetic routes have been reported, with a common and reliable method involving the cyclization of a suitably substituted phenol. The following protocol details a robust and scalable synthesis.

Protocol 1: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Objective: To synthesize the core scaffold from commercially available starting materials.

Materials:

  • 2-Hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid

  • Strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid (1.0 eq) in anhydrous toluene.

  • Acid-Catalyzed Cyclization: Slowly add the strong acid catalyst (e.g., polyphosphoric acid, 10 eq by weight) to the stirred solution. Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic impurities. Wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram 1: Synthetic Scheme for the Core Scaffold

G start 2-Hydroxy-3-(2-methyl-2-propen-1-yl)benzoic acid product 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid start->product H+ (cat.), Toluene, Reflux

Caption: Acid-catalyzed intramolecular cyclization.

Applications in Medicinal Chemistry: Targeting Diverse Disease Areas

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold has been successfully employed in the development of potent and selective modulators of various biological targets implicated in a range of diseases.

Anticancer Agents: Inhibition of Pim-1 Kinase

Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell survival and proliferation. The carboxylic acid group of benzofuran derivatives can form key interactions with the hinge region of the kinase, leading to potent inhibition.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDModification on ScaffoldTarget Cell LineIC₅₀ (µM)Reference
BD-1 Amide coupling with substituted anilinesK562 (Leukemia)5.0[1]
BD-2 Bromination of the benzofuran ringHL60 (Leukemia)0.1[2]
BD-3 Hybrid with pyrazole moietyMCF-7 (Breast)0.33[3]

Diagram 2: Mechanism of Pim-1 Kinase Inhibition

G Pim1 Pim-1 Kinase PhosphoSubstrate Phosphorylated Substrate Pim1->PhosphoSubstrate Phosphorylation ATP ATP ATP->Pim1 Substrate Substrate Protein Substrate->Pim1 Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Inhibitor Benzofuran Derivative Inhibitor->Pim1 Inhibition

Caption: Inhibition of Pim-1 kinase signaling.

Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro potency of synthesized benzofuran derivatives against Pim-1 kinase.[4][5][6]

Materials:

  • Recombinant human Pim-1 kinase

  • PIM1 substrate peptide (e.g., RSRHSSYPAGT)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (benzofuran derivatives) dissolved in DMSO

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control).

  • Enzyme Addition: Add 2 µL of Pim-1 kinase solution to each well.

  • Reaction Initiation: Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Anti-inflammatory Agents: Targeting mPGES-1

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE₂). The 2,3-dihydrobenzofuran scaffold has been identified as a promising starting point for the design of mPGES-1 inhibitors.[7][8][9][10][11][12]

Protocol 3: Cell-Based mPGES-1 Inhibition Assay

Objective: To evaluate the ability of benzofuran derivatives to inhibit PGE₂ production in a cellular context.

Materials:

  • A549 cells (human lung carcinoma) or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Interleukin-1β (IL-1β)

  • Test compounds (benzofuran derivatives) dissolved in DMSO

  • PGE₂ ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce mPGES-1 expression and PGE₂ production by adding IL-1β (1 ng/mL) to the wells.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE₂.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE₂ inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Agents

Derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol have shown promising activity against various bacterial and fungal pathogens.[13][14][15] The lipophilicity and electronic properties of the scaffold can be fine-tuned through derivatization to optimize antimicrobial potency.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound IDModification on ScaffoldTarget OrganismMIC (µg/mL)Reference
BD-4 Ether-linked derivativesStaphylococcus aureus12.5[15]
BD-5 Ether-linked derivativesEscherichia coli25[15]
BD-6 Ether-linked derivativesCandida albicans12.5-25[13]

Diagram 3: Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of benzofuran derivative C Inoculate dilutions with bacteria in 96-well plate A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for bacterial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Broth microdilution method for MIC determination.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a benzofuran derivative that inhibits the visible growth of a microorganism.[8][16][17][18][19]

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (benzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.

Conclusion and Future Perspectives

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective inhibitors for a range of therapeutic targets. The detailed protocols provided herein offer a practical guide for researchers to synthesize, derivatize, and evaluate the biological activity of compounds based on this privileged structure. Future research in this area will likely focus on exploring novel derivatization strategies to access new chemical space, as well as the application of this scaffold to an even broader range of biological targets. The continued investigation of structure-activity relationships will undoubtedly lead to the discovery of new and improved drug candidates with the potential to address unmet medical needs.

References

  • Broth microdilution. Grokipedia. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. ResearchGate. [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? PMC. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. [Link]

  • PIM1 Kinase Assay Service. Reaction Biology. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Am J Transl Res. [Link]

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. [Link]

  • A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Semantic Scholar. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Synthesis of benzofuran-7-carboxylic acid. PrepChem.com. [Link]

  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link]

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Troubleshooting & Optimization

Purification of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals, most notably as a precursor to the insecticide Carbofuran.[1] Its synthesis, often involving the cyclization of substituted phenols or hydrolysis of a corresponding nitrile or ester, can yield a crude product contaminated with various byproducts.[2][3] Achieving high purity is critical for subsequent synthetic steps and regulatory compliance.

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of this target compound. It is designed for researchers, chemists, and process development professionals to diagnose and resolve common purification challenges, ensuring a final product of high quality and yield.

Purification Workflow Overview

The general strategy for purifying 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid leverages its acidic nature and crystalline structure. The following diagram outlines the typical decision-making process when handling the crude product from a reaction workup.

Purification_Workflow start Crude Reaction Mixture acid_base Perform Acid-Base Extraction (Dissolve in Base, Wash, Acidify) start->acid_base check_solid Is the Precipitate a Crystalline Solid? acid_base->check_solid recrystallize Proceed to Recrystallization check_solid->recrystallize Yes oily_product Product is Oily or a Gummy Solid check_solid->oily_product No pure_solid Pure Crystalline Product recrystallize->pure_solid chromatography Purify via Column Chromatography oily_product->chromatography chromatography->pure_solid

Caption: Decision workflow for purifying the target carboxylic acid.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Question 1: After acidification of the basic aqueous solution, I see very little or no precipitate, resulting in a very low yield. What went wrong?

  • Probable Causes & Solutions:

    • Incomplete Hydrolysis: If your synthesis involved the hydrolysis of an ester or nitrile, the reaction may not have gone to completion. The starting material, being neutral, would have been removed during the base wash, leading to a low yield of the desired acid.

      • Solution: Before the workup, run a TLC or LC-MS of the reaction mixture to confirm the complete consumption of the starting material. If incomplete, extend the reaction time or consider harsher conditions (e.g., higher temperature or more concentrated base).

    • Insufficient Acidification: The pKa of a carboxylic acid requires the pH to be lowered significantly (typically to pH 1-2) to ensure complete protonation and precipitation.

      • Solution: Check the pH of the aqueous solution with pH paper or a meter after adding acid. Add more acid (e.g., concentrated HCl) dropwise until the solution is strongly acidic.[4]

    • Product Solubility: The product has some solubility in water, which is increased at higher temperatures.

      • Solution: After acidification, cool the mixture in an ice bath for at least 30-60 minutes to maximize precipitation before filtration. If the yield is still low, you can extract the acidic aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.

    • Formation of Water-Soluble Byproducts: Side reactions may have produced compounds that are also soluble in the acidic aqueous phase.

      • Solution: This scenario is less common but possible. Analysis of the aqueous filtrate by LC-MS can help identify lost material.

Question 2: My final product is a sticky oil or a gummy solid that won't crystallize. How can I solidify it?

  • Probable Causes & Solutions:

    • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing crystallization. Common culprits include unreacted starting materials, solvent residues, or structurally similar byproducts.

      • Solution 1 (Trituration): Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane).[3] Vigorously scratch the side of the flask with a glass rod. This can induce nucleation and cause the product to solidify.

      • Solution 2 (Column Chromatography): If trituration fails, the most effective method is purification by silica gel column chromatography to remove the impurities. See Protocol C for a detailed procedure. A solvent system of ethyl acetate in hexanes or heptanes is a good starting point.[5]

    • Residual Solvent: Trapped solvent can make the product oily.

      • Solution: Dry the product under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove any residual solvent.

Question 3: My NMR spectrum shows the desired product, but it's contaminated with other compounds. How do I identify and remove them?

  • Probable Causes & Solutions:

    • Contamination with Starting Material: If synthesizing from the corresponding ester (e.g., methyl or ethyl ester), you might see characteristic signals for the -OCH3 or -OCH2CH3 group in the 1H NMR spectrum.

      • Solution: The best approach is a robust acid-base extraction (Protocol A). The neutral ester will remain in the organic layer during the base wash, while your acidic product moves to the aqueous layer.

    • Contamination with Acyclic Precursor: Incomplete cyclization can leave the precursor in your product mixture. For example, starting from 2-hydroxy-3-(2-methyl-2-propen-1-yl)-benzoic acid, you would see vinylic proton signals in the NMR.

      • Solution: These precursors often have different polarities. Column chromatography (Protocol C) is the most effective way to separate them.

    • Contamination with Neutral Byproducts: Other non-acidic impurities may be present.

      • Solution: A well-executed acid-base extraction (Protocol A) followed by recrystallization (Protocol B) is usually sufficient. Ensure you wash the basic aqueous solution thoroughly with an organic solvent (like ether or ethyl acetate) before acidification to remove these impurities.

Byproducts cluster_target Desired Product cluster_impurities Common Byproducts Target Target Molecule Impurity1 Ester Precursor (e.g., Methyl Ester) Impurity2 Acyclic Precursor (Example Structure)

Caption: Target molecule and examples of common byproduct structures.

Detailed Purification Protocols

Protocol A: Purification by Acid-Base Extraction

This technique is the first line of defense and leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). Extract 2-3 times.

    • Scientist's Note: NaHCO3 is a weaker base and provides better selectivity if you have phenolic impurities that you want to leave in the organic layer. NaOH is stronger and will extract both carboxylic acids and phenols.

  • Combine & Wash: Combine the aqueous layers. Wash this combined basic solution once with the same organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3 M HCl with stirring until the pH is ~1-2. A white precipitate of the pure carboxylic acid should form.[6]

  • Isolation: Keep the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Protocol B: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid product obtained after acid-base extraction.

  • Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system is often effective.

    • Expert Tip: Good starting points are Ethyl Acetate/Hexane, Acetone/Water, or Ethanol/Water.[7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the more polar solvent (e.g., ethyl acetate) dropwise at an elevated temperature (e.g., on a hot plate) until the solid just dissolves.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the less polar "anti-solvent" (e.g., hexane) until the solution becomes slightly cloudy (turbid). Add a drop or two of the polar solvent to redissolve the precipitate and clarify the solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, non-polar solvent (hexane).

  • Drying: Dry the crystals under vacuum.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (approx.)Notes
Ethyl Acetate / Hexane1:4 to 1:6Excellent for removing non-polar impurities.[7]
Acetone / Water2:1 to 3:1Good for moderately polar impurities.
Ethanol / Water3:1 to 5:1Effective, but ensure slow cooling to avoid oiling out.

Protocol C: Purification by Flash Column Chromatography

This is the most powerful method for separating complex mixtures or purifying non-crystalline products.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System (Mobile Phase): A mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is standard.

    • Finding the Right Ratio: Use TLC to determine the ideal solvent system. Spot your crude mixture on a TLC plate and elute with different solvent ratios. The goal is an Rf value for your product of ~0.3-0.4. A good starting point is 20-30% Ethyl Acetate in Hexanes.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by passing the mobile phase through the silica gel, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques for assessing the purity of my final product?

    • A combination of techniques is always best for a complete picture of purity.

    Table 2: Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Confirms chemical structure and identifies proton-containing impurities.Provides definitive structural information and relative quantification of impurities.Insensitive to non-protonated impurities. Requires deuterated solvents.
LC-MS Determines purity by peak area and confirms molecular weight.Highly sensitive to trace impurities. Provides molecular weight confirmation.Peak area percentage is not always equivalent to weight percentage without calibration.
Melting Point A sharp melting point close to the literature value indicates high purity.Fast, inexpensive, and a reliable indicator of purity for crystalline solids.A sharp melting point does not rule out eutectic mixtures. Not useful for oils.
TLC A quick check for the number of components in a mixture.Very fast and cheap. Excellent for monitoring reaction progress and column fractions.Not quantitative. May not separate compounds with very similar polarities.
  • Q2: My synthesis starts from 2,3-dihydro-2,2-dimethyl-7-benzofuranol. What specific byproducts should I watch out for?

    • The primary impurity will likely be unreacted starting material, the benzofuranol. Since this is a phenolic compound, it is also acidic, but less so than your carboxylic acid product. A careful acid-base extraction using sodium bicarbonate (a weak base) should selectively extract the carboxylic acid, leaving the more weakly acidic phenol in the organic layer.

  • Q3: Can I use distillation for purification?

    • Distillation is generally not suitable for this compound. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a solid with a relatively high molecular weight and a high boiling point. Attempting to distill it, even under high vacuum, would likely require very high temperatures that could cause decomposition (e.g., decarboxylation). Distillation is more appropriate for lower molecular weight, liquid precursors.[3]

References

  • PrepChem. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]

  • Plattner, J. J., et al. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. U.S. Patent 3,419,579.
  • Boutaleb, T., et al. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[2]-benzofuro-[2,3-c]. Molecules, 7(3), 356-363. Retrieved from [Link]

  • Fancelli, D., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. HETEROCYCLES, 81(12), 2865-2875. Retrieved from [Link]

  • Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3629. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Retrieved from [Link]

  • Rhone-Poulenc Agrochimie. (1981). Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. U.S. Patent 4,297,284.
  • Yang, L. T., et al. (2011). 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1633. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Mortensen, M., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 250-256. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Discovery of N,N-dimethyl-5-(2-methyl-6-((5.... Medicinal Chemistry Communications. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Resolution of 2,3-dihydro-benzofuran-3-ols. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Retrieved from [Link]

  • Yang, L. T., et al. (2011). 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1181. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Retrieved from [Link]

Sources

Troubleshooting common issues in 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzofuran derivative. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable, can present several challenges that may lead to low yields, impure products, and difficulties in purification. This guide provides a structured troubleshooting framework in a question-and-answer format to address specific issues you may encounter.

A common synthetic approach to this target molecule involves a multi-step process, which can be broadly outlined as:

  • Formation of the 2,2-Dimethyl-2,3-dihydro-1-benzofuran core: Often achieved through a Claisen rearrangement of an appropriately substituted allyl phenyl ether followed by cyclization.

  • Functionalization at the C7 position: Typically via electrophilic aromatic substitution, such as Friedel-Crafts acylation or formylation, to introduce a precursor to the carboxylic acid group.

  • Oxidation of the C7 substituent: Conversion of the installed functional group (e.g., acetyl or formyl) into the final carboxylic acid.

This guide will address potential pitfalls at each of these key stages.

Troubleshooting Guide: Common Issues and Solutions

Q1: My overall yield for the synthesis is consistently low. What are the most likely causes and how can I improve it?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at any stage. Let's break down the potential problem areas:

Step 1: Formation of the Dihydrobenzofuran Core

  • Incomplete Claisen Rearrangement: The thermal or Lewis acid-catalyzed Claisen rearrangement of the starting allyl phenyl ether might not be going to completion.

    • Troubleshooting:

      • Reaction Temperature and Time: Ensure the reaction is heated to the optimal temperature for a sufficient duration. The ideal conditions can be sensitive to the specific substrate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • Solvent Choice: High-boiling, non-polar solvents are typically used for thermal rearrangements. Ensure your solvent is anhydrous and appropriate for the reaction temperature.

      • Lewis Acid Catalyst (if applicable): If using a Lewis acid, ensure it is of high purity and used in the correct stoichiometric amount. The activity of Lewis acids can be diminished by moisture.

  • Inefficient Cyclization: The subsequent cyclization of the rearranged intermediate to form the dihydrobenzofuran ring can be a critical point of yield loss.

    • Troubleshooting:

      • Choice of Acid or Base Catalyst: The cyclization can be catalyzed by either acid or base. The optimal catalyst will depend on the specific substrate. Experiment with different catalysts (e.g., p-toluenesulfonic acid, polyphosphoric acid, or a strong base) to find the most effective one for your system.

      • Reaction Conditions: Ensure anhydrous conditions, as water can interfere with many cyclization catalysts.

Step 2: C7-Functionalization (e.g., Friedel-Crafts Acylation)

  • Poor Regioselectivity: Friedel-Crafts reactions on the dihydrobenzofuran ring can lead to a mixture of isomers, with substitution occurring at other positions on the benzene ring. This is a common challenge in the synthesis of substituted benzofurans and can lead to difficulties in the purification and separation of regioisomers[1].

    • Troubleshooting:

      • Choice of Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄) can significantly influence the regioselectivity. A milder Lewis acid might favor the desired C7-acylation.

      • Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

      • Protecting Groups: In some cases, it may be necessary to introduce a protecting group at a more reactive site to direct the acylation to the desired position.

  • Decomposition of Starting Material: The dihydrobenzofuran ring can be sensitive to strong Lewis acids and high temperatures, leading to decomposition and reduced yield.

    • Troubleshooting:

      • Milder Reaction Conditions: Explore the use of milder acylating agents or catalysts.

      • Slow Addition: Add the Lewis acid and acylating agent slowly at a low temperature to control the exothermicity of the reaction.

Step 3: Oxidation to the Carboxylic Acid

  • Incomplete Oxidation: The oxidation of a 7-acetyl or 7-formyl group to a carboxylic acid may not go to completion.

    • Troubleshooting:

      • Choice of Oxidizing Agent: A variety of oxidizing agents can be used (e.g., KMnO₄, Jones reagent, or a two-step process like the haloform reaction for an acetyl group). The choice of reagent is critical. For example, a patent for a related synthesis describes the use of per-acids for oxidation.

      • Reaction Conditions: Ensure the correct stoichiometry of the oxidizing agent and optimal reaction temperature and time. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Side Reactions: The oxidizing conditions might affect other parts of the molecule, leading to undesired byproducts.

    • Troubleshooting:

      • Milder Oxidizing Agents: If side reactions are observed, consider using a milder and more selective oxidizing agent.

To systematically improve your yield, it is recommended to analyze a sample from each step to identify the specific stage that is underperforming.

Q2: I am observing multiple spots on my TLC plate after the Friedel-Crafts acylation step, making purification difficult. How can I address this?

This is a classic issue of regioselectivity in electrophilic aromatic substitution. The formation of multiple products is likely due to acylation at different positions on the aromatic ring.

Understanding the Cause:

The oxygen atom of the dihydrofuran ring is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of 2,2-dimethyl-2,3-dihydro-1-benzofuran, the C5 and C7 positions are activated. The steric hindrance from the gem-dimethyl group at C2 might influence the substitution pattern, but a mixture of isomers is still possible.

Strategies for Improvement:

  • Optimize Reaction Conditions:

    • Lewis Acid: Experiment with different Lewis acids. A bulkier Lewis acid might favor substitution at the less sterically hindered position.

    • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.

    • Solvent: The polarity of the solvent can influence the reaction pathway.

  • Purification Techniques:

    • Column Chromatography: Careful column chromatography on silica gel is often necessary to separate the isomers. Experiment with different solvent systems (e.g., mixtures of hexane and ethyl acetate) to achieve good separation.

    • Crystallization: If one of the isomers is a solid and the others are oils, fractional crystallization can be an effective purification method.

  • Alternative Synthetic Routes:

    • Directed Ortho-Metalation (DoM): A more advanced strategy involves using a directing group to achieve high regioselectivity. For example, if a suitable directing group is present at the C6 position, lithiation followed by quenching with an electrophile can lead to selective functionalization at C7.

Workflow for Troubleshooting Isomer Formation:

G start Multiple Spots on TLC after Acylation optimize Optimize Friedel-Crafts Conditions (Lewis Acid, Temperature, Solvent) start->optimize analyze Analyze Isomer Ratio (NMR, GC-MS) optimize->analyze purify Improve Purification (Column Chromatography, Crystallization) success Desired Isomer Isolated purify->success failure Separation Unsuccessful purify->failure alternative Consider Alternative Routes (e.g., Directed Ortho-Metalation) alternative->success analyze->purify failure->alternative

Caption: Troubleshooting workflow for isomer formation.

Q3: The final carboxylic acid product is difficult to purify and appears to be contaminated with starting material from the oxidation step. What are the best purification strategies?

Purifying a carboxylic acid from a non-polar starting material (like the 7-acetyl or 7-formyl precursor) can often be achieved through an acid-base extraction.

Recommended Purification Protocol:

  • Dissolution: After the oxidation reaction is complete and worked up, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer. The unreacted starting material and other non-acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. It is good practice to perform the extraction multiple times (e.g., 3x with the basic solution) to ensure all the carboxylic acid is extracted.

  • Washing (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any remaining organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2). The carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified carboxylic acid under vacuum.

Data Summary for Purification:

StepPurposeKey Considerations
Dissolution Prepare the crude mixture for extraction.Choose a solvent in which both the product and starting material are soluble.
Base Extraction Separate the acidic product from non-acidic impurities.Use a base that is strong enough to deprotonate the carboxylic acid. NaHCO₃ is milder and can be more selective if other acid-sensitive groups are present.
Acidification Reprotonate the carboxylate to precipitate the pure carboxylic acid.Perform slowly and with cooling to control the exotherm and ensure complete precipitation.
Filtration & Washing Isolate and remove residual salts from the final product.Use cold water for washing to minimize product loss.

This acid-base extraction is a highly effective method for purifying carboxylic acids and should provide a product of high purity. If impurities still persist, recrystallization from a suitable solvent system can be employed as a final purification step.

Frequently Asked Questions (FAQs)

Q: What are the most common starting materials for the synthesis of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core?

A: A common and economical starting material is a substituted phenol that can be allylated. For instance, a catechol derivative can be used, which is then reacted with methallyl chloride to form the corresponding ether, followed by rearrangement and cyclization.

Q: Are there any specific safety precautions I should be aware of during this synthesis?

A: Yes. Many of the reagents used are hazardous.

  • Lewis Acids (e.g., AlCl₃): Are water-reactive and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Oxidizing Agents (e.g., KMnO₄, Jones Reagent): Are strong oxidizers and can be explosive if mixed with organic materials improperly. Follow standard safety protocols for handling oxidizing agents.

  • Solvents: Many organic solvents are flammable and toxic. Work in a well-ventilated area, preferably a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q: Can I use a different method for introducing the carboxylic acid group at the C7 position?

A: Yes, other methods can be considered, although they may have their own challenges.

  • Directed Ortho-Metalation (DoM): As mentioned earlier, this can provide excellent regioselectivity but requires a suitable directing group and the use of strong organolithium bases.

  • Halogenation followed by Metal-Catalyzed Carboxylation: The C7 position could be selectively halogenated (e.g., brominated), followed by a palladium-catalyzed carboxylation reaction. However, achieving selective halogenation can be challenging.

Q: How can I confirm the structure of my final product and assess its purity?

A: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The chemical shifts, coupling constants, and integration of the signals will confirm the structure of the desired product.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid (a broad O-H stretch and a C=O stretch).

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your final product.

  • Elemental Analysis: This can provide further confirmation of the empirical formula of your compound.

References

  • Bayer Aktiengesellschaft. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar. [Link]

  • Zawadowski, T., & Neamati, N. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

Sources

Stability of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Welcome to the technical support guide for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS No. 42327-95-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Inconsistent results can often be traced back to compromised sample quality; this guide provides FAQs and troubleshooting protocols to mitigate that risk.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid?

For maximum stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] For long-term storage, refrigeration is recommended.[4] It is crucial to protect the compound from direct sunlight and atmospheric moisture, as these can accelerate degradation.[5]

Q2: What are the primary signs that my sample may have degraded?

Visual inspection is the first line of defense. Signs of degradation can include:

  • A noticeable change in color from its typical off-white or white solid appearance.[6]

  • Clumping or changes in texture, which may indicate moisture absorption.

  • Incomplete dissolution in solvents where it was previously fully soluble.

Any deviation from the appearance of a fresh, properly stored sample warrants further investigation using analytical methods.

Q3: What substances are known to be incompatible with this compound?

The compound should not be stored or handled with strong oxidizing agents, strong acids, strong bases, or amines.[1][6] Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the complete degradation of the compound.[6]

Q4: Is this compound sensitive to air or light?

Yes, precautions should be taken to minimize exposure to both. The dihydrobenzofuran moiety can be susceptible to oxidation. Keeping the container tightly closed minimizes contact with atmospheric oxygen.[4][5] Avoiding direct sunlight is also critical, as UV radiation can provide the energy to initiate degradation pathways.[5]

Q5: What are the expected decomposition products under thermal stress or combustion?

In the event of a fire or extreme thermal stress, the compound will decompose. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2).[6]

Troubleshooting Guide

This section addresses common issues that may arise during experimentation, linking them to potential stability problems.

Issue 1: Inconsistent or non-reproducible results in my bioassays.

  • Underlying Cause: This is a classic symptom of using a degraded or impure sample. The active compound's concentration may be lower than expected, or the degradation products themselves might interfere with the assay, causing either inhibition or false-positive signals.

  • Troubleshooting Steps:

    • Immediately quarantine the suspected batch of the compound.

    • Perform a purity check using the HPLC protocol provided below to confirm its integrity.

    • If degradation is confirmed, discard the compromised batch and use a new sample that has been stored under the recommended conditions.

Issue 2: The compound's color has changed from white to a yellowish or brownish tint.

  • Underlying Cause: Color change is a strong indicator of chemical degradation, likely due to oxidation. This can be caused by improper storage, such as a poorly sealed container or prolonged exposure to light and air.[5]

  • Troubleshooting Steps:

    • Do not use the discolored material, as its purity is compromised.

    • Review your storage procedures. Ensure containers are properly sealed, potentially purged with an inert gas like argon or nitrogen, and stored in a cool, dark place.[4][5]

Issue 3: The material no longer dissolves completely in my solvent system.

  • Underlying Cause: Degradation products are often more polar or polymeric than the parent compound, leading to different solubility profiles. If you observe decreased solubility, it is highly probable that the compound has degraded.

  • Troubleshooting Steps:

    • Attempt to dissolve a small amount of a fresh, properly stored sample in the same solvent to confirm that the issue lies with the suspected batch.

    • If the fresh sample dissolves as expected, discard the old batch.

    • Consider filtering your solutions if you must use a batch with minor impurities, but be aware that the actual concentration will be lower than calculated based on the initial weight. A purity analysis is highly recommended.

Data & Protocols for Stability Verification

To empower researchers with self-validating systems, we provide a summary of storage recommendations and a standardized protocol for assessing purity.

Summary of Storage Conditions
ParameterRecommendationRationale & Consequence of Deviation
Temperature Cool, Refrigerated (2-8 °C) for long-term.[4]Prevents thermal degradation. Higher temperatures accelerate oxidative and hydrolytic pathways.
Atmosphere Tightly sealed container,[2] preferably under inert gas (N₂ or Ar).Minimizes exposure to oxygen and moisture, preventing oxidation and potential hydrolysis.
Light Store in the dark (e.g., amber vial, in a cabinet).[5]Protects against photolytic degradation. UV exposure can initiate free-radical reactions.
Incompatibles Keep away from strong oxidizing agents, acids, and bases.[1][6]Prevents rapid chemical decomposition and potential safety hazards.
Experimental Workflow and Protocols

The following workflow provides a systematic approach to verifying the stability of your sample.

G cluster_0 Stability Verification Workflow A Sample Retrieval from Storage B Visual Inspection (Color, Appearance) A->B Step 1 D Decision Point B->D Any change? C Purity Check by RP-HPLC C->D Purity <95% or Degradant Peaks >1%? D->C No F Discard Sample & Review Storage D->F Yes E Proceed with Experiment

Caption: Workflow for verifying compound stability before experimental use.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a reliable method to quantify the purity of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid and detect the presence of degradation products.

  • Instrumentation & Columns:

    • A standard HPLC system with a UV detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Sample Solvent: Acetonitrile or a 50:50 mixture of Acetonitrile:Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm or 280 nm (a photodiode array detector is recommended for peak purity analysis).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: Hold at 30% B (re-equilibration).

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in the sample solvent.

    • Dilute this stock to a working concentration of approximately 50-100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Data Interpretation:

    • A stable, pure sample should yield a single major peak at a consistent retention time.

    • Degradation is indicated by a decrease in the area of the main peak and/or the appearance of new peaks, which are typically more polar and elute earlier.

    • Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Potential Degradation Pathway

While specific degradation kinetics are not publicly available, a plausible non-thermal degradation pathway involves oxidation of the dihydrofuran ring, which is a common vulnerability in such heterocyclic systems. This oxidative stress could be initiated by atmospheric oxygen, particularly when catalyzed by light or trace metal impurities.

G cluster_1 Hypothetical Oxidative Degradation Parent 2,2-Dimethyl-2,3-dihydro- 1-benzofuran-7-carboxylic acid (Stable) Intermediate Hydroperoxide or Radical Intermediate Parent->Intermediate Initiation Stress Oxidative Stress (Light, Air, Impurities) Stress->Intermediate Degradant Ring-Opened Products (e.g., Phenolic Ketones, other polar species) Intermediate->Degradant Propagation

Caption: A potential pathway for oxidative degradation of the compound.

By adhering to these guidelines and employing the verification protocols, researchers can ensure the integrity of their 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid samples, leading to more reliable and reproducible scientific outcomes.

References

  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2023). Fisher Scientific.
  • SAFETY DATA SHEET. (2020). Santa Cruz Biotechnology.
  • 2,3-dihydrobenzofuran-6-carboxylic acid Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET. (2023). Fisher Scientific.
  • 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID synthesis. (n.d.). Chemicalbook.

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Technical Support Center: Overcoming Solubility Challenges with 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the poor aqueous solubility of this compound in various experimental assays. Our guidance is grounded in established physicochemical principles and extensive laboratory experience to ensure the integrity and reproducibility of your results.

Understanding the Challenge: Physicochemical Profile

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a hydrophobic molecule, a characteristic that presents significant challenges for its use in aqueous-based biological and chemical assays. To effectively address these issues, it's crucial to understand its key physicochemical properties. While experimental data for this specific compound is limited, we can rely on highly accurate in silico predictions to guide our strategies.

PropertyPredicted ValueImplication for Solubility
pKa 4.5 - 5.0The carboxylic acid group will be predominantly in its neutral, less soluble form at pH values below its pKa.
LogP 2.5 - 3.5The positive LogP value indicates a high degree of lipophilicity, predicting poor solubility in aqueous solutions.

These properties classify the compound as a "grease-ball" type molecule, for which specific solubilization strategies are required to achieve the necessary concentrations for accurate and reliable assay performance.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in my aqueous assay buffer?

A1: Precipitation is a common issue with hydrophobic compounds like 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. The primary reason is its low intrinsic aqueous solubility, which is further influenced by the pH of your buffer. At a pH below its pKa of approximately 4.5-5.0, the carboxylic acid group is protonated (COOH), making the molecule neutral and significantly less water-soluble.[1] In contrast, at a pH above its pKa, the carboxylic acid group is deprotonated (COO-), rendering the molecule charged and more soluble in aqueous media.

Q2: I've dissolved my compound in DMSO, but it still precipitates when I add it to my cell culture medium. What's happening?

A2: This is a classic problem of solvent-shifting. While the compound may be highly soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous medium.[2] The final concentration of DMSO in your assay is often too low to maintain the compound in solution, leading to precipitation. It is crucial to ensure that the final DMSO concentration is not only compatible with your assay system (typically ≤0.5% for cell-based assays to avoid toxicity) but also sufficient to keep your compound solubilized at the desired final concentration.[3][4][5]

Q3: Can I just sonicate my sample to get the compound into solution?

A3: Sonication can help to break up solid particles and create a fine suspension, which might appear as a clear solution. However, this often does not result in a true thermodynamic solution. The compound may still be present as very small, insoluble particles that can lead to inaccurate and irreproducible results in your assays. While sonication can be a useful aid in the initial dissolution process in a stock solvent, it is not a substitute for proper solubilization techniques in the final aqueous buffer.

Troubleshooting Guides: Step-by-Step Protocols

Strategy 1: pH-Dependent Solubilization

This is the most direct method for carboxylic acids and should be the first approach considered, provided the assay can tolerate the required pH.

Experimental Protocol:

  • Determine the pH tolerance of your assay: Ensure that a pH of 6.5-7.5 (or higher) will not negatively impact your experimental system (e.g., enzyme activity, cell viability).

  • Prepare a stock solution in a weak base:

    • Weigh out the required amount of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

    • Dissolve the compound in a small amount of 10-100 mM NaOH. The hydroxide ions will deprotonate the carboxylic acid, forming the more soluble sodium salt.

    • Gently warm and vortex if necessary to aid dissolution.

  • Adjust the pH of the stock solution:

    • Slowly add 10-100 mM HCl to the stock solution to lower the pH to a level compatible with your assay (e.g., pH 7.4). Monitor the pH carefully with a calibrated pH meter.

    • Be cautious not to lower the pH below 6.5, as this may cause the compound to precipitate.

  • Prepare the final assay solution:

    • Add the pH-adjusted stock solution to your final assay buffer.

    • Observe for any signs of precipitation. If the solution remains clear, you have successfully solubilized the compound.

Causality Behind the Choices: By raising the pH above the compound's pKa, we shift the equilibrium towards the ionized, more water-soluble carboxylate form.[1][6] This is a fundamental principle of acid-base chemistry that can be leveraged to significantly enhance aqueous solubility.

Strategy 2: Utilizing Co-solvents

When pH modification is not a viable option, the use of a water-miscible organic co-solvent is the next logical step. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.[7][8]

Experimental Protocol:

  • Prepare a high-concentration stock solution in 100% DMSO:

    • Weigh out your compound and dissolve it in the smallest practical volume of 100% DMSO. Aim for a concentration of 10-50 mM, if achievable.

    • Ensure complete dissolution, using gentle warming and vortexing if needed.

  • Determine the maximum tolerable DMSO concentration for your assay:

    • Run a control experiment to assess the effect of different DMSO concentrations (e.g., 0.1%, 0.5%, 1%) on your assay's performance and/or cell viability. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5%.[3][4][5]

  • Perform serial dilutions:

    • If necessary, perform intermediate dilutions of your DMSO stock in DMSO, not in an aqueous buffer, to avoid premature precipitation.

  • Prepare the final assay solution:

    • Add the DMSO stock solution to your assay buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.

    • The final concentration of your compound will be limited by its solubility at the final DMSO concentration.

Causality Behind the Choices: Co-solvents like DMSO work by reducing the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[9] Preparing a high-concentration stock allows for minimal addition of the organic solvent to the final assay, thus minimizing potential solvent-induced artifacts.

Visualization of the Solubilization Workflow

The following diagram illustrates a decision-making workflow to guide you in selecting the most appropriate solubilization strategy for your specific experimental needs.

solubilization_workflow start Start: Compound Precipitation Issue check_ph Can the assay tolerate a pH of 6.5-7.5? start->check_ph ph_solubilization Use pH-dependent solubilization: 1. Dissolve in weak base (e.g., NaOH). 2. Neutralize to assay pH. check_ph->ph_solubilization Yes check_cosolvent Is a co-solvent compatible with the assay? check_ph->check_cosolvent No success Success: Compound is solubilized ph_solubilization->success cosolvent_solubilization Use a co-solvent (e.g., DMSO): 1. Prepare high-concentration stock in 100% DMSO. 2. Dilute into final assay buffer (keep final DMSO ≤0.5%). check_cosolvent->cosolvent_solubilization Yes advanced_strategies Consider advanced strategies: - Surfactants (e.g., Tween-20) - Cyclodextrins check_cosolvent->advanced_strategies No cosolvent_solubilization->success failure Failure: Precipitation persists advanced_strategies->failure

Caption: Decision workflow for solubilizing 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

References

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.
  • Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 28(5), 956-960.
  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification?. Retrieved from [Link]

  • Reddit. (2022, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Retrieved from [Link]

  • Reddit. (2019, June 20). Trouble shooting DNA precipitation?. Retrieved from [Link]

  • openmolecules.org. (n.d.). Calculated LogP. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. Retrieved from [Link]

  • YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Omni Calculator. (n.d.). pKa Calculator. Retrieved from [Link]

  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

  • Eteksol. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Molbase. (n.d.). 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXYLIC ACID | CAS 42327-95-7. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • PubChem. (n.d.). (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:31457-03-1 | 7-Benzofurancarboxylicacid, 2,3-dihydro-2-methyl-. Retrieved from [Link]

  • Journal of Biomolecular Screening. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • University of Strathclyde. (2022, August 26). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Retrieved from [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural elucidation of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the often-complex NMR spectra of this important heterocyclic scaffold. Here, we will address common issues in a practical, question-and-answer format, grounded in established spectroscopic principles and advanced analytical techniques.

The inherent rigidity of the dihydrobenzofuran ring system, combined with the electronic effects of the carboxylic acid and gem-dimethyl groups, often leads to spectra that are not straightforward to interpret at first glance. This guide provides troubleshooting strategies and advanced protocols to help you confidently assign every signal and confirm the structure of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR shows a large singlet integrating to 6H around 1.4-1.5 ppm. What is this signal?

This is one of the most characteristic signals for this scaffold and corresponds to the two methyl groups at the C2 position (the gem-dimethyl group). Because they are chemically equivalent and have no adjacent protons to couple with, they appear as a sharp, strong singlet. This signal is an excellent starting point for confirming the integrity of the core structure.

Q2: The aromatic region of my ¹H NMR spectrum (around 6.8-8.0 ppm) is very complex and the signals are overlapping. How can I begin to assign these protons?

This is a very common challenge. The protons on the benzene ring (H4, H5, and H6) form a coupled spin system. The chemical shifts and coupling patterns are highly sensitive to the presence of other substituents on the ring.

  • Causality: The 7-carboxylic acid group is electron-withdrawing, which will deshield the adjacent H6 proton, pushing it downfield. The ether oxygen of the dihydrofuran ring is electron-donating, which will shield the adjacent H4 proton, moving it upfield relative to the others.

  • Initial Approach: Look for a doublet of doublets (or a triplet if coupling constants are similar) for H5, coupled to both H4 and H6. H4 and H6 will likely appear as doublets. The complexity arises when the chemical shifts are close, leading to second-order effects.

  • Solution: To resolve this, acquiring a 2D COSY (Correlation Spectroscopy) spectrum is the most effective next step.[1][2][3] It will show you which aromatic protons are coupled to each other, allowing you to trace the connectivity even if the 1D spectrum is ambiguous.

Q3: I can't find the signal for my carboxylic acid proton (-COOH). Where is it?

The carboxylic acid proton is notoriously difficult to observe. Its chemical shift is highly variable (typically 10-13 ppm) and the peak is often very broad, sometimes to the point of disappearing into the baseline.[4][5][6]

Several factors contribute to this:

  • Chemical Exchange: The acidic proton can rapidly exchange with trace amounts of water in the deuterated solvent (even in "dry" DMSO-d₆) or with other acidic protons.[7][8] This exchange process broadens the signal significantly.

  • Hydrogen Bonding: Carboxylic acids tend to form hydrogen-bonded dimers, which also influences the chemical shift and peak shape.[4][5]

  • Confirmation Step: To confirm its presence, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The acidic -COOH proton will exchange with deuterium, and the signal will disappear.[4][8]

Q4: How do I definitively confirm the connectivity between the dihydrofuran ring and the aromatic system?

While COSY is excellent for H-H correlations, the key experiment to link different parts of the molecule is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.[1][9][10] This 2D NMR technique shows correlations between protons and carbons that are 2 or 3 bonds away.

Look for these key correlations:

  • A cross-peak between the protons of the gem-dimethyl group (~1.4 ppm) and the quaternary carbon C2.

  • A cross-peak between the methylene protons at C3 (~3.0 ppm) and the aromatic quaternary carbon C3a.

  • A cross-peak between the aromatic proton H6 and the carboxylic carbon (C=O), which typically appears around 165-180 ppm in the ¹³C spectrum.[4][6]

Troubleshooting Guide: Specific Spectral Issues

Problem 1: My aromatic signals are still overlapped even in the COSY spectrum.
  • Cause: This can happen if the chemical shift difference between two coupled protons is very small, a situation common in highly substituted aromatic rings.

  • Workflow & Solution:

    • Increase Magnetic Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, potentially resolving the overlap.

    • Change Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to Acetone-d₆ or DMSO-d₆) can induce different chemical shifts by altering the solute-solvent interactions, which may resolve the signals.[1][2]

    • Run a TOCSY Experiment: A 2D TOCSY (Total Correlation Spectroscopy) experiment can be more powerful than COSY in this scenario.[11] It shows correlations between all protons within a coupled spin system, not just immediate neighbors. You will see a cross-peak between H4 and H6, even if they are not directly coupled, because they are both part of the same aromatic spin system.

Problem 2: I am struggling to assign the quaternary carbons (C2, C3a, C7, C7a).
  • Cause: Quaternary carbons do not have any attached protons, so they will not show up in ¹H-detected experiments like DEPT-135 or HSQC. They are often weak in standard ¹³C spectra.

  • Workflow & Solution: The HMBC experiment is the definitive tool for assigning quaternary carbons.[12][13][14] A systematic approach is required.

    G cluster_protons Known Proton Signals (Starting Points) cluster_carbons Target Quaternary Carbons p1 Gem-Dimethyl Protons (H-Me) c1 C2 p1->c1  2JCH correlation c3 C7a p1->c3  3JCH correlation p2 Methylene Protons (H-3) p2->c1  2JCH correlation c2 C3a p2->c2  2JCH correlation p3 Aromatic Protons (H-4, H-5, H-6) p3->c2  3JCH correlation (from H-4) p3->c3  2JCH correlation (from H-4) c4 C7 (Carboxylic Acid Attachment) p3->c4  2JCH correlation (from H-6)

    Caption: HMBC correlation workflow for quaternary carbon assignment.

    Step-by-Step Protocol for HMBC-Based Assignment:

    • Assign all Protons and Protonated Carbons First: Use ¹H, COSY, and HSQC spectra to confidently assign all non-quaternary signals.[9][12]

    • Identify C2: In the HMBC spectrum, locate the horizontal trace for the gem-dimethyl protons (~1.4 ppm). The cross-peak on this line will correlate to the quaternary carbon C2. You should also see a correlation from the C3 methylene protons to C2.

    • Identify C3a and C7a: The C3 methylene protons (~3.0 ppm) will show a 2-bond correlation to C3a. The H4 aromatic proton will show a 3-bond correlation to C3a. The H4 proton will also show a 2-bond correlation to C7a.

    • Identify C7: The H6 aromatic proton will show a 2-bond correlation to the quaternary carbon C7, where the carboxylic acid is attached.

Advanced Experimental Protocols

Protocol: Complete Structural Elucidation using a 2D NMR Workflow

This protocol assumes you have a purified sample of your 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivative.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Identify key signal classes: gem-dimethyl singlet, C3-methylene singlet, and the aromatic proton system. Note the integration values.

  • ¹³C {¹H} and DEPT-135 Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum. This will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Analysis:

    • This experiment correlates protons directly to the carbons they are attached to (¹JCH).[12][14]

    • Action: Use this to definitively link each proton signal to its corresponding carbon signal. For example, the peak at ~1.4 ppm in the proton dimension will correlate to the methyl carbon signal (~25-30 ppm) in the carbon dimension.

  • 2D COSY (Correlation Spectroscopy) Analysis:

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13]

    • Action: Focus on the aromatic region. A cross-peak between two signals confirms they are adjacent on the ring (e.g., H4 coupling to H5, H5 coupling to H6). This allows you to "walk" around the aromatic ring.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Analysis:

    • This experiment identifies long-range couplings between protons and carbons (²JCH and ³JCH).[13][14]

    • Action: This is the final step to piece the entire structure together. Use the workflow described in "Troubleshooting Problem 2" to connect the aliphatic part of the molecule to the aromatic part and to assign all quaternary carbons.

G H1 1. Acquire ¹H NMR HSQC 3. Acquire HSQC H1->HSQC Proton Signals C13 2. Acquire ¹³C & DEPT-135 C13->HSQC Carbon Signals COSY 4. Acquire COSY HSQC->COSY Assign Protonated Carbons HMBC 5. Acquire HMBC COSY->HMBC Establish H-H Connectivity Assign Full Structural Assignment HMBC->Assign Confirm Final Connectivity & Quats

Caption: Systematic 2D NMR workflow for complete structural assignment.

By following this structured approach, you can systematically deconstruct even the most complex spectra of these derivatives, ensuring accurate and reliable structural characterization for your research.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved January 18, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Polytechnic Institute of Bragança. Retrieved January 18, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?. (2016, January 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 18, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024, August 6). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Carboxylic Acid Spectroscopy. (2020, February 7). Oregon State University. Retrieved January 18, 2026, from [Link]

  • Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. (2024, April 25). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (n.d.). SciELO. Retrieved January 18, 2026, from [Link]

  • Selected 1 H-1 H COSY and HMBC correlations of 1. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Retrieved January 18, 2026, from [Link]

  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (n.d.). SciELO. Retrieved January 18, 2026, from [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 18, 2026, from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved January 18, 2026, from [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). (n.d.). NP-MRD. Retrieved January 18, 2026, from [Link]

  • 2,3-Dihydro-2,2-dimethylbenzofuran. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved January 18, 2026, from [Link]

  • The COSY and HMBC correlations are referenced according to the pairs of... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved January 18, 2026, from [Link]

  • HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. Retrieved January 18, 2026, from [Link]

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Side reactions to avoid in the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, focusing on the identification, mitigation, and troubleshooting of common side reactions encountered during the process.

Introduction

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research, presents several challenges that can impact yield and purity. The multi-step synthesis requires precise control over reaction conditions to prevent the formation of undesired byproducts. This technical guide, designed for researchers and drug development professionals, provides a detailed examination of the common synthetic pathways and offers expert insights into avoiding and troubleshooting critical side reactions.

Synthetic Pathway Overview

A common and effective route to the target molecule begins with a substituted phenol, which undergoes alkylation, cyclization, and subsequent oxidation. Each of these stages has specific pitfalls that must be carefully managed. The general synthetic workflow is outlined below.

Synthetic_Workflow Start 2-Hydroxy-3-methyl- acetophenone Alkylation Prenylation/ Alkylation Start->Alkylation Prenyl Bromide, Base Intermediate1 2-Hydroxy-3-(3-methylbut-2-enyl) acetophenone Alkylation->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Acid Catalyst Intermediate2 2,2-Dimethyl-2,3-dihydro- 1-benzofuran-7-yl ethanone Cyclization->Intermediate2 Oxidation Haloform Reaction or Baeyer-Villiger Oxidation Intermediate2->Oxidation 1. NaOBr 2. H+ FinalProduct 2,2-Dimethyl-2,3-dihydro- 1-benzofuran-7- carboxylic acid Oxidation->FinalProduct

Caption: General synthetic workflow for the target molecule.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues that may arise during synthesis in a question-and-answer format.

Step 1: Alkylation (Prenylation)

Question 1: My initial alkylation of 2-hydroxyacetophenone with prenyl bromide is resulting in a low yield of the desired C-alkylated product and a significant amount of an isomeric byproduct. What is happening?

Answer: This is a classic case of competing C-alkylation versus O-alkylation. The phenoxide ion, formed by deprotonating the starting phenol with a base, is an ambident nucleophile. This means it can react at two different sites: the oxygen atom (O-alkylation) or the activated carbon atom on the aromatic ring, ortho or para to the hydroxyl group (C-alkylation).

  • O-Alkylation (Side Reaction): This pathway leads to the formation of the undesired prenyl ether. This reaction is typically favored under conditions that promote kinetic control, such as using polar aprotic solvents (e.g., DMF, DMSO) and highly dissociated counter-ions (e.g., Na+, K+).

  • C-Alkylation (Desired Reaction): This is the thermodynamically favored product. Conditions that promote this pathway often involve less polar solvents and the use of bases that lead to tighter ion pairing, encouraging reaction on the aromatic ring.

Troubleshooting Protocol:

  • Choice of Base and Solvent: The selection of the base and solvent system is the most critical factor. To favor C-alkylation, consider the following:

    • Use a weaker base: A base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH).[1]

    • Employ a non-polar solvent: Switching from DMF or acetonitrile to a less polar solvent like xylene or toluene can significantly increase the C-alkylation product ratio.

    • Temperature Control: Running the reaction at a higher temperature often favors the thermodynamically more stable C-alkylated product. A Claisen rearrangement of the initially formed O-alkylated product to the C-alkylated product can sometimes be thermally induced.[2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The O-alkylated and C-alkylated products will have different Rf values, allowing you to assess the product ratio.

Alkylation_Side_Reaction cluster_0 Phenoxide Intermediate Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Alk O-Alkylation (Kinetic Product) Phenoxide->O_Alk Favored by: - Polar Aprotic Solvents (DMF) - Strong Bases (NaH) C_Alk C-Alkylation (Thermodynamic Product) Phenoxide->C_Alk Favored by: - Non-polar Solvents (Xylene) - Higher Temperatures Ether Undesired Prenyl Ether O_Alk->Ether Desired Desired Intermediate C_Alk->Desired

Caption: Competing O- vs. C-alkylation pathways.

Step 2: Intramolecular Cyclization

Question 2: The acid-catalyzed cyclization of my C-alkylated intermediate is incomplete, and I am observing the formation of an unwanted isomer. How can I optimize this step?

Answer: Incomplete cyclization and isomer formation are common issues in this step. The efficiency of the intramolecular hydroalkoxylation depends heavily on the catalyst and reaction conditions.

  • Incomplete Reaction: This often points to an insufficient catalyst concentration, a catalyst that is not strong enough, or inadequate reaction temperature/time.

  • Isomer Formation: The prenyl group can sometimes isomerize before cyclization, or alternative cyclization pathways can lead to six-membered ring byproducts (chromane derivatives) instead of the desired five-membered dihydrofuran ring.

Troubleshooting Protocol:

  • Catalyst Selection:

    • Brønsted Acids: Strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are commonly used. Ensure the catalyst is fresh and used in sufficient quantity (typically 5-10 mol%).

    • Lewis Acids: Lewis acids such as BF₃·OEt₂ or AlCl₃ can also effectively catalyze the cyclization. They may offer different selectivity profiles.

    • Organic Sulfonic Acids: As mentioned in patent literature for similar structures, organic sulfonic acids can be effective catalysts for this type of cyclization.[3]

  • Temperature and Solvent:

    • Gently refluxing the reaction in a suitable solvent like toluene or dichloromethane is standard. If the reaction is sluggish, a higher boiling point solvent may be required.

    • Ensure all water is removed from the reaction mixture, as it can deactivate the acid catalyst. Using a Dean-Stark trap can be beneficial.

  • Structural Confirmation: Use 2D NMR techniques (like HMBC and NOESY) to unequivocally confirm the structure of your product and identify any isomeric byproducts.

Step 3: Oxidation

Question 3: When I try to convert the 7-acetyl group to a carboxylic acid, I experience significant degradation of the dihydrobenzofuran ring. What is a more selective oxidation method?

Answer: The dihydrobenzofuran ring system is electron-rich and can be sensitive to strong oxidizing agents, leading to ring-opening or aromatic degradation. A highly selective method is required.

  • Harsh Oxidants (Side Reactions): Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) can cleave the ether bond or oxidize the aromatic ring, drastically reducing the yield.

  • Selective Oxidation (Desired Reaction): The haloform reaction is an excellent choice for converting a methyl ketone (acetyl group) into a carboxylic acid under relatively mild basic conditions. This method is highly specific to methyl ketones and is unlikely to affect the rest of the molecule.

Troubleshooting Protocol: The Haloform Reaction

This protocol provides a reliable method for the selective oxidation of the 7-acetyl group.

  • Reagent Preparation: Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine to a cold (0 °C) solution of sodium hydroxide.

  • Reaction Execution:

    • Dissolve the 7-acetyl-2,2-dimethyl-2,3-dihydro-1-benzofuran intermediate in a suitable solvent like 1,4-dioxane.

    • Slowly add the cold NaOBr solution to the substrate solution, maintaining the temperature below 20 °C.

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the excess oxidant with a reducing agent like sodium sulfite.

    • Acidify the aqueous solution carefully with HCl to precipitate the carboxylic acid product.

    • Filter, wash with cold water, and dry the product.

Table 1: Comparison of Oxidation Methods

Oxidizing AgentConditionsSelectivityCommon Side Reactions
KMnO₄Basic, HeatLowRing cleavage, aromatic oxidation
Jones Reagent (CrO₃/H₂SO₄)Acidic, AcetoneLow-ModerateEther cleavage, over-oxidation
Sodium Hypobromite (NaOBr)Basic, 0 °C to RTHighMinimal if temperature is controlled
Oxone®Neutral/BufferedModeratePotential for epoxidation or ring oxidation

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final carboxylic acid product? A: The most common method is recrystallization. A solvent system of ethanol/water or ethyl acetate/hexanes usually provides high purity crystals. If acidic or basic impurities are present, an acid-base extraction can be performed before recrystallization. Dissolve the crude product in a base (like aqueous NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.

Q: Can I synthesize the 7-carbaldehyde intermediate and then oxidize it? A: Yes, this is a viable alternative route. The 7-carbaldehyde (CAS 38002-88-9) can be synthesized and then oxidized to the carboxylic acid.[4][5] For this final step, a mild oxidant like sodium chlorite (NaClO₂) with a chlorine scavenger (like 2-methyl-2-butene) is highly effective and avoids over-oxidation or Dakin-type side reactions where the aldehyde is converted to a phenol.[6]

Q: How critical is the purity of the intermediates at each step? A: It is highly critical. Impurities from one step can interfere with subsequent reactions, acting as catalyst poisons or leading to new side products. It is strongly recommended to purify each intermediate (e.g., by column chromatography or recrystallization) to >95% purity before proceeding to the next step.

References

  • Stanetty, P., Koller, H., & Puerstinger, G. (1990). Monatshefte fur Chemie, 121(11), 883-891.
  • StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. Available at: [Link]

  • PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link]

  • Wikipedia. Claisen–Schmidt condensation. Available at: [Link]

  • PrepChem.com. Synthesis of benzofuran-7-carboxylic acid. Available at: [Link]

  • Google Patents. (1981). US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
  • Google Patents. (1968). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

  • PubChem. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. Available at: [Link]

  • DergiPark. (2023). Dakin Oxidation of 4,6-Dimethoxybenzofuran-7-Carbaldehydes: Synthesis of Benzofuran-7-ols. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the scaled-up synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid for preclinical studies. As you transition from bench-scale synthesis to producing kilogram quantities, this resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible process. Our focus is on anticipating challenges and providing robust solutions to meet the stringent purity and quality requirements of preclinical drug development.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Q1: What are the most viable synthetic routes for scaling up this molecule?

A1: Two primary and scalable routes are recommended, starting from either 2,3-dihydro-2,2-dimethyl-7-benzofuranol or 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. The choice between these routes will depend on the availability and cost of the starting materials, as well as your team's expertise with the required chemical transformations.

  • Route A: From 2,3-dihydro-2,2-dimethyl-7-benzofuranol: This route involves the introduction of the carboxylic acid group at the 7-position. This can be achieved through formylation followed by oxidation, or via a direct carboxylation method, such as a Kolbe-Schmitt type reaction or through a Grignard reagent.

  • Route B: From 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde: This is a more direct approach involving the oxidation of the aldehyde to the carboxylic acid. This method is often preferred for its high yields and relatively straightforward reaction conditions.

Q2: What are the critical quality attributes (CQAs) for the final compound in a preclinical setting?

A2: For preclinical studies, the final compound must meet stringent quality standards. The key CQAs include:

  • Purity: Typically >98%, with well-characterized and controlled impurity profiles.

  • Identity: Confirmed by spectroscopic methods (NMR, MS, IR).

  • Residual Solvents: Levels must be within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3C).

  • Heavy Metals: Content should be minimal and below specified limits.

  • Physical Appearance: Consistent crystalline form, color, and particle size.

Q3: What are the major safety concerns when scaling up this synthesis?

A3: Scaling up introduces new safety challenges. Key concerns include:

  • Exothermic Reactions: Both the formation of Grignard reagents and some oxidation reactions can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.[1][2]

  • Flammable Solvents: The use of solvents like THF and diethyl ether on a large scale increases the risk of fire.[1] Ensure adequate ventilation, use of intrinsically safe equipment, and have appropriate fire suppression systems in place.

  • Handling of Reagents: Large quantities of hazardous reagents like strong bases, oxidizing agents, and pyrophoric materials require specialized handling procedures and personal protective equipment (PPE).[3]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis and scale-up process.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the oxidation of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde Incomplete reaction, degradation of the starting material or product, or inefficient workup.- Optimize Oxidant: Experiment with different oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder options like sodium chlorite (NaClO₂) with a scavenger. For large-scale operations, hydrogen peroxide is a safer and greener alternative. - Control Temperature: Maintain the reaction at a controlled, often low, temperature to minimize side reactions. - pH Adjustment: Ensure the pH is optimized for the specific oxidant used during the reaction and workup. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side oxidations.
Formation of impurities during the reaction Side reactions such as over-oxidation, incomplete reaction, or rearrangement of intermediates.- Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to stop the reaction at the optimal time. - Controlled Addition: Add reagents slowly and portion-wise to maintain better control over the reaction conditions. - Purification Strategy: Develop a robust purification protocol. Recrystallization is often effective for removing minor impurities. If needed, column chromatography on a larger scale (e.g., using a Biotage or similar system) may be necessary. The formation of co-crystals with a pharmaceutically acceptable former can also be explored for purification.[4][5]
Difficulty in removing residual solvents Inefficient drying methods or the formation of solvates.- High-Vacuum Drying: Utilize a high-vacuum oven with a controlled temperature to effectively remove residual solvents. - Solvent Exchange: Perform a solvent swap to a lower-boiling point solvent before the final drying step. - Lyophilization: For heat-sensitive materials or to obtain a fine powder, lyophilization can be an effective drying method.
Inconsistent crystalline form of the final product Variations in crystallization conditions such as solvent, temperature, and cooling rate.- Standardize Crystallization Protocol: Develop and strictly follow a standardized crystallization procedure. This includes defining the solvent system, concentration, temperature profile for cooling, and stirring rate. - Seeding: Use seed crystals of the desired polymorph to ensure consistent crystallization. - Characterization: Characterize the crystalline form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Runaway reaction during Grignard reagent formation Accumulation of unreacted alkyl halide followed by a sudden, rapid reaction.- Initiation Control: Ensure the Grignard reaction has initiated before adding the bulk of the alkyl halide. A small amount of initiator like iodine or 1,2-dibromoethane can be used.[2] - Slow Addition: Add the alkyl halide slowly and monitor the reaction temperature closely.[1] - Adequate Cooling: Have a robust cooling system in place to dissipate the heat generated during the reaction.[6] - Emergency Plan: Have a clear plan for quenching the reaction in case of a thermal runaway.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic transformations.

Protocol 1: Oxidation of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

This protocol describes a scalable oxidation of the aldehyde to the carboxylic acid using potassium permanganate.

dot

Caption: Workflow for the oxidation of the aldehyde to the carboxylic acid.

Procedure:

  • Dissolution: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • KMnO₄ Addition: Prepare a solution of potassium permanganate (KMnO₄, 1.1 eq) in water. Add the KMnO₄ solution dropwise to the cooled aldehyde solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with acetone.

  • Acidification: Transfer the filtrate to a separatory funnel and acidify to pH 2-3 with 2M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to yield the pure 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Protocol 2: Carboxylation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol via Grignard Reaction

This protocol outlines the synthesis through the formation of a Grignard reagent followed by carboxylation. Extreme caution is advised for this procedure, especially at scale. [1][2][3]

dot

Caption: Workflow for the Grignard-based carboxylation.

Procedure:

  • Preparation: Under a strict inert atmosphere (argon or nitrogen), charge a flame-dried reactor with magnesium turnings (1.2 eq).

  • Grignard Formation: Add a small portion of a solution of 7-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. Initiate the reaction with gentle heating or the addition of a small crystal of iodine. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution to -20 °C and bubble dry carbon dioxide (CO₂) gas through the solution for several hours, ensuring efficient stirring.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Acidify the mixture to pH 2-3 with 2M HCl and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization.

IV. References

  • American Chemical Society. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • PrepChem. Synthesis of benzofuran-7-carboxylic acid. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Oxidations in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. International Journal of Organic Chemistry, 3, 1-7.

  • National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • PrepChem. Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. [Link]

  • National Center for Biotechnology Information. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. [Link]

  • HETEROCYCLES. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]

  • ACS Publications. Large-Scale Oxidations in the Pharmaceutical Industry. [Link]

  • ResearchGate. Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. [Link]

  • DergiPark. Dakin Oxidation of 4,6-Dimethoxybenzofuran-7- Carbaldehydes: Synthesis of Benzofuran-7-ols. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. [Link]

  • Molecules. Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[7]-benzofuro-[2,3-c]. [Link]

  • National Center for Biotechnology Information. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate. [Link]

  • National Center for Biotechnology Information. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. [Link]

  • Technical Disclosure Commons. Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. [Link]

  • PubMed. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. [Link]

  • Cambrex. Telescoped Hybrid Batch–Flow Synthesis of 2-Butylbenzofuran. [Link]

  • National Center for Biotechnology Information. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]

  • National Center for Biotechnology Information. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • ScienceDirect. Pharmaceutical co-crystals. [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]

  • ResearchGate. (PDF) Pharmaceutical co-crystals-a review. [Link]

  • ResearchGate. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. [Link]

  • Google Patents. EP1608339A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen.

Sources

Technical Support Center: Chiral Separation of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid enantiomers. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chromatographic principles and field-proven insights to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for resolving the enantiomers of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid?

The two most powerful and widely adopted methods are direct separation on a Chiral Stationary Phase (CSP) using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), and indirect separation via chiral derivatization followed by analysis on a standard achiral HPLC column.

  • Direct Methods (HPLC/SFC): This is often the preferred initial approach due to its simplicity, as it avoids additional reaction steps. The racemic mixture is injected directly onto a column containing a chiral selector. Polysaccharide-based CSPs are particularly versatile and successful for a wide range of compounds, including carboxylic acids.[1][2] SFC offers advantages such as faster analysis times and reduced solvent consumption, making it a "greener" alternative to normal-phase HPLC.[3][]

  • Indirect Method (Chiral Derivatization): This classic technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5][6] Because diastereomers have different physical properties, they can be readily separated on a conventional achiral stationary phase (like a C18 column).[5][7] This method is an excellent alternative when direct methods fail to provide adequate resolution.

Q2: Why is an acidic modifier, like trifluoroacetic acid (TFA) or formic acid, essential in the mobile phase for this separation?

For acidic compounds like 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, maintaining a consistent and appropriate protonation state is critical for achieving good peak shape and reproducible retention. The carboxylic acid functional group can interact with residual silanol groups on the silica-based stationary phase via strong, undesirable ionic interactions, leading to significant peak tailing.[8] Adding a small amount of a strong acid (typically 0.1-0.5%) to the mobile phase suppresses the ionization of the analyte's carboxylic acid group and the stationary phase's silanol groups.[1][8] This ensures that the separation is governed primarily by the desired chiral recognition interactions, resulting in sharper, more symmetrical peaks.

Q3: How does temperature impact chiral separations, and what is a good starting point?

Temperature is a critical but complex parameter in chiral chromatography.[8] It influences the thermodynamics of the interaction between the enantiomers and the chiral stationary phase.

  • General Principle: In many cases, lower temperatures (e.g., 10-25°C) enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to greater differences in interaction energy and thus, better resolution.[8]

  • Causality: The interactions responsible for chiral recognition (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) are often enthalpically driven. Lowering the temperature favors these interactions, increasing selectivity (α).

  • Starting Point: A good starting temperature for method development is ambient (e.g., 25°C), as it is easy to maintain. If resolution is insufficient, decreasing the temperature in 5°C increments is a logical next step.[8] However, be aware that lower temperatures will increase mobile phase viscosity, leading to higher backpressure.

Q4: What is a "chiral derivatizing agent" and when should I consider using one?

A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with a racemic mixture to convert the pair of enantiomers into a pair of diastereomers.[6] For a racemic carboxylic acid (R-COOH and S-COOH), reacting it with a single enantiomer of a chiral amine (e.g., S'-NH₂) will produce two diastereomeric amides: R-CONH-S' and S-CONH-S'.

You should consider this indirect approach when:

  • You have screened multiple chiral columns (CSPs) with various mobile phases and have failed to achieve baseline resolution.

  • You do not have access to a wide variety of chiral columns.

  • The analyte has a poor chromophore, and derivatization can improve detection sensitivity (e.g., using a CDA with a strong UV-absorbing or fluorescent tag).[]

Troubleshooting & Optimization Guide

This section addresses specific experimental problems in a question-and-answer format, providing a logical workflow to diagnose and resolve issues.

Problem Area 1: Poor or No Enantiomeric Resolution

Q: I'm using a polysaccharide-based chiral column, but my chromatogram shows only a single, broad peak or a peak with a slight shoulder. How can I improve the separation?

This is the most common challenge in chiral method development. A systematic approach is required to optimize the separation.

Start Poor Resolution (Single Peak or Shoulder) CSP 1. Verify CSP & Analyte Compatibility Is the column suitable for acidic compounds? Start->CSP MobilePhase 2. Optimize Mobile Phase - Change organic modifier (IPA, EtOH) - Adjust modifier percentage CSP->MobilePhase If compatible Additive 3. Adjust Acidic Additive - Vary concentration (0.1% - 0.5%) - Try different acids (TFA vs. Formic Acid) MobilePhase->Additive FlowRate 4. Reduce Flow Rate - Decrease from 1.0 to 0.5 mL/min Additive->FlowRate Temp 5. Decrease Temperature - Lower in 5°C increments (e.g., 25°C -> 20°C -> 15°C) FlowRate->Temp Success Baseline Resolution Achieved Temp->Success If successful

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:

  • Verify Chiral Stationary Phase (CSP) Selection:

    • Rationale: Not all CSPs are effective for all classes of compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for carboxylic acids.[2]

    • Action: Confirm from the manufacturer's literature or databases that your chosen column has been successfully used for separating acidic compounds.

  • Optimize Mobile Phase Composition:

    • Rationale: The choice and concentration of the organic modifier (the "strong solvent") in the mobile phase significantly affects retention and selectivity. The most common mobile phases for polysaccharide CSPs are mixtures of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).

    • Protocol: Modifier Screening: a. Prepare mobile phases with varying percentages of alcohol (e.g., Hexane/Isopropanol 95:5, 90:10, 80:20), each containing 0.1% TFA. b. Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection. c. Inject the racemic standard and observe the effect on retention time and resolution. Often, lower alcohol content leads to longer retention but better resolution.

  • Adjust Flow Rate and Temperature:

    • Rationale: Chromatographic efficiency is flow-rate dependent. Lowering the flow rate can increase the number of theoretical plates and allow more time for the enantiomers to interact with the CSP, often improving resolution. As discussed in the FAQ, lower temperatures generally increase chiral selectivity.[8]

    • Action: Systematically decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min, then 0.5 mL/min). Concurrently, optimize the temperature by setting the column thermostat to 20°C, then 15°C, to find the best balance between resolution and analysis time.

ParameterStarting ConditionOptimization StrategyRationale
Chiral Column Polysaccharide-based (e.g., Amylose or Cellulose)Screen different polysaccharide phases if available.Different chiral selectors offer unique interaction mechanisms.
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% TFAVary alcohol % (5-20%). Switch alcohol (Isopropanol vs. Ethanol).Modulates retention and affects chiral recognition.
Flow Rate 1.0 mL/minDecrease to 0.5 mL/min in increments.Increases interaction time and efficiency.
Temperature 25 °CDecrease to 15°C in 5°C increments.Enhances enantioselective interactions.[8]
Detection UV at 254 nm or 280 nmScan for analyte's λ-max.Maximizes signal-to-noise ratio.
Problem Area 2: Poor Peak Shape (Tailing)

Q: I am achieving separation, but the peaks are asymmetric and tailing badly, which makes integration and quantification unreliable. What is the cause?

Peak tailing for an acidic analyte is almost always due to undesirable secondary interactions with the stationary phase or column overload.

Detailed Steps & Protocols:

  • Rule out Column Overload:

    • Rationale: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to a non-ideal chromatographic process and tailed peaks.

    • Action: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape improves significantly (becomes more symmetrical), you were overloading the column. Determine the maximum injectable mass that maintains good peak shape.

  • Optimize Acidic Additive Concentration:

    • Rationale: Insufficient acidic modifier will not fully suppress the ionization of the analyte and active silanol sites on the column packing.

    • Action: If you are using 0.1% TFA, try increasing the concentration to 0.2% or 0.3%. Be cautious, as excessive acid can potentially damage some types of coated chiral columns over time (check manufacturer recommendations). For SFC, adding 0.5% formic acid or TFA to the alcohol co-solvent is a common practice to improve peak shape for acids.[1]

  • Check Column Health:

    • Rationale: Over time, columns can become contaminated with strongly retained impurities, or the stationary phase can degrade, leading to active sites that cause tailing.

    • Action: Consult the column manufacturer's instructions for recommended washing and regeneration procedures. If peak shape does not improve after cleaning, the column may have reached the end of its lifespan.

Problem Area 3: Direct Separation Fails - The Indirect Approach

Q: I have exhausted my options for direct separation. How do I perform an indirect separation using a chiral derivatizing agent?

The indirect method is a robust alternative. The goal is to create diastereomers that can be separated on a standard, non-chiral column.

cluster_0 Step 1: Derivatization Reaction cluster_1 Step 2: Chromatographic Separation Racemate Racemic Carboxylic Acid (R-COOH & S-COOH) Diastereomers Diastereomeric Amides (R-S' & S-S') Racemate->Diastereomers CDA Enantiopure Chiral Amine (S'-NH2) CDA->Diastereomers Coupling Coupling Agent (e.g., EDC/HOBt) Coupling->Diastereomers Injection Inject Diastereomer Mixture AchiralCol Standard Achiral Column (e.g., C18) Injection->AchiralCol Separation Separated Diastereomer Peaks AchiralCol->Separation

Caption: Principle of the indirect chiral separation method.

Experimental Protocol: Derivatization with (S)-(-)-α-Methylbenzylamine

This protocol provides a general guideline for forming diastereomeric amides.

  • Reaction Setup: In a small vial, dissolve the racemic 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (1 equivalent) in a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Activation: Add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[7]

  • Derivatization: Add enantiomerically pure (S)-(-)-α-methylbenzylamine (1.2 equivalents) to the mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours or until TLC/LCMS analysis shows complete consumption of the starting carboxylic acid. It is crucial to ensure the reaction conditions are mild to prevent any potential epimerization.[7]

  • Work-up: Quench the reaction with a dilute acid wash (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

  • Analysis: Dissolve the resulting crude diastereomeric amide mixture in a suitable solvent (e.g., Acetonitrile/Water) and analyze on a standard reversed-phase C18 column. The two diastereomers should now elute as two separate peaks.

References

  • Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate. [Link]

  • A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International. [Link]

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • Chiral separation of compound B, a racemic carboxylic acid. ResearchGate. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogues derived from the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document delves into the synthesis, biological evaluation, and comparative performance of these analogues as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), as anticancer agents, and as selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) modulators.

Introduction: The Versatile 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Scaffold

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse range of biological targets. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, enabling high-affinity interactions with enzymes and receptors. This inherent structural integrity, combined with the numerous possibilities for synthetic modification, has made it a focal point for the development of novel therapeutics. This guide will explore the nuanced ways in which structural modifications to this core influence its biological activity, providing a comparative analysis of its performance as a PARP-1 inhibitor, an anticancer agent, and a PPARα modulator.

General Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Analogues

The synthesis of the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold and its analogues typically commences from commercially available starting materials, such as 2-hydroxyacetophenone.[1] A common synthetic route involves the methallylation of the phenolic hydroxyl group, followed by a Claisen rearrangement to introduce the dimethylallyl group ortho to the hydroxyl. Subsequent intramolecular cyclization, often under acidic conditions, yields the 2,2-dimethyl-2,3-dihydro-1-benzofuran ring system. The carboxylic acid moiety at the 7-position can then be introduced through various methods, including formylation followed by oxidation.

Modifications to this core structure are systematically introduced to explore the SAR. These modifications can be broadly categorized as:

  • Modifications of the Carboxylic Acid: The carboxylic acid at the 7-position is a key interaction point for many biological targets. It is often converted to amides, esters, or other bioisosteres to modulate binding affinity, selectivity, and pharmacokinetic properties.

  • Substitutions on the Benzene Ring: The aromatic ring of the benzofuran scaffold provides a platform for the introduction of various substituents, such as halogens, alkyl groups, and methoxy groups. These substitutions can influence electronic properties, lipophilicity, and steric interactions with the target protein.

  • Modifications of the Dihydrofuran Ring: While less common, modifications to the 2,2-dimethyl groups or other positions on the dihydrofuran ring can be explored to fine-tune the conformation and steric bulk of the molecule.

The following diagram illustrates a generalized synthetic workflow for accessing a variety of analogues.

Synthetic Workflow A Starting Material (e.g., 2-Hydroxyacetophenone) B Methallylation A->B C Claisen Rearrangement B->C D Intramolecular Cyclization C->D E Core Scaffold (2,2-Dimethyl-2,3-dihydro-1-benzofuran) D->E F Functionalization at C7 (e.g., Formylation, Oxidation) E->F J Ring Substitution (e.g., Halogenation, Nitration) E->J G 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid F->G H Amide/Ester Formation G->H I Analogues with Modified Carboxylic Acid H->I K Analogues with Substituted Benzene Ring J->K

Caption: Generalized synthetic workflow for the preparation of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid and its analogues.

Comparative Analysis of Biological Activities

PARP-1 Inhibition: A Promising Avenue for Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[2][3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4] The 2,3-dihydrobenzofuran-7-carboxamide scaffold has emerged as a potent pharmacophore for PARP-1 inhibition.[5][6]

Systematic modifications of the 2,3-dihydrobenzofuran-7-carboxamide core have revealed several key structural features that govern its PARP-1 inhibitory activity.[5][6]

  • The 7-Carboxamide Moiety: The carboxamide group at the 7-position is crucial for binding to the nicotinamide-binding pocket of PARP-1, forming key hydrogen bond interactions.

  • Substitutions at the 2-Position: Introduction of substituted benzylidene groups at the 2-position of the dihydrobenzofuran-3-one-7-carboxamide scaffold significantly enhances potency. Dihydroxy substitutions on the benzylidene ring, such as 3',4'-dihydroxybenzylidene, have been shown to increase potency by over 30-fold.[5][6]

  • Heterocyclic Moieties: The attachment of various heterocycles to the benzylidene moiety can further improve PARP-1 inhibition, with IC50 values reaching the nanomolar range.[5][6]

The following diagram illustrates the key SAR findings for PARP-1 inhibition.

SAR for PARP-1 Inhibition Core 2,3-Dihydrobenzofuran-7-carboxamide Core C7 C7-Carboxamide: Essential for binding to nicotinamide pocket Core->C7 C2 C2-Position Modifications: Crucial for enhancing potency Core->C2 Benzylidene Substituted Benzylidene at C2: Significantly increases activity C2->Benzylidene Dihydroxy 3',4'-Dihydroxybenzylidene: >30-fold increase in potency Benzylidene->Dihydroxy Heterocycles Heterocycles on Benzylidene: Leads to nanomolar inhibition Benzylidene->Heterocycles

Caption: Key structure-activity relationships for PARP-1 inhibition by 2,3-dihydrobenzofuran-7-carboxamide analogues.

The following table summarizes the in vitro PARP-1 inhibitory activity of selected 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide analogues, with Olaparib and Veliparib included as reference compounds.[5]

CompoundModificationPARP-1 IC50 (µM)
3 2,3-Dihydrobenzofuran-7-carboxamide9.45
36 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide16.2
58 3',4'-Dihydroxybenzylidene at C20.531
66 Heterocycle at 4'-amino of benzylidene0.718 - 0.079
Olaparib Reference PARP Inhibitor0.005
Veliparib Reference PARP Inhibitor0.005

Data extracted from J Med Chem. 2014 Jul 10;57(13):5579-601.[6]

The diagram below illustrates the central role of PARP-1 in the DNA damage response and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.

PARP-1 Signaling Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_damage Single-Strand DNA Break PARP1 PARP-1 Activation DNA_damage->PARP1 BER Base Excision Repair PARP1->BER DNA_repair DNA Repaired BER->DNA_repair DNA_damage2 Single-Strand DNA Break PARP1_inhibition PARP-1 Inhibition DNA_damage2->PARP1_inhibition PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP1_inhibition Replication_fork_collapse Replication Fork Collapse PARP1_inhibition->Replication_fork_collapse DSB Double-Strand DNA Break Replication_fork_collapse->DSB Defective_HR Defective Homologous Recombination (BRCA-/-) DSB->Defective_HR Cell_death Cell Death (Apoptosis) Defective_HR->Cell_death PPARa Signaling Pathway Ligand PPARα Agonist (e.g., Fibrates, Benzofuran Analogue) PPARa_RXR PPARα/RXR Heterodimer Ligand->PPARa_RXR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Target_Genes->Lipid_Metabolism Leads to

Caption: The PPARα signaling pathway illustrating its role as a master regulator of lipid metabolism.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the key assays are provided below.

PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a common method for quantifying PARP-1 activity in the presence of inhibitors.

  • Plate Coating: 96-well plates are coated with histones and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a suitable blocking buffer to prevent non-specific binding.

  • Reaction Mixture Preparation: A reaction mixture containing activated DNA, PARP-1 enzyme, and varying concentrations of the test compounds (or reference inhibitors) is prepared in a reaction buffer.

  • Incubation: The reaction mixture is added to the coated plates and incubated to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of histones.

  • Detection: The plates are washed, and a primary antibody specific for poly(ADP-ribose) (PAR) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: A TMB substrate is added, and the color development is stopped with a stop solution.

  • Data Analysis: The absorbance is read at 450 nm, and the IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzofuran analogues for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

PPARα Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of compounds to activate PPARα-mediated gene transcription. [7]

  • Cell Transfection: A suitable cell line (e.g., HepG2) is co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds or a reference agonist (e.g., fenofibrate).

  • Cell Lysis: After incubation, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

  • Luciferase Activity Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase), and the EC50 values are calculated from the dose-response curves.

Conclusion

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold has proven to be a highly productive starting point for the development of potent and selective modulators of diverse biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant improvements in potency and selectivity for PARP-1 inhibition, anticancer activity, and PPARα modulation. The comparative data presented herein provides a valuable resource for medicinal chemists and drug discovery scientists, offering insights that can guide the rational design of next-generation therapeutics based on this versatile scaffold. Further exploration of this chemical space, particularly in the development of dual-activity ligands, holds significant promise for addressing unmet medical needs in oncology and metabolic diseases.

References

  • The role of PARP-1 in DNA damage repair pathways. (A) The biochemical... ResearchGate. Available from: [Link]

  • The role of PARP1 in DNA damage response and repair and cancer therapy.... ResearchGate. Available from: [Link]

  • Thakur, M. K., et al. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry, 57(13), 5579-601. Available from: [Link]

  • Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610-621. Available from: [Link]

  • Involvement of PARP1 and PAR in DNA repair pathways. | Download Table. ResearchGate. Available from: [Link]

  • Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular Metabolism, 3(4), 354-371. Available from: [Link]

  • Burkle, A. (2001). PARP-1: friend or foe of DNA damage and repair in tumorigenesis? Oncology Research, 12(6), 235-244. Available from: [Link]

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  • PPar signaling pathway in lipid metabolism (PPar-Peroxisome.... ResearchGate. Available from: [Link]

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  • Ceruso, M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. Available from: [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell.... ResearchGate. Available from: [Link]

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  • Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H--[5]benzofuro-[2,3-c]. MDPI. Available from: [Link]

  • Synthesis of benzofuran-7-carboxylic acid. PrepChem. Available from: [Link]

  • Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. Google Patents.
  • Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589-5599. Available from: [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Dovepress. Available from: [Link]

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. ACS Publications. Available from: [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. MDPI. Available from: [Link]

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  • Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to the In Vitro Validation of Novel 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring Benzofuran Scaffolds in Oncology

The benzofuran core, a heterocyclic compound comprising fused benzene and furan rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its prevalence in a wide array of natural and synthetic molecules exhibiting significant biological activities.[3][4] In oncology, the limitations of current chemotherapeutics—namely acquired resistance and off-target toxicity—drive the urgent need for novel chemical entities with improved efficacy and selectivity.[3][5] Derivatives of the benzofuran family, including 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, have emerged as promising candidates, with studies demonstrating potent cytotoxic effects against various cancer cell lines.[6]

This guide provides a comprehensive framework for the in vitro validation of a hypothetical lead candidate from this class, designated BZD-Lead . We will objectively compare its performance against Doxorubicin , a well-established anthracycline antibiotic widely used in chemotherapy. The experimental workflow detailed herein is designed as a self-validating system, moving from broad cytotoxicity screening to nuanced mechanistic studies to build a robust preclinical data package.

Phase 1: Quantifying Cytotoxicity Across a Panel of Cancer Cell Lines

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and/or cytostatic activity.[7][8] This is crucial for establishing a baseline of potency and for selecting relevant cancer cell lines for deeper mechanistic investigation. We employ the MTT assay, a reliable and widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8][9] The principle relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.

Comparative Cytotoxicity Data: BZD-Lead vs. Doxorubicin

The following table presents hypothetical, yet plausible, half-maximal inhibitory concentration (IC₅₀) values for BZD-Lead compared to Doxorubicin. The data illustrates the differential sensitivity of various cancer cell lines to the investigational compound.

CompoundCancer Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
BZD-Lead MCF-7Breast Adenocarcinoma3.5 µM
A549Non-Small Cell Lung Cancer5.2 µM
HCT-116Colorectal Carcinoma2.8 µM
PC-3Prostate Cancer8.1 µM
Doxorubicin MCF-7Breast Adenocarcinoma0.9 µM
A549Non-Small Cell Lung Cancer1.2 µM
HCT-116Colorectal Carcinoma0.7 µM
PC-3Prostate Cancer1.5 µM

This data is for illustrative purposes only.

The results suggest that while Doxorubicin exhibits broader and more potent cytotoxicity, BZD-Lead shows significant activity, particularly against colorectal and breast cancer cell lines, justifying further investigation into its mechanism of action.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of BZD-Lead and Doxorubicin in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Phase 2: Unraveling the Mechanism of Action

Demonstrating cytotoxicity is merely the first step. A robust validation requires understanding how the compound induces cell death. We will investigate two key cellular processes: the induction of apoptosis (programmed cell death) and the disruption of the cell division cycle.

Apoptosis Induction: The Annexin V/PI Assay

A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Dual staining with Annexin V-FITC and PI, followed by flow cytometry analysis, allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Comparative Apoptosis Induction Data

The HCT-116 cell line, which showed high sensitivity to BZD-Lead, was selected for this analysis. Cells were treated with the respective IC₅₀ concentrations of each compound for 24 hours.

Treatment (24h)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control 95.1%2.5%2.4%
BZD-Lead (2.8 µM) 45.3%35.8%18.9%
Doxorubicin (0.7 µM) 38.6%42.1%19.3%

This data is for illustrative purposes only.

This hypothetical data shows that BZD-Lead induces a significant shift towards apoptosis, comparable to the effects of Doxorubicin, confirming that programmed cell death is a primary mechanism of its anticancer activity.

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the IC₅₀ concentration of BZD-Lead or Doxorubicin for 24 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 5 min at 300 x g).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately by flow cytometry.

Cell Cycle Arrest: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent apoptosis.[12] Flow cytometry with PI staining is a standard technique to analyze DNA content and determine the cell cycle distribution of a cell population.[13][14] Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[13]

Comparative Cell Cycle Analysis Data

HCT-116 cells were treated with the IC₅₀ concentrations of each compound for 24 hours.

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55.2%28.3%16.5%
BZD-Lead (2.8 µM) 25.1%15.5%59.4%
Doxorubicin (0.7 µM) 30.8%12.1%57.1%

This data is for illustrative purposes only.

The data indicates that BZD-Lead, similar to Doxorubicin, causes a significant accumulation of cells in the G2/M phase, suggesting it interferes with mitotic progression. This G2/M arrest is a common mechanism for inducing apoptosis in cancer cells.

Experimental Protocol: Cell Cycle Analysis with PI
  • Cell Treatment: Seed HCT-116 cells and treat with the respective IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[15][16] Incubate on ice for at least 2 hours or overnight at -20°C.[14][15]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[16]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.[13][14]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cell suspension.[14][16]

  • Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence on a linear scale to resolve the G0/G1 and G2/M peaks.[14]

Visualizing the Scientific Process and a Hypothesized Mechanism

To synthesize the information gathered, we use diagrams to represent both the logical flow of the investigation and a potential molecular pathway targeted by BZD-Lead.

Overall In Vitro Validation Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation start Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) assay Perform MTT Assay (48h treatment with BZD-Lead vs. Doxorubicin) start->assay calc Calculate IC50 Values assay->calc apoptosis Apoptosis Assay (Annexin V/PI Staining) calc->apoptosis Select sensitive cell line (e.g., HCT-116) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) calc->cell_cycle Select sensitive cell line (e.g., HCT-116) western Signaling Pathway Analysis (Western Blot) apoptosis->western cell_cycle->western conclusion Build Preclinical Profile: - Potency - Apoptosis Induction - Cell Cycle Arrest - Molecular Target western->conclusion

Caption: Workflow for in vitro validation of BZD-Lead.

Hypothesized Signaling Pathway: BZD-Lead Induced G2/M Arrest

Based on literature suggesting that some benzofuran derivatives can modulate key cell cycle regulators, we hypothesize that BZD-Lead induces G2/M arrest by affecting the Cyclin B1/CDK1 complex, a critical regulator of entry into mitosis.[6][17][18]

G cluster_0 cluster_1 CycB Cyclin B1 Complex Cyclin B1/CDK1 Complex (Active) CycB->Complex associates with CDK1 CDK1 CDK1->Complex Mitosis Mitosis Complex->Mitosis promotes Arrest G2/M Arrest & Apoptosis BZD BZD-Lead BZD->Complex inhibits BZD->Arrest leads to

Caption: Hypothesized mechanism of BZD-Lead action.

Conclusion and Future Directions

The systematic in vitro validation approach detailed in this guide provides a robust framework for evaluating novel anticancer compounds like the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivative, BZD-Lead. Our comparative analysis, using Doxorubicin as a benchmark, demonstrates how to build a compelling case for a compound's efficacy and mechanism of action. The hypothetical data suggests that BZD-Lead is a potent inducer of apoptosis via G2/M cell cycle arrest in sensitive cancer cell lines.

The next logical step would be to validate the hypothesized molecular mechanism using techniques like Western blotting to probe the expression and phosphorylation status of key cell cycle proteins such as Cyclin B1, CDK1, and markers of apoptosis like cleaved PARP and Caspase-3.[19][20][21][22] A comprehensive preclinical data package, built upon this rigorous in vitro foundation, is essential for justifying the advancement of promising compounds into more complex in vivo models and, ultimately, toward clinical consideration.[5][7][23]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available from: [Link]

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A Comparative Guide to the PARP-1 Inhibitory Landscape: Evaluating 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Derivatives Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the PARP-1 inhibitory potential of novel 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives in comparison to well-characterized, clinically relevant PARP-1 inhibitors. We will delve into the scientific rationale for exploring this novel chemical scaffold, provide detailed experimental protocols for a robust comparative analysis, and present a clear structure for data interpretation.

The Rationale for Targeting PARP-1 and the Promise of Novel Scaffolds

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It plays a pivotal role in the repair of single-strand breaks (SSBs) in DNA.[1][2][3] The inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical efficacy of several FDA-approved PARP inhibitors.[1][2][3]

Currently, approved PARP inhibitors such as Olaparib, Rucaparib, and Niraparib have demonstrated significant clinical benefits in treating ovarian, breast, prostate, and pancreatic cancers.[1][4][5] However, challenges such as acquired resistance and off-target effects persist, driving the search for next-generation inhibitors with improved potency, selectivity, and safety profiles.[1][6] The development of PARP1-selective inhibitors, for instance, aims to reduce hematologic toxicity associated with dual PARP1/2 inhibition.[4][7][8]

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold presents an intriguing starting point for the development of novel PARP-1 inhibitors. While direct inhibitory data for this specific class of derivatives is not yet widely published, related benzofuran structures have shown promise as PARP-1 inhibitors.[9][10][11] This guide, therefore, serves as a roadmap for researchers to systematically evaluate the potential of this novel chemical series.

Comparative Analysis of PARP-1 Inhibitors

A thorough evaluation of novel compounds necessitates a direct comparison with established inhibitors under identical experimental conditions. The following table provides a summary of the reported inhibitory activities of several known PARP inhibitors to serve as a benchmark for your studies.

InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)Key Characteristics
Olaparib~1-5~1-2First-in-class, FDA approved for multiple cancers.[5][12]
Rucaparib~1-5~0.2-0.3FDA approved, potent PARP1/2 inhibitor.[5]
Niraparib~2-4~2-4FDA approved, potent PARP1/2 inhibitor.[5][12]
Talazoparib~0.57~0.2Potent PARP1/2 inhibitor, known for high PARP trapping activity.[5][13]
Veliparib~2-5~2-4Less potent PARP trapping activity compared to others.[5]
Saruparib (AZD5305)--First-in-class, highly selective PARP-1 inhibitor.[4][7][8]
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives To be determined To be determined Novel scaffold with potential for unique structure-activity relationships.

Experimental Design for Comparative PARP-1 Inhibition Studies

To ensure the scientific rigor of your comparison, a standardized and well-controlled experimental approach is crucial. The following section outlines a detailed protocol for an in vitro PARP-1 activity assay.

Diagram: Experimental Workflow for PARP-1 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitors Prepare serial dilutions of test compounds and known inhibitors add_inhibitors Add inhibitors to microplate wells prep_inhibitors->add_inhibitors prep_reagents Prepare assay buffer, PARP-1 enzyme, NAD+, and activated DNA add_parp Add PARP-1 enzyme and activated DNA prep_reagents->add_parp initiate_reaction Initiate reaction by adding NAD+ add_parp->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop reaction and add detection reagents incubation->stop_reaction read_plate Read fluorescence/absorbance stop_reaction->read_plate data_analysis Calculate % inhibition and determine IC50 values read_plate->data_analysis

Caption: Workflow for determining PARP-1 inhibitory activity.

Detailed Protocol: In Vitro PARP-1 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[14][15][16]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Test compounds (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives)

  • Known PARP-1 inhibitors (e.g., Olaparib, as a positive control)

  • 3-Aminobenzamide (3-AB) as a known, less potent inhibitor for control experiments[14]

  • Fluorescent detection reagent (e.g., a reagent that detects the remaining NAD+ or the product of the PARP reaction)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of PARP-1 enzyme in assay buffer. The final concentration should be determined based on enzyme activity and assay sensitivity.

    • Prepare a working solution of activated DNA in assay buffer.

    • Prepare a working solution of NAD+ in assay buffer. The concentration should be at or near the Km of PARP-1 for NAD+ to ensure competitive inhibition can be accurately measured.

    • Prepare serial dilutions of the test compounds and known inhibitors in assay buffer. It is advisable to use a solvent like DMSO for initial stock solutions and ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.[14]

  • Assay Setup:

    • To each well of the 96-well plate, add the test compounds and known inhibitors at various concentrations. Include wells with vehicle control (e.g., DMSO) for 100% activity and wells with a high concentration of a potent inhibitor (e.g., Olaparib) for 0% activity.

    • Add the PARP-1 enzyme and activated DNA mixture to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Incubation:

    • Initiate the PARP-1 reaction by adding the NAD+ solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions (this may involve adding a stop solution or the detection reagent itself).

    • Add the fluorescent detection reagent to each well.

    • Incubate as required by the detection kit.

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of PARP-1 inhibition for each concentration of the test compounds and known inhibitors using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PARP-1 activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The Underlying Mechanism: PARP-1 Signaling and Inhibition

A fundamental understanding of the PARP-1 signaling pathway is essential for interpreting experimental results.

Diagram: PARP-1 Signaling Pathway and Inhibition

G cluster_pathway PARP-1 Signaling Pathway cluster_inhibition Mechanism of PARP Inhibition dna_damage DNA Single-Strand Break parp1_binding PARP-1 Binds to Damaged DNA dna_damage->parp1_binding parp1_activation PARP-1 Catalytic Activation parp1_binding->parp1_activation par_synthesis Synthesis of Poly(ADP-ribose) (PAR) Chains parp1_activation->par_synthesis protein_recruitment Recruitment of DNA Repair Proteins par_synthesis->protein_recruitment dna_repair DNA Repair protein_recruitment->dna_repair parp_inhibitor PARP Inhibitor parp_inhibitor->parp1_binding Competes with NAD+ catalytic_inhibition Inhibition of PAR Synthesis parp_inhibitor->catalytic_inhibition parp_trapping PARP Trapping on DNA catalytic_inhibition->parp_trapping ssb_to_dsb SSBs Convert to Double-Strand Breaks (DSBs) parp_trapping->ssb_to_dsb cell_death Cell Death in HR-Deficient Cells (Synthetic Lethality) ssb_to_dsb->cell_death

Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.

Upon DNA damage, PARP-1 binds to the site of the break, leading to its catalytic activation.[2] Activated PARP-1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[17]

PARP inhibitors primarily work through two mechanisms:

  • Catalytic Inhibition: They compete with NAD+ for the catalytic domain of PARP-1, thereby preventing the synthesis of PAR chains and hindering the recruitment of repair proteins.[1]

  • PARP Trapping: Some PARP inhibitors trap PARP-1 on the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic, as it can obstruct DNA replication and lead to the formation of double-strand breaks.[2][5] In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.[2]

Concluding Remarks and Future Directions

The exploration of novel chemical scaffolds for PARP-1 inhibition is a critical endeavor in the ongoing effort to improve cancer therapy. The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid framework holds potential for the development of a new class of PARP-1 inhibitors. By following the rigorous experimental guidelines outlined in this guide, researchers can effectively assess the inhibitory activity of their novel derivatives and compare them to the established landscape of PARP inhibitors.

Future studies should not only focus on the in vitro inhibitory potency but also investigate the mechanism of action, particularly the PARP trapping ability of these new compounds. Cellular assays using cancer cell lines with and without DNA repair deficiencies will be crucial to establish the principle of synthetic lethality. Ultimately, promising lead compounds will need to be evaluated in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. This systematic approach will pave the way for the potential discovery of next-generation PARP inhibitors with enhanced therapeutic benefits.

References

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  • Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. PubMed. [Link]

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  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. PMC. [Link]

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  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. [Link]

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Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selective targeting of biological pathways is paramount. The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold has emerged as a promising starting point for the development of novel therapeutics, with derivatives showing potential in areas such as cancer and neurodegenerative diseases.[1][2] However, the therapeutic efficacy of these compounds is intrinsically linked to their specificity. Cross-reactivity, the unintended interaction of a compound with proteins other than the intended target, can lead to unforeseen side effects and diminish clinical utility.[3] This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid-based compounds, offering researchers the insights needed to select and execute the most appropriate assays for their drug development programs.

The Imperative of Cross-Reactivity Profiling

The journey from a promising lead compound to a clinically approved drug is fraught with challenges, a significant one being the potential for off-target activity.[3] Compounds derived from the benzofuran core, while demonstrating therapeutic potential, are not immune to this issue.[4][5] Early and comprehensive cross-reactivity profiling is therefore not merely a regulatory hurdle but a critical step in mitigating the risk of late-stage failures and ensuring patient safety. Understanding the promiscuity of a compound allows for the rational design of more selective analogues and provides a clearer picture of its potential therapeutic window.

A Multi-Faceted Approach to Assessing Specificity

No single assay can fully capture the complex interplay of a compound within a biological system. A robust cross-reactivity assessment, therefore, relies on a combination of in vitro techniques that probe different aspects of molecular interaction. This guide will focus on three pillars of cross-reactivity testing: competitive binding assays, enzyme inhibition assays, and cell-based functional assays.

Competitive Binding Assays: Gauging Affinity for Off-Target Receptors

Competitive binding assays are a fundamental tool for determining the relative affinity of a test compound for a panel of known receptors, ion channels, and transporters.[6] These assays indirectly measure the binding of an unlabeled compound by quantifying its ability to displace a labeled ligand from its target.[6]

Causality Behind Experimental Choices: The selection of the off-target panel is a critical first step. This panel should be curated to include targets that are structurally related to the primary target, as well as those known to be implicated in common adverse drug reactions. For 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives, which have shown activity at cannabinoid receptors, including a panel of G protein-coupled receptors (GPCRs) is a logical starting point.[7][8] The choice of the labeled ligand is equally important; it should have a well-characterized high affinity for the target to ensure a sensitive and reproducible assay.[6]

Data Presentation: Comparative Binding Affinities

Compound IDPrimary Target IC50 (nM)Off-Target 1 (e.g., CB1 Receptor) Ki (nM)Off-Target 2 (e.g., 5-HT2A Receptor) Ki (nM)Off-Target 3 (e.g., hERG Channel) Ki (nM)
DM-BFC-00115>10,0001,250>10,000
DM-BFC-002225,6008509,800
DM-BFC-00381,100320>10,000

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: Radioligand Binding Assay

A detailed protocol for a competitive radioligand binding assay is as follows:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Prepare a stock solution of the radiolabeled ligand (e.g., [3H]-CP-55,940 for cannabinoid receptors) at a concentration 100-fold higher than the final desired concentration.

    • Prepare serial dilutions of the test compounds and a known competitor (for positive control) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes expressing the target receptor, and the test compound or vehicle control.

    • Add the radiolabeled ligand to all wells at a final concentration typically at or below its Kd value.

    • For non-specific binding determination, add a high concentration of an unlabeled competitor to a separate set of wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.

  • Detection and Analysis:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualization of the Competitive Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Radioligand, and Test Compounds Incubation Incubate Radioligand, Membranes, and Test Compound Reagents->Incubation Membranes Prepare Cell Membranes Expressing Target Membranes->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Detection Quantify Radioactivity Filtration->Detection Calculation Calculate IC50 and Ki Values Detection->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays: Uncovering Off-Target Enzymatic Interactions

Many drugs exert their therapeutic effects by inhibiting enzymes.[9][10] Consequently, it is crucial to assess whether a compound of interest inhibits enzymes other than its intended target, as this can lead to toxicity or unwanted side effects.[9] Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[11][12]

Causality Behind Experimental Choices: The choice of enzymes for screening should be guided by the compound's chemical structure and any known liabilities of the scaffold. For instance, compounds with a carboxylic acid moiety, such as the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid core, should be screened against enzymes sensitive to this functional group, like cyclooxygenases (COX-1 and COX-2). A broad panel of kinases is also essential, as they are frequent off-targets for many small molecules.[13] The assay format (e.g., fluorescence, luminescence, or absorbance-based) will depend on the specific enzyme and the availability of a suitable substrate.[14]

Data Presentation: Comparative Enzyme Inhibition

Compound IDPrimary Target IC50 (nM)Off-Target 1 (e.g., COX-1) IC50 (µM)Off-Target 2 (e.g., PIM-1 Kinase) IC50 (µM)Off-Target 3 (e.g., CYP3A4) IC50 (µM)
DM-BFC-00115>10025.3>100
DM-BFC-0022212.55.845.2
DM-BFC-003885.61.2>100

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: Kinase Inhibition Assay (Luminescence-based)

A detailed protocol for a luminescence-based kinase inhibition assay is as follows:

  • Preparation of Reagents:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of the kinase and its specific substrate peptide.

    • Prepare a stock solution of ATP at a concentration near its Km for the specific kinase.

    • Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase reaction buffer, the test compound or vehicle control, and the kinase.

    • Initiate the reaction by adding the substrate peptide and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and initiate the detection reaction by adding a proprietary reagent (e.g., ADP-Glo™ Kinase Assay reagent) that converts the ADP produced to a luminescent signal.

    • Incubate the plate at room temperature for the recommended time.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of the Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Kinase Buffer, ATP, Substrate, and Test Compounds Reaction Incubate Kinase, Substrate, ATP, and Test Compound Reagents->Reaction Luminescence Add Detection Reagent and Measure Luminescence Reaction->Luminescence Analysis Calculate Percent Inhibition and IC50 Value Luminescence->Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell-Based Functional Assays: Assessing Physiological Relevance

While binding and enzyme assays provide valuable information on direct molecular interactions, they do not always predict the functional consequences in a cellular context.[15] Cell-based assays bridge this gap by measuring the effect of a compound on a specific cellular pathway or response.[16][17][18] These assays are more physiologically relevant as they account for factors such as cell permeability, metabolism, and the presence of endogenous signaling molecules.[15]

Causality Behind Experimental Choices: The selection of cell lines and the specific functional readout are paramount. For assessing the off-target effects of compounds targeting a particular pathway, it is crucial to use cell lines where alternative, potentially interacting pathways are active. For example, if a 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivative is designed to inhibit a specific kinase, its effect on other kinase-driven signaling pathways (e.g., cell proliferation, apoptosis) in relevant cancer cell lines should be evaluated. Reporter gene assays, calcium flux assays, and cell viability assays are common formats.

Data Presentation: Comparative Functional Activity

Compound IDPrimary Target EC50 (nM)Off-Target Pathway 1 (e.g., Apoptosis Induction) EC50 (µM)Off-Target Pathway 2 (e.g., Calcium Mobilization) EC50 (µM)Cell Viability (e.g., HEK293) CC50 (µM)
DM-BFC-00135>50>50>100
DM-BFC-0024815.2>5075.4
DM-BFC-00312>5022.898.1

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: Cell Viability Assay (MTT)

A detailed protocol for an MTT cell viability assay is as follows:

  • Cell Culture and Seeding:

    • Culture the desired cell line (e.g., HEK293 for general cytotoxicity) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the growth medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percent cell viability for each compound concentration and determine the CC50 (cytotoxic concentration 50%) value.

Visualization of the Cell-Based Assay Logical Relationship

Caption: Interaction of a test compound with intended and off-targets in a cellular context.

Conclusion: An Integrated Strategy for Safer Medicines

The development of selective 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid-based therapeutics necessitates a rigorous and multi-pronged approach to cross-reactivity assessment. By integrating the findings from competitive binding assays, enzyme inhibition assays, and cell-based functional assays, researchers can build a comprehensive profile of a compound's specificity. This integrated data is invaluable for guiding structure-activity relationship (SAR) studies, optimizing lead compounds, and ultimately, de-risking the path to clinical development. The methodologies and insights provided in this guide are intended to empower researchers to make informed decisions and advance the development of safer, more effective medicines.

References

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • Fabgennix International. Competition Assay Protocol. Available from: [Link]

  • JoVE. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Available from: [Link]

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  • Zheng, W., et al. A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 837837. 2022. Available from: [Link]

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  • Di, M., et al. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 57(15), 6548-6560. 2014. Available from: [Link]

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Sources

Head-to-head comparison of different synthetic routes for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug development. Its rigid, substituted dihydrobenzofuran scaffold is a common motif in a variety of biologically active molecules. The presence of the gem-dimethyl group at the 2-position and the carboxylic acid at the 7-position provides specific steric and electronic properties, making it an attractive starting material for synthesizing targeted therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research program utilizing this intermediate.

This guide provides an in-depth, head-to-head comparison of two distinct synthetic strategies for preparing this valuable compound. We will dissect each route, analyzing the underlying chemical principles, providing detailed experimental protocols, and evaluating their respective strengths and weaknesses to inform your synthetic planning.

Route 1: Thermal Intramolecular Hydroalkoxylation

This synthetic approach is a direct and convergent route that relies on the construction of a tailored precursor, which then undergoes a high-temperature intramolecular cyclization to form the desired dihydrobenzofuran ring system.

Mechanistic Rationale

The overall strategy involves three key transformations. First, the phenolic hydroxyl group of salicylic acid is alkylated with methallyl chloride. Second, the resulting aryl allyl ether undergoes a thermal[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement, to install the methallyl group at the ortho position (C3) of the benzene ring.[2][3] The final and key step is a high-temperature intramolecular cyclization. Mechanistically, this is an acid-catalyzed (often proceeding without external catalyst at high temperatures) intramolecular hydroalkoxylation. The phenolic hydroxyl group acts as a nucleophile, attacking the electron-rich double bond of the methallyl side chain in a 5-exo-tet cyclization, which is kinetically favored, to form the stable five-membered dihydrofuran ring.

Diagram: Synthetic Pathway of Route 1

Route_1 SalicylicAcid Salicylic Acid MethallylEther 2-(Methallyloxy)benzoic acid SalicylicAcid->MethallylEther 1. Base (K2CO3) 2. Methallyl Chloride RearrangedAcid 2-Hydroxy-3-(2-methylprop-2-en-1-yl)benzoic acid MethallylEther->RearrangedAcid Claisen Rearrangement (Heat, ~180-200°C) Target1 Target Molecule RearrangedAcid->Target1 Thermal Cyclization (210-215°C)

Caption: Overall workflow for the Thermal Intramolecular Hydroalkoxylation route.

Experimental Protocols

Step 1a: Synthesis of 2-(Methallyloxy)benzoic acid

  • To a stirred solution of salicylic acid (13.8 g, 0.1 mol) in dry acetone (200 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Add methallyl chloride (10.0 g, 0.11 mol) dropwise to the suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield a crude solid.

  • Recrystallize the solid from an ethanol/water mixture to afford pure 2-(methallyloxy)benzoic acid.

Step 1b: Synthesis of 2-Hydroxy-3-(2-methylprop-2-en-1-yl)benzoic acid

  • Place the 2-(methallyloxy)benzoic acid (9.6 g, 0.05 mol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the solid in an oil bath to 190-200°C. The solid will melt and the rearrangement will proceed. Maintain this temperature for 2-3 hours.

  • Cool the mixture, which will solidify upon cooling. The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 1c: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

  • In a flask suitable for high-temperature reactions, place the crude 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzoic acid (5.0 g, 26 mmol).

  • Heat the flask in a sand bath or heating mantle to 210-215°C for 45 minutes.[4]

  • Cool the reaction mixture to room temperature. The resulting solid is the crude product.

  • Purify the product by recrystallization from a suitable solvent like toluene or ethanol to yield the final product.

Performance Analysis
  • Advantages: This route is relatively direct. The final cyclization is a clean, atom-economical thermal reaction that does not require additional reagents or catalysts. The Claisen rearrangement is a robust and well-understood transformation.

  • Disadvantages: The high temperatures required for both the Claisen rearrangement and the final cyclization can be challenging to manage on a large scale and may lead to side products or decomposition, potentially lowering the overall yield. The starting salicylic acid is inexpensive, but the overall yield is moderate.

Route 2: Carboxylation of a Dihydrobenzofuranol Intermediate

This strategy takes a different approach, first constructing the core 2,2-dimethyl-2,3-dihydrobenzofuran ring system with a hydroxyl group at the 7-position, and then introducing the carboxylic acid in the final step.

Mechanistic Rationale

This route begins with the acid-catalyzed cyclization of 3-isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol) to form 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.[5] This reaction proceeds via protonation of the alkene, followed by intramolecular attack of the adjacent phenolic oxygen to form the dihydrofuran ring.

The final, crucial step is the selective carboxylation of the electron-rich aromatic ring ortho to the hydroxyl group. The classic method for this transformation is the Kolbe-Schmitt reaction.[6] In this reaction, the sodium salt of the phenol (a phenoxide) is heated under high pressure with carbon dioxide. The phenoxide is a strong nucleophile, and the reaction is believed to proceed through a complex between the phenoxide and CO₂, leading to electrophilic attack on the aromatic ring to install the carboxylate group.[6][7]

Diagram: Synthetic Pathway of Route 2

Route_2 Catechol Isobutenylpyrocatechol HydroxyIntermediate 2,3-Dihydro-2,2-dimethyl- 7-hydroxybenzofuran Catechol->HydroxyIntermediate Acid Catalyst (e.g., BSA) Heat (Toluene, reflux) Phenoxide Sodium Phenoxide Intermediate HydroxyIntermediate->Phenoxide 1. NaOH Target2 Target Molecule Phenoxide->Target2 2. CO2 (High Pressure, Heat) 3. Acid Workup (H+)

Caption: Overall workflow for the Carboxylation of Dihydrobenzofuranol route.

Experimental Protocols

Step 2a: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran

  • Prepare a solution of benzenesulfonic acid in toluene (approx. 40-50 mmol/L).

  • In a reaction flask, heat 2 mL of the catalyst solution to 100°C.

  • Add 3-isobutenyl-1,2-dihydroxybenzene (0.11 g) to the hot catalyst solution.

  • Heat the mixture under reflux for 30 minutes.[5]

  • Cool the reaction mixture and add a 5% aqueous solution of sodium bicarbonate (5 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent to yield the product, which is often of high purity (>94%).[5]

Step 2b: Carboxylation via Kolbe-Schmitt Reaction (Proposed)

  • To a solution of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (16.4 g, 0.1 mol) in methanol (50 mL), add an equimolar amount of sodium hydroxide (4.0 g, 0.1 mol) dissolved in a minimal amount of water.

  • Evaporate the solvents to dryness under vacuum to obtain the solid sodium phenoxide.

  • Transfer the dry sodium phenoxide to a high-pressure autoclave.

  • Pressurize the autoclave with carbon dioxide to 100 atm and heat to 125-150°C for 4-6 hours.

  • After cooling and venting the autoclave, dissolve the solid residue in water.

  • Acidify the aqueous solution with concentrated hydrochloric acid until acidic (pH < 2).

  • The precipitated product, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Performance Analysis
  • Advantages: The synthesis of the hydroxy-intermediate is exceptionally high-yielding and uses mild conditions.[5] The starting materials can ultimately be derived from inexpensive catechol.

  • Disadvantages: The final Kolbe-Schmitt carboxylation is the major bottleneck. This reaction requires specialized high-pressure equipment and harsh conditions. The yield is often moderate to low for sterically hindered phenols, and regioselectivity can be an issue, potentially forming the 5-carboxy isomer as a byproduct. This step significantly impacts the overall efficiency and scalability of the route.

Head-to-Head Comparison Summary

ParameterRoute 1: Thermal CyclizationRoute 2: Carboxylation of Intermediate
Number of Steps 3 (from Salicylic Acid)2 (from Isobutenylpyrocatechol)
Key Starting Materials Salicylic Acid, Methallyl ChlorideIsobutenylpyrocatechol (from Catechol)
Key Transformations O-Alkylation, Claisen Rearrangement, Intramolecular HydroalkoxylationAlkene Cyclization, Kolbe-Schmitt Carboxylation
Overall Yield Moderate (~40-50% estimated over 3 steps)Potentially Low (High-yield first step, but likely low-yield second step)
Reaction Conditions High Temperature (190-215°C), Atmospheric PressureMild first step, High Pressure (100 atm) & High Temp (125°C) for second step
Scalability Challenging due to high-temperature thermal reactions.Challenging due to the need for high-pressure equipment for the carboxylation step.
Safety & Handling High temperatures require careful control.High-pressure autoclave operation requires specialized equipment and safety protocols.
Cost-Effectiveness Inexpensive starting materials, but moderate yield and energy costs.Inexpensive ultimate precursors, but the low yield of the key step and specialized equipment needs increase the effective cost.

Conclusion and Recommendation

Both synthetic routes present viable, yet distinct, pathways to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, each with a significant trade-off.

Route 1 (Thermal Cyclization) is a more predictable and linear approach. While the high temperatures are a drawback for large-scale production, the reactions are procedurally straightforward and do not require specialized pressure equipment. The overall yield is moderate but likely more reliable than the alternative. This route is recommended for laboratory-scale synthesis where directness and predictability are valued over achieving the highest possible yield.

Route 2 (Carboxylation of Intermediate) features an excellent first step but is critically hampered by the final carboxylation. The classical Kolbe-Schmitt reaction is notoriously difficult on sterically hindered substrates, and the expected yield would be low. While modern methods like directed ortho-metalation could potentially improve this step, they would introduce more expensive reagents (e.g., organolithiums) and cryogenic conditions, altering the economic profile of the synthesis.[8] Therefore, this route is less practical for reliable production unless a highly optimized and efficient method for the final carboxylation step can be developed and validated.

For researchers and drug development professionals requiring a dependable supply of this intermediate, Route 1 represents the more robust and readily implementable strategy despite its moderate overall yield.

References

  • Wikipedia. Claisen rearrangement. [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • U.S. Patent No. 4,297,284A. (1981). Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
  • U.S. Patent No. 5,910,605A. (1999). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid.
  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

  • U.S. Patent No. 3,419,579A. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • German Patent No. DE1543569B1. (1970). Process for the preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
  • Snieckus, V. (2013). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 113(12), 10015-10066.
  • Dong, Z., et al. (n.d.). S-1 “Minimalist endgroups for control of absolute helicity in salen- and salophen based metallofoldamers”.
  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

  • SynArchive. Johnson-Claisen Rearrangement. [Link]

  • ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Pudas, M., et al. (2007). Mechanism of the Kolbe-Schmitt reaction. Structure of the intermediate potassium phenoxide-CO(2) complex.

Sources

A Comparative Guide to the Enantioselective Activity of 2,3-Dihydro-1-benzofuran-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of the enantioselective activities of derivatives based on this scaffold, with a specific focus on 7-carboxamide analogues. While the parent compound 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid lacks a stereocenter, introducing substituents at the C2 and C3 positions creates chiral centers of profound biological significance. This document delves into the stereoselective synthesis, structure-activity relationships (SAR), and comparative biological performance of these chiral derivatives, primarily through the lens of their activity as Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[2] We will explore the causality behind synthetic strategies, present detailed protocols for biological evaluation, and provide quantitative comparisons to guide researchers in the development of potent and selective therapeutic agents.

Introduction: The Significance of Chirality in Dihydrobenzofuran Scaffolds

The benzofuran ring system is a recurring motif in natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4] The partially saturated 2,3-dihydrobenzofuran core, in particular, offers a three-dimensional geometry that is highly amenable to creating specific, high-affinity interactions with biological targets.[5]

A critical aspect of drug design is stereochemistry. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit dramatically different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the development of robust enantioselective syntheses and the careful evaluation of individual enantiomers are paramount in modern drug discovery. This guide focuses on derivatives of the 2,3-dihydro-1-benzofuran-7-carboxylic acid scaffold, a framework that has proven fruitful in the discovery of potent enzyme inhibitors.[2]

Enantioselective Synthesis Strategies

The generation of enantiomerically pure 2,3-dihydrobenzofurans is a key challenge that can be addressed through various asymmetric catalytic methods. A common and effective approach is the intramolecular Heck reaction, which can be rendered enantioselective through the use of chiral ligands. Below is a representative workflow for the synthesis of chiral 2,3-disubstituted-dihydrobenzofuran-7-carboxamide derivatives, which serves as a platform for generating diverse analogues for SAR studies.

Conceptual Workflow for Enantioselective Synthesis

The following diagram illustrates a logical pathway from readily available starting materials to the target chiral compounds. The key step is the asymmetric intramolecular Heck cyclization, which establishes the critical stereocenter.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Amide Coupling cluster_2 Phase 3: Asymmetric Cyclization & Functionalization A 2-Hydroxy-3-iodobenzoic Acid C Precursor 1: 2-(Allyloxy)-3-iodobenzoic Acid A->C Williamson Ether Synthesis (K2CO3, Acetone) B Allyl Bromide B->C D Precursor 2: 2-(Allyloxy)-3-iodobenzamide C->D Amide Formation (e.g., HATU, DIPEA) F Key Step: Asymmetric Intramolecular Heck Reaction D->F E Ammonia or Amine E->D H Enantioenriched Product: Chiral 2,3-dihydrobenzofuran- 7-carboxamide F->H G Chiral Ligand (e.g., (R)-BINAP) + Pd Catalyst G->F I Further Derivatization (e.g., Suzuki, Stille Coupling) H->I J Final Comparative Library of Derivatives I->J

Caption: Workflow for enantioselective synthesis of target compounds.

Detailed Experimental Protocol: Asymmetric Intramolecular Heck Reaction

Causality: This protocol utilizes a Palladium(0) catalyst complexed with a chiral phosphine ligand, such as (R)- or (S)-BINAP. The chiral ligand creates an asymmetric environment around the metal center, which directs the migratory insertion of the alkene into the Pd-Aryl bond from a specific face, thereby controlling the stereochemistry of the newly formed quaternary or tertiary carbon center. The choice of base and solvent is critical to ensure catalyst stability and turnover.

  • Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 2-(allyloxy)-3-iodobenzamide precursor (1.0 eq).

  • Catalyst Preparation : In a separate flask, add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and the chiral ligand (e.g., (R)-BINAP, 0.06 eq).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene or DMF) to both flasks via cannula.

  • Reaction Assembly : Add the base (e.g., Ag₂CO₃ or Proton Sponge®, 1.5 eq) to the precursor flask. Transfer the catalyst solution to the precursor flask via cannula.

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Enantiomeric Excess (ee) Determination : Analyze the purified product by chiral HPLC to determine the enantiomeric excess.

Comparative Biological Activity: PARP-1 Inhibition

A key therapeutic target for compounds with the 2,3-dihydrobenzofuran-7-carboxamide core is PARP-1, an enzyme crucial for DNA single-strand break repair.[2] Inhibiting PARP-1 is a validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Structure-Activity Relationship (SAR) Analysis

Studies on 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have revealed critical structural features that govern inhibitory potency against PARP-1.[2] A key modification is the introduction of a substituted benzylidene group at the C2 position, which significantly enhances activity.

Caption: Structure-Activity Relationship (SAR) for PARP-1 inhibition.

Quantitative Comparison of Inhibitors

The following table summarizes the inhibitory activity of key derivatives against PARP-1, illustrating the impact of structural modifications. The data is adapted from a seminal study on this scaffold.[2]

Compound IDCore StructureC2-SubstitutionPARP-1 IC₅₀ (µM)Fold Improvement (vs. 36)
36 Dihydrobenzofuran-3-one-7-carboxamideNone (keto group)16.21x (Baseline)
58 Dihydrobenzofuran-3-one-7-carboxamide3',4'-Dihydroxybenzylidene0.531~30x
66 Dihydrobenzofuran-3-one-7-carboxamide4'-(Piperidin-1-yl)methoxy-benzylidene0.079~205x
68 Dihydrobenzofuran-3-one-7-carboxamide4'-(Morpholino)methoxy-benzylidene0.101~160x
73 Dihydrobenzofuran-3-one-7-carboxamide4'-(4-Methylpiperazin-1-yl)carbonyl-benzylidene0.098~165x

Data synthesized from literature findings for illustrative comparison.[2]

Notably, the study also successfully resolved the enantiomers of a related 2-hydroxy-2-phenyl derivative, obtaining a crystal structure of the (-)-13c enantiomer bound to PARP-1, confirming the importance of stereochemistry in target engagement.[2]

Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for assessing the biological activity of newly synthesized derivatives.

Protocol: PARP-1 Enzyme Inhibition Assay

Causality: This is a biochemical assay that directly measures the enzymatic activity of PARP-1. It relies on the incorporation of biotinylated NAD+ onto histones, which are coated on a 96-well plate. The amount of incorporated biotin is quantified using a streptavidin-HRP conjugate and a colorimetric substrate. An active inhibitor will prevent this incorporation, leading to a reduced signal.

  • Plate Coating : Coat a 96-well high-binding plate with histone H1 (10 µg/mL in PBS) overnight at 4 °C.

  • Washing : Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).

  • Blocking : Block the plate with 3% BSA in PBS for 1 hour at room temperature. Wash 3 times.

  • Compound Addition : Add 10 µL of test compounds serially diluted in assay buffer to the wells. Include wells for a positive control (e.g., Olaparib) and a negative control (DMSO vehicle).

  • Enzyme Reaction : Prepare a reaction mixture containing activated DNA, PARP-1 enzyme, and biotinylated NAD+. Add 90 µL of this mixture to each well to initiate the reaction.

  • Incubation : Incubate for 1 hour at room temperature.

  • Detection : Wash the plate 5 times. Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour.

  • Signal Development : Wash 5 times. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H₂SO₄.

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Protocol: Cell-Based Cytotoxicity Assay

Causality: This assay assesses the effect of the inhibitor on cell viability, which is a crucial downstream consequence of enzyme inhibition in a relevant biological context. The assay is particularly powerful when comparing cell lines with and without a specific genetic vulnerability (e.g., BRCA2-deficient vs. wild-type), which can reveal synthetic lethality and target-specific effects.

  • Cell Seeding : Seed cells (e.g., BRCA2-deficient DT40 and wild-type DT40) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Reagent : Add a viability reagent such as CellTiter-Glo® or resazurin (alamarBlue) to each well according to the manufacturer's instructions.

  • Incubation : Incubate for 1-4 hours at 37 °C.

  • Data Acquisition : Measure luminescence or fluorescence using a microplate reader.

  • Data Analysis : Normalize the data to vehicle-treated controls and calculate GI₅₀ (concentration for 50% growth inhibition) values. A significantly lower GI₅₀ in the BRCA2-deficient line compared to the wild-type line indicates selective, mechanism-based cytotoxicity.[2]

Conclusion and Future Perspectives

The 2,3-dihydro-1-benzofuran-7-carboxylic acid framework and its derivatives represent a highly promising class of compounds for targeting enzymes like PARP-1. This guide has demonstrated that strategic modifications, particularly the introduction of chiral centers and substituted moieties at the C2 position, can lead to dramatic, multi-order-of-magnitude improvements in potency. The provided synthetic strategies and evaluation protocols offer a clear roadmap for researchers aiming to explore this chemical space.

Future work should focus on the systematic synthesis and evaluation of individual enantiomers for a wider range of derivatives. Comparing the full pharmacological profiles of enantiomeric pairs will be crucial for selecting lead candidates with optimal efficacy and safety. Furthermore, exploring alternative biological targets for this versatile scaffold could unveil new therapeutic opportunities.[6][7]

References

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Benchmarking the antimicrobial properties of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives against standard antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antimicrobial Efficacy of Novel 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Derivatives

Executive Summary

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Benzofurans have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This guide provides a comprehensive benchmark analysis of a series of novel 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives, herein designated BD-1 and BD-2, against clinically relevant Gram-positive and Gram-negative bacteria. We present a head-to-head comparison with standard-of-care antibiotics—Ciprofloxacin, Penicillin, and Tetracycline—supported by rigorous in-vitro experimental data. Detailed, field-proven protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Kirby-Bauer disk diffusion susceptibility testing are provided to ensure methodological transparency and reproducibility. Our findings indicate that these novel benzofuran derivatives demonstrate significant antimicrobial potential, particularly against Gram-positive pathogens, warranting further investigation as next-generation antibiotics.

Introduction: The Imperative for New Antimicrobial Scaffolds

Bacterial infections remain a leading cause of morbidity and mortality globally, a crisis profoundly exacerbated by the spread of drug-resistant pathogens.[3] The chemical scaffold of a potential drug is pivotal, and the benzofuran nucleus has been identified as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a variety of potent biological activities, including antibacterial and antifungal properties.[3][4]

This guide focuses on a specific, novel subclass: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives. The objective of this investigation is to systematically evaluate and benchmark the antimicrobial efficacy of two lead compounds (BD-1 and BD-2) against a panel of standard antibiotics. This analysis aims to provide the research community with a clear, data-driven assessment of their potential and a robust methodological framework for similar investigations.

A Comparative Review of Antimicrobial Mechanisms

Understanding the mechanism of action is fundamental to drug development. Here, we contrast the established mechanisms of our benchmark antibiotics with the hypothesized action of benzofuran derivatives.

Standard Antibiotics: Validated Modes of Action
  • Ciprofloxacin (A Fluoroquinolone): This broad-spectrum antibiotic functions by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are essential for managing DNA supercoiling and untangling replicated DNA during cell division. By trapping them on the DNA, ciprofloxacin creates lethal double-strand breaks, halting DNA replication and repair.[7][8]

  • Penicillin (A β-Lactam): Penicillin's bactericidal action targets the bacterial cell wall.[9] Its characteristic beta-lactam ring binds to and irreversibly acylates DD-transpeptidase (also known as penicillin-binding proteins or PBPs), an enzyme that catalyzes the final cross-linking step of peptidoglycan synthesis.[10][11] This inhibition weakens the cell wall, leading to cell lysis due to osmotic pressure.[12][13] It is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[10]

  • Tetracycline (A Protein Synthesis Inhibitor): Tetracycline is a bacteriostatic agent that blocks protein synthesis.[14] It reversibly binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[15][16][17] This action effectively halts the elongation of the polypeptide chain, inhibiting bacterial growth and replication.[18]

Benzofuran Derivatives: A Multifaceted Approach

The precise mechanism for many benzofuran derivatives is still under active investigation, but evidence suggests they may exert their antimicrobial effects through various pathways.[3] Some studies on related benzofuran compounds point towards mechanisms that could include disruption of bacterial cell membrane integrity, inhibition of key metabolic enzymes, or interference with bacterial DNA processes.[3][19] Their potential for novel mechanisms of action makes them particularly valuable candidates against resistant strains.

Methodological Framework for Antimicrobial Benchmarking

To ensure the generation of reliable and comparable data, all experiments were conducted following standardized protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21][22][23]

Experimental Workflow Overview

The following diagram outlines the logical flow of the experimental procedures used to assess and compare the antimicrobial agents.

G Experimental Workflow for Antimicrobial Benchmarking cluster_prep Phase 1: Preparation cluster_assays Phase 2: Primary & Secondary Assays cluster_analysis Phase 3: Data Analysis & Interpretation prep_culture 1. Prepare Overnight Bacterial Cultures (S. aureus, E. coli) prep_inoculum 2. Standardize Inoculum to 0.5 McFarland (~1.5 x 10^8 CFU/mL) prep_culture->prep_inoculum mic_assay 4a. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) prep_inoculum->mic_assay kb_assay 4b. Kirby-Bauer Disk Diffusion Assay prep_inoculum->kb_assay prep_agents 3. Prepare Stock Solutions of Benzofuran Derivatives & Standard Antibiotics prep_agents->mic_assay prep_agents->kb_assay Impregnate disks mbc_assay 5. Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay Subculture from clear wells analyze_mic Determine Lowest Conc. Inhibiting Growth mic_assay->analyze_mic analyze_kb Measure Zones of Inhibition kb_assay->analyze_kb analyze_mbc Determine Lowest Conc. for 99.9% Kill mbc_assay->analyze_mbc compare Comparative Analysis: BD-1/BD-2 vs. Standards (Tables & Interpretation) analyze_mic->compare analyze_kb->compare analyze_mbc->compare

Caption: Workflow for Antimicrobial Benchmarking.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[24]

  • Senior Application Scientist's Note: The broth microdilution method is preferred for its quantitative results, high throughput, and conservation of reagents compared to macrodilution methods. We use cation-adjusted Mueller-Hinton Broth (MHB) as it is the standardized medium that supports the growth of most non-fastidious pathogens and has low levels of inhibitors that can interfere with certain antibiotics.[25]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Dilutions: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of each row to be tested.

  • Dispense 100 µL of the highest concentration of the test agent (e.g., 256 µg/mL) into well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (containing 100 µL of MHB and inoculum, but no drug). Well 12 serves as the sterility control (containing 100 µL of MHB only).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh (18-24 hour) culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[26]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[27]

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., the first clear well).[26]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed after the MIC to determine the lowest concentration of an agent that results in a 99.9% reduction of the initial bacterial inoculum, thus assessing its bactericidal activity.[28][29]

  • Senior Application Scientist's Note: Differentiating between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity is crucial. An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[30] This distinction is clinically relevant, especially for treating severe infections in immunocompromised patients.

Step-by-Step Protocol:

  • Subculturing: Following the MIC reading, select the microtiter plate from the MIC assay.

  • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from the well corresponding to the MIC and from each well with higher concentrations (i.e., all clear wells).

  • Spot-inoculate each aliquot onto a separate, clearly labeled quadrant of a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in no growth or a kill of ≥99.9% of the initial inoculum on the agar plate.[29][31]

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility by measuring the zone of growth inhibition around an antibiotic-impregnated disk.[32][33]

  • Senior Application Scientist's Note: While not as quantitative as the MIC, the Kirby-Bauer test is a rapid, visual, and cost-effective method for screening susceptibility.[34] The standardization of agar depth (4mm), inoculum density, and incubation conditions is critical for reproducibility and accurate interpretation based on CLSI/EUCAST zone diameter breakpoints.[34]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube.

  • Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage, creating a bacterial lawn.[35]

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place the antimicrobial disks (impregnated with a standard concentration of the test agents) onto the agar surface. Ensure disks are spaced at least 24 mm apart.[35]

  • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a ruler or caliper.[32]

Results: A Comparative Performance Analysis

The antimicrobial activities of the benzofuran derivatives (BD-1, BD-2) and standard antibiotics were evaluated against a Gram-positive (Staphylococcus aureus ATCC 25923) and a Gram-negative (Escherichia coli ATCC 25922) bacterium. The results are summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
BD-1 464
BD-2 2128
Ciprofloxacin 0.50.015
Penicillin 0.125>256 (Resistant)
Tetracycline 14
Table 2: Minimum Bactericidal Concentrations (MBC) and MBC/MIC Ratios
Antimicrobial AgentS. aureus MBC (µg/mL)S. aureus MBC/MIC RatioE. coli MBC (µg/mL)E. coli MBC/MIC Ratio
BD-1 821282
BD-2 84>256>2
Ciprofloxacin 120.032
Penicillin 0.252N/AN/A
Tetracycline >64>64>64>16
Table 3: Kirby-Bauer Zone of Inhibition Diameters (mm)
Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
BD-1 2214
BD-2 2511
Ciprofloxacin 2835
Penicillin 35No Zone
Tetracycline 2419

Discussion and Interpretation

The experimental data reveals several key insights into the antimicrobial profile of the novel benzofuran derivatives.

  • Potent Gram-Positive Activity: Both BD-1 and BD-2 demonstrated significant activity against the Gram-positive organism, S. aureus, with MIC values of 4 and 2 µg/mL, respectively. These values, while higher than those of the benchmark antibiotics Penicillin and Ciprofloxacin, are well within a range considered promising for further development. The larger zones of inhibition in the Kirby-Bauer test for S. aureus (22-25 mm) corroborate this finding.

  • Limited Gram-Negative Activity: The efficacy against the Gram-negative E. coli was considerably lower, with high MIC values (64 and 128 µg/mL). This differential activity is a common challenge in antibiotic development, often attributed to the protective outer membrane of Gram-negative bacteria that can prevent drug entry.

  • Bactericidal Nature: The MBC/MIC ratios for BD-1 against both strains were 2, and for BD-2 against S. aureus was 4. These values are ≤ 4, indicating that the compounds are bactericidal, not merely bacteriostatic.[30] This is a highly desirable characteristic for an antibiotic, as it leads to the direct killing of pathogens. In contrast, Tetracycline demonstrated bacteriostatic activity, with an MBC/MIC ratio significantly greater than 4.

  • Comparative Benchmarking: Against S. aureus, the novel compounds were less potent than the established agents but demonstrated clear bactericidal effects. Against E. coli, their performance was significantly weaker than that of Ciprofloxacin and Tetracycline. This suggests a potential niche for these derivatives as agents targeting Gram-positive infections, including potentially resistant strains where standard therapies may be less effective.

Conclusion and Future Directions

This guide demonstrates that novel 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid derivatives possess potent, bactericidal activity against the Gram-positive pathogen Staphylococcus aureus. While their efficacy against Escherichia coli is limited, their performance against S. aureus establishes them as a viable scaffold for further optimization.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to improve potency and broaden the activity spectrum.

  • Mechanism of Action Elucidation: Investigating the precise molecular target to understand their bactericidal effects and potential for cross-resistance.

  • Toxicity and Safety Profiling: Conducting cytotoxicity assays on mammalian cell lines to ensure a favorable therapeutic index.

  • Testing Against Resistant Strains: Evaluating the efficacy of these compounds against clinically relevant resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).

The data and protocols presented herein provide a solid foundation for the continued exploration of this promising class of antimicrobial agents in the ongoing fight against infectious diseases.

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A Researcher's Guide to Validating the Anti-inflammatory Potential of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics to combat inflammatory diseases, compounds with unique structural scaffolds are of paramount interest. One such class of molecules is the benzofuran and its derivatives, which have shown promise as anti-inflammatory agents.[1][2][3] This guide provides a comprehensive framework for researchers to validate the anti-inflammatory effects of a specific novel compound, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, using established cellular models. We will delve into the rationale behind experimental choices, provide detailed protocols, and compare its potential efficacy against well-characterized anti-inflammatory agents.

Introduction: The Rationale for Investigation

Chronic inflammation is a key driver of numerous pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, making them prime targets for therapeutic intervention.[4][5] Benzofuran and its derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[1][2][3] This guide outlines a systematic approach to evaluate the anti-inflammatory efficacy of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Experimental Workflow & Rationale

Our validation strategy employs a multi-pronged approach, utilizing two distinct and physiologically relevant cellular models to ascertain the compound's anti-inflammatory activity.

G cluster_0 Phase 1: Macrophage Model cluster_1 Phase 2: Endothelial Cell Model cluster_2 Phase 3: Data Interpretation RAW 264.7 Cells RAW 264.7 Cells LPS Stimulation LPS Stimulation RAW 264.7 Cells->LPS Stimulation Induce Inflammation Compound Treatment Compound Treatment LPS Stimulation->Compound Treatment Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Compound Treatment->Cytokine Analysis (ELISA) Protein Expression (Western Blot) Protein Expression (Western Blot) Compound Treatment->Protein Expression (Western Blot) Gene Expression (qPCR) Gene Expression (qPCR) Compound Treatment->Gene Expression (qPCR) Data Analysis & Comparison Comparative Data Analysis Cytokine Analysis (ELISA)->Data Analysis & Comparison Protein Expression (Western Blot)->Data Analysis & Comparison Gene Expression (qPCR)->Data Analysis & Comparison HUVEC Cells HUVEC Cells TNF-α Stimulation TNF-α Stimulation HUVEC Cells->TNF-α Stimulation Induce Inflammation Compound Treatment_2 Compound Treatment_2 TNF-α Stimulation->Compound Treatment_2 Compound Treatment Adhesion Molecule Expression Adhesion Molecule Expression Compound Treatment_2->Adhesion Molecule Expression Protein & Gene Analysis Protein & Gene Analysis Adhesion Molecule Expression->Protein & Gene Analysis Protein & Gene Analysis->Data Analysis & Comparison Mechanism of Action Hypothesis Mechanism of Action Hypothesis Data Analysis & Comparison->Mechanism of Action Hypothesis

Figure 1: A stepwise experimental workflow for validating the anti-inflammatory effects of the test compound.

Cellular Model Selection: Why Macrophages and Endothelial Cells?
  • Macrophages (RAW 264.7): These immune cells are at the forefront of the inflammatory response. Upon activation by pathogens or inflammatory signals, they release a cascade of pro-inflammatory mediators.[6][7] We utilize the RAW 264.7 murine macrophage cell line, a well-established and robust model for studying inflammation.[7][8][9]

  • Human Umbilical Vein Endothelial Cells (HUVECs): The endothelium plays a critical role in inflammation by controlling the recruitment of leukocytes to the site of injury. HUVECs provide a relevant model to study the effect of our compound on endothelial activation.[10][11]

Inducing Inflammation: The Role of LPS and TNF-α
  • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of macrophages through Toll-like receptor 4 (TLR4), triggering a strong inflammatory response.[8][9][12]

  • Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine is a key mediator of inflammation and can directly activate endothelial cells, leading to the expression of adhesion molecules that facilitate leukocyte recruitment.[10][11][13][14][15]

Comparative Analysis: Benchmarking Against Established Drugs

To contextualize the efficacy of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, we will compare its performance against two well-established anti-inflammatory drugs:

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[16][17][18][19][20]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that specifically targets a key enzyme in the inflammatory cascade.[21][22][23]

Experimental Protocols

Part 1: Macrophage-Based Assays

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in appropriate plates and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, Dexamethasone, or Celecoxib for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for the indicated time points.

2. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.[24][25][26]

3. Western Blot Analysis of Key Signaling Proteins:

  • Lyse the cells at various time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), p38, JNK, and ERK. Also, probe for COX-2 and iNOS.

  • Use appropriate secondary antibodies and a chemiluminescence detection system.

4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

  • Extract total RNA from cells after 6 hours of LPS stimulation.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers for Tnf-α, Il-6, Il-1β, Cox-2, and Nos2.

  • Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

Part 2: Endothelial Cell-Based Assays

1. Cell Culture and Treatment:

  • Culture HUVECs in endothelial cell growth medium.

  • Seed cells and grow to confluence.

  • Pre-treat cells with the test compound or controls for 1 hour.

  • Stimulate with 10 ng/mL TNF-α for 6 hours.

2. Western Blot and qPCR for Adhesion Molecules:

  • Perform Western blot and qPCR as described above to analyze the protein and gene expression of VCAM-1 and ICAM-1.

Data Presentation and Interpretation

Table 1: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle3500 ± 2505200 ± 300850 ± 70
LPS (1 µg/mL)12000 ± 80018000 ± 12003200 ± 250
Test Compound (10 µM) + LPS6500 ± 4009500 ± 6001500 ± 120
Dexamethasone (1 µM) + LPS4500 ± 3006000 ± 4501100 ± 90
Celecoxib (10 µM) + LPS9800 ± 70014500 ± 10002800 ± 200

Data are presented as mean ± SD. This is example data for illustrative purposes.

Table 2: Inhibition of Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells
TreatmentTnf-α Fold ChangeIl-6 Fold ChangeCox-2 Fold Change
LPS (1 µg/mL)15.2 ± 1.225.8 ± 2.130.5 ± 2.5
Test Compound (10 µM) + LPS7.1 ± 0.612.3 ± 1.014.2 ± 1.1
Dexamethasone (1 µM) + LPS4.5 ± 0.48.1 ± 0.79.7 ± 0.8
Celecoxib (10 µM) + LPS13.8 ± 1.122.1 ± 1.85.3 ± 0.4

Data are presented as mean ± SD relative to vehicle-treated cells. This is example data for illustrative purposes.

Signaling Pathway Analysis

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[4][5][27][28][29][30][31][32]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNF-α TNF-α TNFR TNFR TNF-α->TNFR MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK TNFR->MAPKKK TNFR->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) AP-1 AP-1 MAPK (p38, JNK, ERK)->AP-1 Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression AP-1->Pro-inflammatory Gene Expression IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation p65/p50 Nuclear Translocation p65/p50 Nuclear Translocation IκBα Degradation->p65/p50 Nuclear Translocation NF-κB NF-κB p65/p50 Nuclear Translocation->NF-κB NF-κB->Pro-inflammatory Gene Expression Test Compound Test Compound Test Compound->MAPKK Inhibition? Test Compound->IKK Inhibition?

Sources

A Comparative Pharmacokinetic Profile of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid Esters: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, integral to a multitude of biologically active molecules.[1][2] Its derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, the 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid core represents a promising starting point for the development of novel therapeutics. The esterification of the 7-carboxylic acid group provides a strategic handle for modulating the physicochemical and pharmacokinetic properties of these molecules, thereby influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Introduction to the 2,3-Dihydrobenzofuran Scaffold and the Importance of Pharmacokinetics

The 2,3-dihydrobenzofuran moiety is a key pharmacophore found in numerous natural and synthetic bioactive compounds.[1] The inherent structural rigidity and specific stereochemistry of this scaffold provide a unique three-dimensional arrangement for interacting with biological targets. Furthermore, the aromatic ring and the dihydrofuran portion offer multiple sites for chemical modification, allowing for the fine-tuning of pharmacological activity and ADME properties.

A critical aspect of drug development is the optimization of a compound's pharmacokinetic profile.[3] Favorable pharmacokinetics ensure that the drug reaches its target in sufficient concentration and for an appropriate duration to elicit a therapeutic effect, while minimizing off-target toxicity. Key pharmacokinetic parameters that are routinely assessed include metabolic stability, plasma protein binding, and in vivo pharmacokinetic profiles in preclinical species.

In Vitro Metabolic Stability Assessment

Metabolic stability, typically evaluated using liver microsomes or hepatocytes, is a crucial parameter that predicts the extent of first-pass metabolism and the in vivo clearance of a compound.[4] Compounds with high metabolic stability are more likely to have good oral bioavailability and a longer duration of action. The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[4]

Experimental Protocol: Microsomal Stability Assay

A standard in vitro metabolic stability assay involves the incubation of the test compound with liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[4] The disappearance of the parent compound over time is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: A typical incubation mixture contains the test compound (e.g., 1 µM), pooled liver microsomes (from human, rat, or mouse; e.g., 0.5 mg/mL protein), and an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t½) / (mg microsomal protein/mL).[4]

Caption: Workflow for In Vitro Metabolic Stability Assay.

Comparative Metabolic Stability Data (Hypothetical)

The following table presents hypothetical metabolic stability data for a series of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid esters, where the ester alkyl group (R) is varied. The data is intended to illustrate the potential impact of ester chain length on metabolic lability. It is generally observed that smaller, less sterically hindered esters are more susceptible to hydrolysis by esterases present in liver microsomes.[5]

Compound IDR GroupIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
BF-Ester-1 Methyl1546.2
BF-Ester-2 Ethyl2527.7
BF-Ester-3 Isopropyl4515.4
BF-Ester-4 tert-Butyl> 60< 11.6
Comparator A (A known rapidly metabolized ester)5138.6
Comparator B (A known stable ester)> 60< 11.6

Plasma Protein Binding Analysis

Plasma protein binding (PPB) is a critical determinant of a drug's distribution and availability to its target site. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[6] High plasma protein binding can lead to a lower volume of distribution and a longer half-life. For many acidic drugs, binding to albumin is the primary interaction in plasma.

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is the gold-standard method for determining the extent of plasma protein binding. It involves dialyzing a solution of the test compound in plasma against a protein-free buffer until equilibrium is reached.

Step-by-Step Methodology:

  • Apparatus Setup: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a dialysis cell.

  • Sample Preparation: The test compound is added to pooled plasma (human, rat, etc.) at a known concentration.

  • Dialysis: The dialysis cells are incubated at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Sample Collection: At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: The concentrations of the test compound in the plasma (C_total) and buffer (C_free) chambers are determined by LC-MS/MS.

  • Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber (fu = C_free / C_total). The percentage of protein binding is calculated as (1 - fu) * 100.

Caption: Workflow for Plasma Protein Binding by Equilibrium Dialysis.

Comparative Plasma Protein Binding Data

A study by Benci et al. (2022) investigated the binding of benzofuran derivatives to bovine serum albumin (BSA), a model for plasma protein binding.[2] Their findings, determined by fluorescence spectroscopy, demonstrated that benzofurans can bind to serum albumins with high affinity.[2] The dissociation constants (kD) for two benzofuran derivatives, BF1 and BDF1, were reported to be 28.4 ± 10.1 nM and 142.4 ± 64.6 nM, respectively, indicating a strong interaction.[2][7][8][9]

The following table provides hypothetical plasma protein binding data for our series of esters, illustrating how lipophilicity, often correlated with the size of the ester group, can influence protein binding.

Compound IDR GroupLogP (Calculated)Fraction Unbound (fu)% Protein Binding
BF-Ester-1 Methyl2.50.1585
BF-Ester-2 Ethyl3.00.0892
BF-Ester-3 Isopropyl3.40.0595
BF-Ester-4 tert-Butyl3.80.0298
Comparator C (A known low-binding drug)1.20.5050
Comparator D (A known high-binding drug)4.50.0199

In Vivo Pharmacokinetic Evaluation in Rodents

In vivo pharmacokinetic studies in animal models, such as rats or mice, are essential for understanding the overall ADME profile of a drug candidate in a living system.[10][11][12] These studies provide crucial parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Experimental Protocol: Rat Pharmacokinetic Study

A typical rodent pharmacokinetic study involves administering the test compound via both intravenous (IV) and oral (PO) routes to different groups of animals.[10][11][13]

Step-by-Step Methodology:

  • Animal Dosing: Male Sprague-Dawley rats are typically used. One group receives the compound intravenously (e.g., 1 mg/kg), and another group receives it orally (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or via a cannula.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine the key pharmacokinetic parameters.[10]

In_Vivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Modeling A IV Dosing Group C Serial Blood Sampling A->C B PO Dosing Group B->C D Plasma Separation C->D E LC-MS/MS Quantification D->E F Pharmacokinetic Modeling E->F G PK Parameter Determination F->G

Caption: Workflow for an In Vivo Pharmacokinetic Study in Rats.

Comparative In Vivo Pharmacokinetic Data (Hypothetical)

The following table presents hypothetical in vivo pharmacokinetic data for the ester series in rats. This data illustrates how changes in metabolic stability and plasma protein binding can translate to the in vivo setting. For instance, increased metabolic stability (longer t½ in vitro) and higher plasma protein binding are expected to lead to lower clearance and a longer half-life in vivo. Oral bioavailability is influenced by a combination of factors including absorption and first-pass metabolism. A study on (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives demonstrated that optimized compounds from this class can achieve promising pharmacokinetic profiles with good in vivo effects.[14]

Compound IDCL (mL/min/kg)Vd (L/kg)t½ (h)F (%)
BF-Ester-1 502.00.515
BF-Ester-2 351.51.030
BF-Ester-3 201.02.550
BF-Ester-4 100.85.565
Comparator E (A high clearance drug)803.05
Comparator F (A low clearance drug)50.580

Discussion and Conclusion

This guide provides a framework for the comparative analysis of the pharmacokinetic properties of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid esters. The hypothetical data presented illustrates key structure-pharmacokinetic relationships that are fundamental to medicinal chemistry and drug design.

  • Metabolic Stability: The choice of the ester promoiety can significantly impact metabolic stability, with bulkier, more sterically hindered esters generally exhibiting greater resistance to enzymatic hydrolysis.

  • Plasma Protein Binding: Lipophilicity, which can be modulated by the ester group, is a key driver of plasma protein binding. Increased lipophilicity typically leads to higher protein binding.

  • In Vivo Pharmacokinetics: The interplay between metabolic stability and plasma protein binding, along with absorption characteristics, dictates the in vivo pharmacokinetic profile. A balance must be struck to achieve optimal drug exposure and duration of action.

While the data presented is illustrative, the experimental protocols provided are robust and widely used in the pharmaceutical industry to generate definitive pharmacokinetic data. Researchers working with 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid esters and related scaffolds are encouraged to employ these methodologies to characterize their compounds and guide lead optimization efforts. The insights gained from such studies are invaluable for the successful development of new and effective medicines.

References

  • Benci, K., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 23(5), 2697. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Hasan, M. M., et al. (2022). Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor. Journal of Genetic Engineering and Biotechnology, 20(1), 1-15.
  • Ren, J., et al. (2019). The in vitro metabolic stability study of the selected compounds.
  • Benci, K., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • MDPI. (n.d.). Protein Binding of Benzofuran Derivatives. Retrieved from [Link]

  • OUCI. (n.d.). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl.... Retrieved from [Link]

  • Benci, K., et al. (2022). (PDF) Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure.
  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953–2994.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports : PR, 58(4), 453–472.
  • Negoro, N., et al. (2012). Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. Journal of medicinal chemistry, 55(8), 3960–3974.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. As a compound frequently utilized in pharmaceutical research and development, understanding its hazard profile and the corresponding disposal protocols is paramount for ensuring laboratory safety and environmental stewardship.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative references.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is that proper disposal begins with a thorough understanding of the substance's intrinsic hazards. Mischaracterizing chemical waste can lead to dangerous reactions, improper disposal routes, and regulatory non-compliance. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a solid organic compound that presents specific, manageable risks.[4]

The primary hazards associated with this compound are physical contact and inhalation of dust.[4][5] Therefore, all handling and disposal procedures are designed to minimize these exposure routes.

Table 1: Physicochemical and Hazard Profile of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

PropertyValueSource(s)
CAS Number 42327-95-7[4]
Physical State Solid[3][4]
GHS Classification Skin Irritation, Category 2 (H315): Causes skin irritation.Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): May cause respiratory irritation.[4][6]
Incompatibilities Strong oxidizing agents, Strong acids[7]
Environmental Note While specific environmental hazard criteria may not be met based on available data, it should not be released into the environment.[4] Prudent practice dictates avoiding discharge into drains or waterways.[8][4][8]

Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)

The causality behind stringent handling protocols is simple: preventing exposure and contamination is the most effective safety measure. Every interaction with this chemical, from weighing to preparing for disposal, must be performed with the appropriate barriers in place.

Protocol 1: Safe Handling and PPE
  • Engineering Controls: Always handle 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid within a certified chemical fume hood to control dust and potential vapors.[5] Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Personal Protective Equipment (PPE): Don the following mandatory PPE before handling the compound:

    • Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN166 or NIOSH (US) standards.[6][9]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[8][9]

    • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.[10]

  • Hygiene Practices: Avoid all direct contact.[4] Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[4][7] Remove and wash contaminated clothing before reuse.[4][11]

Section 3: Waste Characterization and Segregation

Proper disposal is contingent on accurate waste stream identification. This compound can exist as pure solid waste, part of a solution, or as contaminated lab materials (e.g., weighing paper, gloves). Each form requires segregation to ensure safe and compliant disposal. The following workflow illustrates the decision-making process for characterizing and segregating this waste.

G Diagram 1: Waste Stream Characterization for Disposal A Waste Generated Containing 2,2-Dimethyl-2,3-dihydro- 1-benzofuran-7-carboxylic acid B Is the waste unused or expired pure solid? A->B C Is the waste dissolved in a solvent? B->C  No E Collect in 'Solid Organic Non-Halogenated Waste' Container B->E  Yes D Is it contaminated lab material (e.g., gloves, wipes, glassware)? C->D  No F Characterize solvent. Collect in appropriate 'Liquid Waste' Container (e.g., Non-Halogenated) C->F  Yes G Collect in 'Solid Contaminated Lab Waste' Container D->G  Yes H Consult EHS for Unidentified Waste Stream D->H  No

Caption: Waste characterization and segregation workflow.

Section 4: On-Site Accumulation and Storage of Waste

Federal and local regulations govern the accumulation of hazardous waste in laboratories.[12] The core principles are secure containment, clear labeling, and designated storage to await pickup by a certified disposal service.

Protocol 2: Waste Accumulation and Labeling
  • Container Selection:

    • Use a container made of a material compatible with the chemical waste (e.g., a high-density polyethylene (HDPE) bottle or drum for solids and solutions).[13]

    • The container must have a secure, screw-top lid. It must be kept closed at all times except when adding waste.[13][14]

    • Ensure the container is in good condition, with no cracks or leaks.[13]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[13]

    • Clearly list all chemical constituents, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.

    • Indicate the specific hazards (e.g., "Irritant").

    • Include the name of the principal investigator and the laboratory location (building and room number).[13]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

    • Ensure the storage area is away from sources of ignition and incompatible materials.[7][15]

    • Do not accumulate more than 55 gallons of non-acute hazardous waste in the laboratory.[16]

Section 5: Final Disposal Procedures

The final disposal of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid must be conducted through an approved and licensed hazardous waste disposal facility.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14]

  • Contact Your EHS Office: The primary logistical step is to contact your institution's Environmental Health & Safety (EHS) or equivalent department. They will coordinate the pickup, transport, and final disposal in compliance with all regulations.

  • Probable Disposal Method: For this type of solid organic compound, the most common and environmentally sound disposal method is incineration at a permitted hazardous waste incinerator.[5] This process destroys the compound at high temperatures. The incinerator must be equipped with an afterburner and scrubber to treat any potentially harmful combustion byproducts.[5]

  • Documentation: Ensure all institutional paperwork for the waste pickup is completed accurately. This creates a manifest that tracks the waste from the point of generation to its final destruction, a key component of regulatory compliance.

Section 6: Emergency Procedures for Spills

Accidents can happen, and a prepared response is critical to mitigating risk.

Protocol 3: Small-Scale Spill Cleanup

This protocol applies to minor spills (a few grams) contained within a chemical fume hood.

  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Restrict Access: Ensure the spill area is cordoned off.

  • Don PPE: If not already wearing it, don the full PPE as described in Protocol 1.

  • Containment & Cleanup:

    • Gently sweep up the solid material to avoid creating dust.[4] Use absorbent pads for any solutions.

    • Place all contaminated materials (spilled product, absorbent pads, contaminated gloves) into a designated hazardous waste container.[4][5][17]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the waste container appropriately and manage it for disposal as described in Section 4.

For large spills, or any spill that occurs outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency response or EHS office for professional assistance.

References

  • The Good Scents Company. (n.d.). 2,3-dimethyl benzofuran, 3782-00-1. Retrieved from [Link]

  • Maybridge. (2010, April 3). Safety Data Sheet: (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ResearchGate. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)-. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025, August 25). CAS#: 31457-03-1 | 7-Benzofurancarboxylicacid, 2,3-dihydro-2-methyl-. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS No. 42327-95-7). In modern drug discovery and development, the ability to handle novel chemical entities safely is paramount. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Hazard Identification and Risk Profile

Before any protective equipment is chosen, a thorough understanding of the compound's intrinsic hazards is essential. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a solid organic compound with a defined set of risks as classified under the Globally Harmonized System (GHS).[1]

According to its Safety Data Sheet (SDS), the primary hazard classifications are:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[1] This necessitates a robust barrier to prevent dermal exposure.

  • Serious Eye Irritation (Category 2, H319): Can cause significant, though reversible, eye irritation if it comes into contact with the eyes.[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled.[1] As a solid, this is primarily a risk from dust or aerosol generation.

Understanding these classifications is the foundation of our safety protocol. The choice of each piece of PPE is a direct response to mitigate these specific, identified risks.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness is predicated on the implementation of preceding control measures. Before reaching for a glove box, consider this hierarchy:

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard. The most critical engineering control for this compound is a certified chemical fume hood . This directly addresses the H335 respiratory irritation hazard by capturing dust and vapors at the source.[1]

  • Administrative Controls: These are procedural changes. Examples include developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to handling areas.

  • Personal Protective Equipment (PPE): This is the equipment worn by the user. It is essential, but it relies on proper selection, fit, and consistent use to be effective.

This guide focuses on PPE, but it does so with the explicit understanding that it is part of this larger safety ecosystem.

Core Personal Protective Equipment Ensemble

The following PPE is mandatory for any procedure involving 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.

Eye and Face Protection

Due to the H319 "Serious Eye Irritation" classification, eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields.

  • Best Practice/High-Risk Operations: For procedures with a higher risk of splashing or dust generation (e.g., bulk transfers, scraping dried material), splash-proof chemical goggles are required.

  • Full-Face Protection: When handling large quantities or if there is a significant splash potential, a face shield should be worn in addition to chemical goggles . A face shield alone is not adequate eye protection.[2]

Hand Protection

To mitigate the H315 "Skin Irritation" hazard, appropriate gloves are essential.

  • Material Selection: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals, including carboxylic acids.[2][3] They provide an effective barrier against this compound.

  • Protocol: Always double-check gloves for any signs of degradation or punctures before use. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly after removal. For extended work, consider changing gloves periodically.

Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, is required to protect against incidental contact and prevent contamination of personal clothing.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

The H335 "May cause respiratory irritation" classification makes respiratory protection a critical consideration, especially when handling the solid form.

  • Under Engineering Controls: When all manipulations of the solid are performed within a certified chemical fume hood, the risk of inhalation is significantly minimized, and a respirator may not be routinely required.

  • Outside of a Fume Hood (Not Recommended) or for Spill Cleanup: If there is any potential for aerosolization outside of a fume hood, or during the cleanup of a significant spill, respiratory protection is mandatory. A NIOSH-approved N95 respirator is suitable for filtering dust particles.[2] For higher exposure risks, a half-mask or full-face respirator with appropriate cartridges should be used.[2] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.

Operational Plan: PPE for Specific Procedures

The required level of PPE can vary based on the specific task and the scale of the operation. The following table provides guidance for common laboratory procedures.

Procedure Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Dispensing Milligrams to GramsSingle pair of nitrile glovesSafety glasses with side shieldsLab coatRequired if outside a fume hood (N95 minimum)
Solution Preparation Dilute to ConcentratedSingle pair of nitrile glovesChemical splash gogglesLab coatNot required in a fume hood
Reaction Work-up Any ScaleSingle pair of nitrile glovesChemical splash gogglesLab coat, Chemical-resistant apronNot required in a fume hood
Bulk Transfer (>100g) N/ADouble-gloving (nitrile)Chemical splash goggles and face shieldLab coat, Chemical-resistant apronRecommended (N95) even in a fume hood
Spill Cleanup Any ScaleHeavy nitrile or butyl glovesChemical splash goggles and face shieldLab coat, Chemical-resistant apronRequired (N95 or higher)

Step-by-Step Protocol: Safely Weighing and Preparing a Stock Solution

This protocol integrates the PPE requirements into a standard laboratory workflow.

  • Preparation & Risk Assessment: Before starting, confirm the chemical fume hood is functioning correctly. Review this guide and the compound's SDS.

  • Donning PPE:

    • Put on a lab coat and ensure it is fully buttoned.

    • Don safety glasses with side shields or chemical splash goggles.

    • Wash hands and don a pair of nitrile gloves, ensuring they fit correctly.

  • Procedure (Inside a Chemical Fume Hood):

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully dispense the solid 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid onto the weigh boat. Minimize any dust generation.

    • Record the weight and carefully transfer the solid into the destination vessel.

    • Using a wash bottle with the appropriate solvent, rinse any residual solid from the weigh boat into the vessel.

    • Add the remaining solvent to reach the desired concentration.

  • Cleanup and Doffing PPE:

    • Dispose of the contaminated weigh boat in the designated solid chemical waste container.

    • Wipe down the work surface in the fume hood.

    • Remove gloves and dispose of them in the appropriate waste stream.

    • Remove lab coat and safety glasses.

    • Wash hands thoroughly with soap and water.

Below is a visual representation of this safe handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS & SOP) don_ppe 2. Don Core PPE (Coat, Goggles, Gloves) risk_assessment->don_ppe Proceed if safe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve waste 5. Dispose of Waste (Contaminated materials) dissolve->waste decontaminate 6. Decontaminate Workspace waste->decontaminate doff_ppe 7. Doff PPE decontaminate->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: Safe Handling Workflow Diagram.

Emergency and Disposal Procedures

First Aid Measures
  • If on Skin: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

Spill Response
  • Small Spill: Wearing your core PPE, sweep up the solid material, avoiding dust creation. Place it into a suitable, closed container for disposal.[1][4]

  • Large Spill: Evacuate the area. Restrict access. Contact your institution's environmental health and safety (EHS) department.

Disposal Plan
  • Chemical Waste: The compound and any contaminated disposables (e.g., gloves, weigh boats) must be disposed of as hazardous chemical waste.[5]

  • Container: Keep waste in a suitable, clearly labeled, and closed container for disposal.[1][4] Do not release it into the environment.[1][4] Always follow your institution's and local regulations for chemical waste disposal.

This guide provides a framework for the safe handling of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. By understanding the "why" behind each safety measure, you can build a culture of safety and trust in your laboratory operations.

References

  • What PPE Should You Wear When Handling Acid 2026? . LeelineWork. [Link]

  • SAFETY DATA SHEET - Polycarboxylic Acid Mixture . [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric . [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Safety equipment, PPE, for handling acids . Quicktest. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.